molecular formula C8H9NO3 B2801385 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 67367-27-5

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2801385
CAS No.: 67367-27-5
M. Wt: 167.164
InChI Key: DVGKWXGXINLTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methyl-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKWXGXINLTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Focusing on Synthesis Details

I've initiated the data gathering stage, starting with Google searches. My focus is laser-sharp on established synthetic routes for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. I'm diligently compiling information on reaction mechanisms, protocols, and compound characterization, hoping to uncover robust synthesis pathways.

Planning the Technical Guide

I'm now diving into the next phase: planning the structure of the technical guide. My goal is to craft a logical flow, starting with the molecule's significance, diving into the synthetic strategy rationale, and providing a detailed experimental protocol. I'm focusing on explanations, incorporating reaction mechanisms, potential pitfalls, and supporting every claim with solid citations. A DOT graph visualization and data summary tables are on the agenda.

Developing Comprehensive Research Strategy

I'm now starting a more targeted search phase, prioritizing established synthetic routes and characterization details for the target molecule. I aim to build the technical guide with a solid foundation from authoritative sources like peer-reviewed journals and chemical databases. I'm focusing on creating a complete visual representation of the synthetic pathway with a DOT graph. I will also incorporate tables with data summaries.

Outlining Synthesis Strategies

I'm currently focused on the best approach for detailing the synthesis of this compound. My initial thought is to structure the guide with a clear introduction to the target molecule, before diving into potential synthetic routes. The emphasis will be on providing a robust, detailed technical guide.

Expanding Retrosynthetic Routes

I've been further refining my retrosynthetic analysis. The initial plan focused on esterification and N-methylation, but I'm now exploring alternative disconnections. Considering the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, I'm analyzing possibilities beyond direct synthesis of the acid itself. This involves identifying potential commercially available starting materials and more complex multi-step syntheses. My focus remains on efficiency and highlighting critical steps.

Prioritizing Reaction Conditions

I'm now focusing on controlling the regioselectivity of the N-methylation step. I'm exploring various reaction conditions that favor N-alkylation over O-alkylation. Currently, I'm examining the impact of base strength, solvent polarity, and temperature on the product ratio, drawing upon literature precedents for related 2-pyridone alkylations. My goal is to recommend a practical and selective synthetic procedure.

Analyzing Esterification Methods

I'm now diving into the esterification of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. I'm focusing on the practical considerations of choosing between Fischer esterification and using activating agents. While Fischer esterification is straightforward, I'm analyzing the potential for side reactions and the benefits of using coupling reagents to achieve a good yield. Detailed protocols are under consideration.

Revising Protocol Detail

I'm now deep-diving into the experimental specifics for the N-alkylation route. Selecting the best base and solvent combination remains critical. I'm focusing on providing clear, step-by-step instructions with yields and observations. Considering practical considerations such as scale-up and purification strategies is paramount.

Developing Regioselective Synthesis

I'm now focusing on optimizing the N-methylation step of Pathway 1. Selecting the optimal base and solvent system for regiocontrol is a high priority. Detailed experimental protocols, along with safety precautions, are being prepared. Practical considerations such as scalability and purification strategies are under review to ensure a robust procedure.

\n\n My thinking now centers on the step-by-step synthesis using Pathway 1. I'm prioritizing safety and reaction optimization. Specifics of the procedure are being detailed, including molar equivalents, temperatures, and work-up instructions. Monitoring the reaction progress using TLC is also being planned. The choice of base and alkylating agent is critical. I am considering variations of reaction conditions to maximize yield.

Developing Protocol Specifics

I'm presently focusing on the nuances of the N-alkylation step within Pathway 1. Selecting the best base and aprotic solvent for efficient regiocontrol is my primary focus, followed by precise experimental procedures. Anticipating yields and detailing necessary purification methods, along with ensuring safety precautions, remains a priority to ensure a reliable and scalable procedure.

Optimizing Reaction Selectivity

I'm now zeroing in on selecting the best combination of base and solvent system within Pathway 1 to ensure N-alkylation over O-alkylation. I am researching various examples and experimental details, with emphasis on clear, step-by-step instructions with yields and safety measures. Furthermore, scalability and purification strategies are being explored.

Physicochemical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Introduction

This compound (CAS No. 67367-27-5) is a heterocyclic compound belonging to the 2-pyridone class of molecules.[1] The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] As a functionalized building block, this specific ester provides a valuable starting point for the synthesis of more complex molecular architectures. Its utility as a pharmaceutical intermediate and research chemical necessitates a thorough understanding of its fundamental physicochemical properties.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of these properties. It moves beyond a simple data sheet to explain the structural basis for the observed characteristics and outlines the standard experimental protocols for their validation. The aim is to equip researchers, particularly those in drug discovery and process development, with the foundational knowledge required to effectively handle, analyze, and modify this compound.

Chemical Identity and Structure

A precise understanding of a molecule's identity and structure is the bedrock of all subsequent chemical investigation.

Nomenclature and Identifiers

Correctly identifying the compound through its various standard identifiers is crucial for accurate literature searches and regulatory compliance.

IdentifierValueSource
IUPAC Name methyl 1-methyl-2-oxopyridine-3-carboxylate[1]
CAS Number 67367-27-5[1]
PubChem CID 819366[1]
Molecular Formula C₈H₉NO₃Calculated
SMILES COC(=O)c1c(=O)n(C)ccc1[1]
Molecular Structure

The structure features a dihydropyridine ring with a methyl group on the nitrogen (N1), an oxo group at the C2 position, and a methyl carboxylate group at the C3 position.

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Key Structural Features

The molecule's properties are a direct consequence of its functional groups and their arrangement:

  • Lactam System: The N-substituted 2-pyridone core is a cyclic amide, or lactam. This system is planar and possesses aromatic character, which contributes to the molecule's stability.

  • Ester Group: The methyl carboxylate at C3 is a key site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • Conjugated System: The double bonds within the ring are conjugated with both the lactam and ester carbonyl groups. This extended π-system influences the molecule's spectroscopic properties (UV-Vis, NMR) and its reactivity.

Core Physicochemical Properties

These properties dictate the compound's behavior in physical and biological systems, influencing everything from reaction conditions to formulation.

Physical State and Appearance

Based on related structures, such as 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid which is a solid, the title compound is expected to be a solid at standard temperature and pressure.[3] Its color can range from white to off-white or pale yellow, depending on purity.

Thermal and Molecular Data
PropertyValueNotes
Molecular Weight 167.16 g/mol Calculated from formula C₈H₉NO₃
Melting Point ~128-130 °C (estimated)Estimated based on similar 2-pyridone structures.[4] The related 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid melts at 247 °C, indicating strong intermolecular forces in the acid form.
Boiling Point Not ApplicableCompound is expected to decompose at high temperatures before boiling under atmospheric pressure.
pKa (Conjugate Acid) ~0.32This value, from the parent 1-methyl-2-pyridone, refers to the pKa of the protonated lactam oxygen.[5] It indicates the compound is a very weak base.
Solubility Profile

The solubility is dictated by the balance of polar functional groups and the nonpolar hydrocarbon backbone.

  • Polar Solvents: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. The lactam and ester groups can act as hydrogen bond acceptors.

  • Nonpolar Solvents: Poor solubility is expected in nonpolar solvents like hexanes and diethyl ether.

  • Aqueous Solvents: Limited solubility in water. While it has polar groups, the absence of a hydrogen bond-donating group (like the N-H in an unsubstituted pyridone) and the presence of two methyl groups reduce its hydrophilicity.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Ring Protons: Three signals in the aromatic region (approx. 6.0-8.5 ppm), exhibiting characteristic doublet and triplet splitting patterns from coupling with adjacent protons.

    • N-Methyl Group: A sharp singlet at approximately 3.5-4.0 ppm.

    • Ester Methyl Group: A sharp singlet at approximately 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

    • Carbonyl Carbons: Two signals in the downfield region (approx. 160-170 ppm) for the ester and lactam carbonyls.

    • Ring Carbons: Signals for the sp² hybridized carbons of the pyridone ring.

    • Methyl Carbons: Two signals in the upfield region for the N-CH₃ and O-CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
Ester C=O Stretch ~1720 - 1740Typical for α,β-unsaturated esters.
Lactam C=O Stretch ~1650 - 1680Characteristic for 2-pyridone ring systems.
C=C Ring Stretch ~1580 - 1620Indicates the aromatic-like nature of the ring.
C-O Stretch ~1200 - 1300Associated with the ester C-O bond.
C-H Stretch (sp³) ~2950 - 3000From the two methyl groups.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

  • Molecular Ion: In positive-ion electrospray ionization (ESI-MS), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 168. This is a common observation for pyridine-carboxylate derivatives.[6]

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 136, or the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 108.

Experimental Protocols for Property Determination

The trustworthiness of any technical data relies on robust and reproducible experimental methods.

Protocol: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol: Qualitative Solubility Assessment

Causality: This protocol establishes a practical understanding of which solvents are suitable for reactions, purification, and analysis (e.g., preparing samples for NMR or HPLC).

  • Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, chloroform, hexanes).

  • Addition: Add approximately 10 mg of the compound to each test tube.

  • Observation (Initial): Observe if the compound dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, vortex or shake the tube vigorously for 30 seconds. Observe again.

  • Heating: If still not dissolved, gently warm the tube in a water bath (do not boil). Observe if solubility increases with temperature.

  • Classification: Classify the solubility as "soluble" (>10 mg/mL), "sparingly soluble," or "insoluble" for each solvent.

Workflow: Spectroscopic Analysis

The following diagram illustrates a standard, self-validating workflow for obtaining a complete spectroscopic profile of a purified sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Purified Solid Sample nmr Dissolve in CDCl3 or DMSO-d6 (NMR Analysis) start->nmr ir Prepare KBr pellet or Nujol mull (IR Analysis) start->ir ms Dissolve in MeOH/H2O (LC-MS Analysis) start->ms nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data final Structural Confirmation nmr_data->final ir_data->final ms_data->final

Caption: Standard workflow for comprehensive spectroscopic characterization.

Synthesis and Purity Considerations

Typical Synthetic Route

A common and logical route to this compound involves the N-methylation of the corresponding pyridone precursor. This highlights the importance of controlling reaction stoichiometry to avoid side reactions.

G start Methyl 2-oxo-1,2- dihydropyridine-3-carboxylate (Precursor) product Methyl 1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate (Target Molecule) start->product N-Methylation reagents Methyl Iodide (CH₃I) + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) reagents->product

Caption: A representative synthetic pathway via N-methylation.

Causality of Protocol Choice: The use of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is standard for such alkylations.[4] This system is effective at deprotonating the pyridone nitrogen without causing hydrolysis of the ester group, which could occur with stronger, more nucleophilic bases in aqueous conditions.

Common Impurities and Purification Methods
  • Starting Material: Incomplete reaction will leave residual N-H precursor.

  • O-Alkylation Product: A potential side-product is the isomeric methyl 2-methoxy-1-methylpyridine-3-carboxylate, although N-alkylation is generally favored for 2-pyridones.

  • Purification: The crude product is typically purified using either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel, eluting with a solvent gradient (e.g., hexanes/ethyl acetate).

Conclusion

This compound is a structurally well-defined compound with physicochemical properties governed by its conjugated lactam-ester system. Its character as a moderately polar, weakly basic solid makes it amenable to standard organic synthesis and purification techniques. The predictive spectroscopic data and established analytical workflows presented in this guide provide a robust framework for its confident identification and use in research and development settings. A thorough understanding of these core properties is the first and most critical step toward its successful application in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 67367-27-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, with the CAS number 67367-27-5, is a member of the versatile 2-pyridone class of heterocyclic compounds.[1] The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[2][3] These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a detailed plausible synthesis, spectral characteristics, and a discussion of its potential applications in drug discovery based on the rich pharmacology of the 2-pyridone class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 67367-27-5[5][6]
IUPAC Name methyl 1-methyl-2-oxopyridine-3-carboxylate[5]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Yellow to pale yellow solid[6]
Storage Sealed in dry, room temperature (20 to 22 °C)[6]

Synthesis and Mechanism

Proposed Synthetic Pathway

Synthesis_of_Methyl_1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate precursor 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 15506-18-0) product This compound (CAS: 67367-27-5) precursor->product Esterification reagent Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Acetone reagent->product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Base-Mediated Esterification

This protocol is based on standard procedures for the methylation of carboxylic acids using methyl iodide and a carbonate base.[7][8]

Materials:

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Methyl iodide (MeI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Methylation: To the stirring suspension, add methyl iodide (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of methyl iodide and the potential for side reactions.

  • Excess Base and Methyl Iodide: A slight excess of potassium carbonate ensures complete deprotonation of the carboxylic acid, while a slight excess of methyl iodide drives the reaction to completion.

  • Reflux: Heating the reaction mixture increases the rate of the Sₙ2 reaction between the carboxylate anion and methyl iodide.

  • Workup and Purification: The filtration step removes the inorganic byproducts, and column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or minor side products.

Spectral Data Analysis

While specific, published spectra for this compound are not available, we can predict the expected spectral characteristics based on its structure and data from closely related analogs.[9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • N-CH₃: A singlet peak is expected around 3.5-3.8 ppm.

  • O-CH₃: A singlet peak is expected around 3.8-4.0 ppm.

  • Pyridone Ring Protons: Three aromatic protons will be present, likely as multiplets or distinct doublets and triplets, in the range of 6.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • N-CH₃: A peak is expected in the range of 30-40 ppm.

  • O-CH₃: A peak is expected in the range of 50-55 ppm.

  • Pyridone Ring Carbons: Five carbon signals are expected in the aromatic region (100-160 ppm).

  • Carbonyl Carbons (C=O): Two distinct carbonyl peaks are expected in the downfield region, typically between 160-180 ppm.

IR (Infrared) Spectroscopy
  • C=O Stretching (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C=O Stretching (Amide/Pyridone): A strong absorption band is expected around 1650-1680 cm⁻¹.

  • C-O Stretching: An absorption band in the region of 1000-1300 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to the molecular weight of the compound (167.16 g/mol ).

Applications and Biological Relevance in Drug Discovery

The 2-pyridone core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[4][11][12] While specific biological activity for this compound has not been reported, its structural features suggest potential for further investigation in several areas of drug discovery.

Biological_Activities 2-Pyridone Core 2-Pyridone Core Anticancer Anticancer 2-Pyridone Core->Anticancer Anti_inflammatory Anti_inflammatory 2-Pyridone Core->Anti_inflammatory Antimicrobial Antimicrobial 2-Pyridone Core->Antimicrobial Antiviral Antiviral 2-Pyridone Core->Antiviral

Caption: Potential therapeutic applications of 2-pyridone derivatives.

  • Anticancer Activity: Numerous 2-pyridone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[2][13][14] The mechanism of action often involves the inhibition of key cellular processes or signaling pathways.

  • Anti-inflammatory Properties: Certain N-substituted 2-pyridone derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like indomethacin.[1]

  • Antimicrobial and Antiviral Activity: The 2-pyridone scaffold is also found in compounds with activity against a range of pathogens, including bacteria and viruses.[3]

The N-methylation and the methyl ester functionality of this compound can influence its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making it an interesting candidate for further derivatization and biological screening.

Safety and Handling

Hazard Identification:

Based on supplier information, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.[5][15]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its synthesis from commercially available precursors is straightforward, and its 2-pyridone core suggests a high potential for biological activity. This technical guide provides a foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in the development of novel therapeutics.

References

A Technical Guide to Methyl 1-methyl-2-oxopyridine-3-carboxylate (CAS: 67367-27-5): Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 1-methyl-2-oxopyridine-3-carboxylate is a heterocyclic compound featuring the N-methylated 2-pyridone scaffold, a core structure recognized as a "privileged scaffold" in modern drug discovery.[1] Its unique electronic and structural properties make it a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of the compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, analyze its chemical reactivity, and discuss its current and potential applications as a key intermediate in the pharmaceutical and fine chemical industries.[2]

Introduction to the 2-Pyridone Scaffold

The 2-pyridone motif is a prominent feature in a multitude of natural products and synthetic pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and favorable physicochemical properties, allows it to mimic peptide bonds and engage in specific, high-affinity interactions with biological targets.[1] Consequently, substituted 2-pyridones are integral to compounds exhibiting a wide spectrum of bioactivities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] Methyl 1-methyl-2-oxopyridine-3-carboxylate represents a foundational, yet functionally rich, member of this class, offering multiple sites for chemical elaboration.

Structural Overview

The molecule, identified by CAS Number 67367-27-5, consists of a dihydropyridine ring system with a ketone at the C2 position and a methyl group on the ring nitrogen (N1).[2][4] A methyl ester (carboxylate) group is attached at the C3 position. This arrangement creates an electron-deficient aromatic system with distinct reactive sites, making it a strategic starting point for targeted chemical synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is critical for its synthesis, purification, and characterization. The key identifiers and properties of Methyl 1-methyl-2-oxopyridine-3-carboxylate are summarized below.

PropertyValueSource
IUPAC Name methyl 1-methyl-2-oxopyridine-3-carboxylate[2]
Synonyms methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate[2]
CAS Number 67367-27-5[2]
Molecular Formula C₈H₉NO₃(Calculated)
Molecular Weight 167.16 g/mol (Calculated)
SMILES String COC(=O)c1c(=O)n(C)ccc1[2]
Physical Form Solid (Typical for similar structures)Inferred
Purity >99% available commercially[2]
Spectroscopic Characterization (Predicted)

While specific spectral data requires experimental acquisition, the expected signatures can be predicted from the structure, providing a benchmark for validation.[2]

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (approx. 6.0-8.5 ppm). Two distinct singlets would be expected for the two methyl groups: one for the N-methyl group (approx. 3.5-4.0 ppm) and one for the ester methyl group (approx. 3.8-4.2 ppm).

  • ¹³C NMR: Carbonyl carbons of the ester and the pyridone ring would be observed downfield (>160 ppm). The two methyl carbons would appear upfield, along with the sp² carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ester (approx. 1720-1740 cm⁻¹) and the amide/ketone of the pyridone ring (approx. 1650-1680 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 167, with characteristic fragmentation patterns involving the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Manufacturing Protocol

The most reliable and common synthesis of the title compound is achieved through the regioselective N-methylation of its precursor, Methyl 2-hydroxynicotinate.

Primary Synthetic Route: N-Methylation

This reaction involves the alkylation of the pyridone nitrogen. The key challenge in alkylating ambident nucleophiles like 2-pyridones is controlling regioselectivity—preventing O-alkylation in favor of the desired N-alkylation. The choice of base, solvent, and methylating agent is paramount to ensuring a high yield of the correct isomer.[5]

  • Precursor: Methyl 2-hydroxynicotinate (CAS: 10128-91-3) is the logical starting material.[6] It exists in tautomeric equilibrium, predominantly as the 2-pyridone form, which is necessary for N-methylation.

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is sufficient to deprotonate the pyridone nitrogen to form the nucleophilic anion but is less aggressive and hazardous than alternatives like sodium hydride (NaH). The use of a weaker base helps favor N-alkylation over O-alkylation.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is required. These solvents effectively solvate the potassium cation without interfering with the nucleophilicity of the pyridone anion, thereby promoting an Sₙ2 reaction mechanism.

  • Methylating Agent: Methyl iodide (MeI) is a highly effective and reactive methylating agent for this transformation. Dimethyl sulfate could also be used but is more toxic.

Experimental Workflow Diagram

Synthesis_Workflow Precursor Methyl 2-hydroxynicotinate (in DMF) Reagents 1. K₂CO₃ (Base) 2. Methyl Iodide (MeI) Reaction Stir at RT (Monitor by TLC) Precursor->Reaction Add Reagents Workup Aqueous Work-up (Quench, Extract with EtOAc) Reaction->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Methyl 1-methyl-2-oxopyridine-3-carboxylate Purification->Product

Caption: Synthetic workflow for N-methylation.

Step-by-Step Protocol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-hydroxynicotinate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until all solid has dissolved.

  • Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, pour the reaction mixture into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Chemical Reactivity and Derivatization

The title compound possesses several reactive sites that can be targeted for further molecular elaboration, making it a versatile synthetic intermediate.

Key Reactivity Centers

Reactivity_Map mol Ester Ester Group Hydrolysis Hydrolysis (-> Acid) Ester->Hydrolysis Amidation Amidation (-> Amide) Ester->Amidation Reduction Reduction (-> Alcohol) Ester->Reduction Ring Pyridone Ring Substitution Electrophilic Substitution Ring->Substitution

Caption: Key reactive sites for derivatization.

  • Ester Group: The methyl ester is a prime handle for modification.

    • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup will yield the corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This acid is a crucial intermediate for forming amide bonds via standard peptide coupling reagents (e.g., HATU, EDC).

    • Amidation: Direct aminolysis with amines can form amides, though this often requires harsh conditions. A more common route is via the carboxylic acid intermediate.

  • Pyridone Ring: The electron-rich nature of the 2-pyridone ring makes it susceptible to electrophilic aromatic substitution, typically at the C5 position. Halogenation, nitration, and Friedel-Crafts reactions can be performed to introduce further diversity.

  • Decarboxylation: While not always trivial, related 2-pyridone-3-carboxylic acids can undergo decarboxylation under specific thermal or catalytic conditions to yield the corresponding 1-methyl-2(1H)-pyridinone.[7][8]

Applications in Research and Drug Development

The primary value of Methyl 1-methyl-2-oxopyridine-3-carboxylate lies in its role as a scaffold and intermediate in medicinal chemistry.

  • Scaffold for Library Synthesis: Its multiple reactive handles allow for the rapid generation of diverse chemical libraries. By modifying the ester and the pyridone ring, chemists can systematically explore the structure-activity relationship (SAR) of new compound series.

  • Analogy to Natural Products: The core structure is related to bioactive alkaloids like Ricinine, a toxic substance found in the castor oil plant which has been studied for various biological properties.[9][10] Synthetic routes developed for Ricinine and its analogues often involve similar N-methyl-2-pyridone intermediates.[11]

  • Intermediate for Complex Targets: The compound serves as a key starting material for more complex, polycyclic molecules. Its inherent functionality can be used to direct the stereochemistry and regiochemistry of subsequent reactions, a cornerstone of modern synthetic chemistry.[12]

Conclusion

Methyl 1-methyl-2-oxopyridine-3-carboxylate is more than a simple catalog chemical; it is a strategically important building block grounded in the well-established biological relevance of the 2-pyridone scaffold. Its straightforward and high-yielding synthesis, combined with its versatile chemical reactivity, ensures its continued use in the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

A Guide to the Spectroscopic Characterization of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 67367-27-5) is a substituted pyridone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis.[1][2] Pyridone scaffolds are prevalent in numerous biologically active molecules, and their derivatives serve as versatile intermediates for the synthesis of more complex molecular architectures. Accurate structural elucidation is paramount for any research or development involving this compound.

This technical guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust framework for validating the structure and purity of this important chemical entity.

Molecular Structure:

G cluster_0 This compound mol G M [M+H]⁺ m/z = 168 F1 [M - CH₃OH]⁺ m/z = 136 M->F1 - CH₃OH F2 [M - ·COOCH₃]⁺ m/z = 108 M->F2 - ·COOCH₃ lab Plausible ESI-MS Fragmentation Pathways

References

Foreword: The 2-Pyridone Core - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Pyridone Derivatives

The 2-pyridone moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery programs.[1][2] Its prevalence in both natural products and FDA-approved synthetic drugs underscores its remarkable utility.[1][3] The unique structural and physicochemical properties of the 2-pyridone core, such as its ability to act as both a hydrogen bond donor and acceptor and its tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, make it a versatile scaffold for engaging with diverse biological targets.[1][2] This adaptability has led to the development of 2-pyridone derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide provides a comprehensive technical overview of the primary biological activities of 2-pyridone derivatives. It is designed not merely as a recitation of facts but as a field guide for the practicing scientist. We will delve into the mechanistic underpinnings of these activities, provide detailed, validated experimental protocols for their evaluation, and explore the synthetic strategies that bring these promising molecules to life. The causality behind experimental choices is emphasized, offering insights born from practical application to empower your own research and development endeavors.

Section 1: The 2-Pyridone Scaffold: Physicochemical Properties and Synthetic Access

The therapeutic versatility of 2-pyridone derivatives is rooted in their fundamental chemical characteristics. Understanding these properties is crucial for designing novel compounds with improved drug-like attributes such as enhanced solubility, metabolic stability, and target affinity.[1][2]

Lactam-Lactim Tautomerism

A defining feature of the 2-pyridone ring is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. In both solid and solution phases, the lactam form predominates, which is critical for its biological interactions, often acting as a bioisostere for amides or phenols.[1][2] This equilibrium is the foundation of its ability to participate in various hydrogen bonding schemes within biological systems.

MCR_Workflow Reactant1 Aldehyde OnePot One-Pot Reaction Vessel Reactant1->OnePot Reactant2 Active Methylene Compound Reactant2->OnePot Reactant3 C-H Acid Reactant3->OnePot Catalyst Catalyst (e.g., Piperidine, Et3N) Catalyst->OnePot Product Substituted 2-Pyridone Derivative OnePot->Product Condensation & Cyclization Anticancer_Pathway Compound 2-Pyridone Derivative p53 p53 Upregulation Compound->p53 JNK JNK Upregulation Compound->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Bax Bax Upregulation JNK->Bax Bcl2 Bcl-2 Downregulation JNK->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis MIC_Workflow start Start step1 Prepare 2-fold serial dilution of 2-pyridone derivative in broth across a 96-well plate. start->step1 step2 Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL). step1->step2 step3 Include positive (no drug) and negative (no bacteria) controls. step2->step3 step4 Incubate plate at 37°C for 18-24 hours. step3->step4 step5 Visually inspect for turbidity or measure absorbance. step4->step5 step6 Determine MIC: Lowest concentration with no visible growth. step5->step6 end End step6->end

References

The Inner Workings of a Blockbuster Drug Class: A Technical Guide to the Mechanism of Action of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

More than four decades after their introduction, 1,4-dihydropyridines (DHPs) remain a cornerstone in the management of cardiovascular diseases, particularly hypertension and angina.[1][2] Their remarkable success stems from a targeted mechanism of action: the modulation of L-type voltage-gated calcium channels (CaV1.2).[1] This guide provides a deep dive into the molecular pharmacology of dihydropyridine compounds, elucidating their interaction with L-type calcium channels, the structural determinants of their activity, and the physiological consequences of this interaction. We will explore the key experimental methodologies that have been instrumental in unraveling these mechanisms, offering a robust framework for researchers in pharmacology and drug development.

The Central Target: L-Type Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are crucial transducers of electrical signals at the cell membrane into intracellular calcium transients, which in turn trigger a myriad of physiological processes.[3][4] The family of VGCCs is diverse, but the L-type (Long-lasting) subfamily, particularly the CaV1.2 isoform, is the primary target of dihydropyridine drugs.[1] These channels are predominantly expressed in cardiac and smooth muscle cells, where they play a pivotal role in excitation-contraction coupling.[3][5]

L-type calcium channels are complex multi-protein structures composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and sometimes γ subunits.[5][6][7] The α1 subunit, the largest component, is organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).[4][7] The S5 and S6 helices of each domain line the central pore, while the S1-S4 segments form the voltage-sensing domain.[7]

The influx of calcium through these channels upon membrane depolarization initiates a cascade of events. In smooth muscle cells, this influx leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in muscle contraction and vasoconstriction.[6][8] In cardiac muscle, the initial calcium entry triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for cardiac contractility.[3]

The Molecular Dance: How Dihydropyridines Modulate L-Type Calcium Channels

Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel.[9] This binding is allosteric, meaning it modulates the channel's function without directly occluding the pore. The binding site is located within a pocket formed by the transmembrane helices of domains III and IV, specifically involving residues in the IIIS5, IIIS6, and IVS6 segments.[10][11]

The interaction is highly dependent on the conformational state of the channel. Dihydropyridine antagonists, the most common therapeutic class, exhibit a higher affinity for the inactivated state of the channel.[12] By binding to and stabilizing the inactivated state, these drugs reduce the probability of the channel opening in response to depolarization, thereby decreasing the influx of calcium. This state-dependent binding explains their efficacy in tissues that undergo prolonged depolarization, such as vascular smooth muscle.

Interestingly, the dihydropyridine class also includes compounds that act as channel agonists (e.g., (S)-Bay K 8644), promoting channel opening.[12][13] The dual nature of DHP activity, agonism versus antagonism, is determined by subtle variations in their chemical structure and their interaction with the channel.[12]

A Dual Mode of Action

Recent evidence suggests that the vasodilatory effects of some dihydropyridines may not be solely due to their direct action on smooth muscle L-type calcium channels. Some dihydropyridines can also induce the release of nitric oxide (NO) from the vascular endothelium.[14] This NO then diffuses to the adjacent smooth muscle cells, activating guanylate cyclase and leading to further vasodilation. This dual mechanism, direct smooth muscle relaxation and indirect endothelium-mediated vasodilation, may contribute to the potent antihypertensive effects of this drug class.[14]

Structure-Activity Relationship: The Chemical Blueprint for Dihydropyridine Activity

The pharmacological activity of dihydropyridine compounds is intricately linked to their chemical structure. The core 1,4-dihydropyridine ring is the foundational scaffold, but substitutions at various positions dramatically influence their potency, selectivity, and agonist/antagonist profile.[2]

Key structural features that govern the activity of dihydropyridines include:

  • The 4-Aryl Group: An aryl group at the 4-position of the dihydropyridine ring is essential for optimal antagonist activity.[15][16] The nature and position of substituents on this aryl ring can significantly impact potency. Electron-withdrawing groups, for instance, generally enhance antagonist activity.[15][16]

  • Ester Groups at C3 and C5: The presence of ester groups at the 3 and 5 positions is a critical determinant of activity.[15][16] The size and nature of these ester groups can influence the drug's affinity for the receptor and its pharmacokinetic properties.

  • Chirality: Many dihydropyridines are chiral molecules, and their enantiomers can exhibit markedly different pharmacological properties.[1] For instance, the (S)-enantiomer of many DHPs is a more potent antagonist than the (R)-enantiomer.[1] This stereoselectivity highlights the precise three-dimensional fit required for optimal drug-receptor interaction.

The following table summarizes the key structure-activity relationships for 1,4-dihydropyridine analogues:

Structural Modification Impact on Biological Activity
4-Aryl Ring Substitution Electron-withdrawing groups generally increase antagonist activity.[15][16]
Ester Groups at C3 and C5 Essential for high-affinity binding; modifications affect potency and pharmacokinetics.[15][16]
N1 Position Unsubstituted N1 is generally preferred for antagonist activity.
C2 and C6 Substituents Small alkyl groups, such as methyl, are typically found in active compounds.
Chirality at C4 Enantiomers often display significant differences in potency and even activity (antagonist vs. agonist).[1]

Therapeutic Applications and Adverse Effects

The primary clinical application of dihydropyridine calcium channel blockers is the treatment of cardiovascular diseases.[17][18][19] Their vasodilatory properties make them highly effective antihypertensive agents.[8][17][19][20] They are also used to treat angina pectoris by reducing myocardial oxygen demand and increasing coronary blood flow.[8][9][17][20] Other indications include Raynaud's phenomenon and certain types of cardiac arrhythmias.[9][18]

Common examples of dihydropyridine drugs include:

  • Amlodipine[18]

  • Nifedipine[18]

  • Felodipine[18]

  • Nicardipine[18]

  • Nimodipine[18]

While generally well-tolerated, dihydropyridines can cause side effects related to their vasodilatory action. These include:

  • Peripheral edema (swelling of the ankles and feet)[21][22][23]

  • Headache[20][21][22][23]

  • Flushing[20][21][23]

  • Dizziness[20][21][22]

  • Reflex tachycardia (an increase in heart rate)[17][20]

The incidence and severity of these side effects can vary between different dihydropyridine drugs and are often dose-dependent.[23]

Experimental Methodologies for Studying Dihydropyridine Action

Our understanding of the mechanism of action of dihydropyridines has been built upon a foundation of sophisticated experimental techniques. These methods allow researchers to probe the interaction of these drugs with their target channels at the molecular, cellular, and tissue levels.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique for studying the activity of ion channels in real-time.[24] It allows for the measurement of the ionic currents flowing through single or multiple ion channels in a patch of cell membrane.[24][25][26]

Workflow for Whole-Cell Voltage Clamp Recording:

G cluster_prep Cell Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Data Analysis prep1 Isolate cells of interest (e.g., vascular smooth muscle cells) prep2 Plate cells on a coverslip prep1->prep2 rec1 Position micropipette filled with internal solution onto a single cell prep2->rec1 rec2 Apply gentle suction to form a high-resistance (GΩ) seal rec1->rec2 rec3 Apply a brief pulse of suction to rupture the membrane patch, achieving whole-cell configuration rec2->rec3 rec4 Clamp the membrane potential at a holding potential (e.g., -80 mV) rec3->rec4 rec5 Apply depolarizing voltage steps to elicit L-type calcium currents rec4->rec5 drug1 Perfuse the cell with a solution containing the dihydropyridine compound rec5->drug1 drug2 Repeat the voltage-step protocol to record currents in the presence of the drug drug1->drug2 ana1 Measure the peak current amplitude before and after drug application drug2->ana1 ana2 Construct a dose-response curve to determine the IC50 of the compound ana1->ana2

Caption: Workflow for characterizing dihydropyridine effects using whole-cell patch-clamp.

Step-by-Step Protocol:

  • Cell Preparation: Isolate primary cells (e.g., vascular smooth muscle cells) or use a stable cell line expressing L-type calcium channels. Plate the cells onto glass coverslips suitable for microscopy.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate internal solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a gigaohm seal between the pipette tip and the cell membrane.[25]

  • Whole-Cell Configuration: Apply a brief, stronger pulse of suction to rupture the patch of membrane under the pipette tip, allowing for electrical and diffusional access to the cell interior.[25][27]

  • Voltage Clamp and Recording: Using a patch-clamp amplifier, clamp the membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., to +10 mV) to activate the channels and record the resulting inward calcium currents.

  • Drug Application: Perfuse the recording chamber with a solution containing the dihydropyridine compound at a known concentration.

  • Post-Drug Recording: After a sufficient incubation period, repeat the voltage-step protocol to record the calcium currents in the presence of the drug.

  • Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application. The percentage of current inhibition can be calculated. By testing a range of drug concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a drug with its receptor.[28] These assays typically involve incubating a radiolabeled ligand (e.g., [3H]-(+)-PN200-110, a potent dihydropyridine) with a tissue homogenate or cell membrane preparation containing the L-type calcium channels.

Workflow for a Competition Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Prepare membrane homogenates from tissue or cells expressing L-type calcium channels prep2 Determine protein concentration of the homogenate prep1->prep2 inc1 Incubate membrane preparation with a fixed concentration of radiolabeled dihydropyridine prep2->inc1 inc2 Add increasing concentrations of the unlabeled test dihydropyridine compound inc1->inc2 inc3 Incubate to allow binding to reach equilibrium inc2->inc3 sep1 Separate bound from unbound radioligand by rapid filtration inc3->sep1 sep2 Wash filters to remove non-specifically bound radioligand sep1->sep2 sep3 Measure the radioactivity retained on the filters using a scintillation counter sep2->sep3 ana1 Plot the percentage of specific binding against the log concentration of the test compound sep3->ana1 ana2 Determine the IC50 from the competition curve ana1->ana2 ana3 Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation ana2->ana3

Caption: Workflow for determining dihydropyridine binding affinity using a radioligand competition assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize a tissue rich in L-type calcium channels (e.g., rat brain or heart) or cells overexpressing the channel in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend them in the assay buffer.

  • Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]-(+)-PN200-110), and increasing concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor like nifedipine).

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[29]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The inhibitory constant (Ki), a measure of the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging

Calcium imaging is a technique that allows for the visualization of changes in intracellular calcium concentration.[30][31] This is typically achieved using fluorescent calcium indicators, which are molecules that exhibit a change in their fluorescence properties upon binding to calcium.[31][32]

Workflow for Calcium Imaging:

G cluster_loading Cell Loading cluster_imaging Imaging cluster_stimulation Stimulation & Drug Application cluster_analysis Data Analysis load1 Culture cells on a glass-bottom dish load2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) load1->load2 load3 Allow time for de-esterification of the dye load2->load3 img1 Mount the dish on a fluorescence microscope load3->img1 img2 Excite the dye at appropriate wavelengths and record the emitted fluorescence img1->img2 img3 Establish a baseline fluorescence signal img2->img3 stim1 Stimulate the cells to induce calcium influx (e.g., with high potassium solution) img3->stim1 stim2 Record the change in fluorescence stim1->stim2 stim3 Apply the dihydropyridine compound stim2->stim3 stim4 Re-stimulate the cells and record the fluorescence response in the presence of the drug stim3->stim4 ana1 Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity stim4->ana1 ana2 Quantify the reduction in the calcium signal in the presence of the dihydropyridine ana1->ana2

Caption: Workflow for assessing dihydropyridine effects on intracellular calcium using fluorescence imaging.

Step-by-Step Protocol:

  • Cell Loading: Culture cells on a glass-bottom dish suitable for high-resolution microscopy. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

  • Imaging Setup: Mount the dish on the stage of a fluorescence microscope equipped with a sensitive camera.

  • Baseline Recording: Acquire a baseline fluorescence signal from the cells in a physiological buffer.

  • Stimulation: Stimulate the cells to induce calcium influx through L-type calcium channels. This can be achieved by depolarization with a high-potassium solution or by electrical field stimulation. Record the resulting increase in fluorescence.

  • Drug Application: Perfuse the cells with a solution containing the dihydropyridine compound.

  • Post-Drug Stimulation: After incubation with the drug, re-stimulate the cells using the same protocol and record the fluorescence response.

  • Data Analysis: Quantify the change in fluorescence intensity upon stimulation before and after drug application. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated, which provides a more accurate measure of the intracellular calcium concentration. The inhibitory effect of the dihydropyridine can be determined by the reduction in the peak calcium signal.

Conclusion

Dihydropyridine compounds represent a remarkable success story in rational drug design, stemming from a deep understanding of their molecular target and mechanism of action. Their ability to selectively modulate L-type voltage-gated calcium channels has provided a powerful therapeutic tool for the management of cardiovascular diseases. For researchers and drug development professionals, a thorough grasp of the intricate interplay between the structure of these compounds, their binding to the calcium channel, and the resulting physiological effects is paramount. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this important class of drugs and the development of new therapeutic agents with improved efficacy and safety profiles.

References

N-Alkylated 2-Pyridones: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-alkylated 2-pyridone scaffold is a cornerstone in modern medicinal chemistry and materials science. As a "privileged structure," its derivatives are prevalent in numerous natural products and FDA-approved drugs, demonstrating a vast range of biological activities including antiviral, anticancer, and neuroprotective properties.[1][2][3] The introduction of an alkyl group onto the pyridone nitrogen atom profoundly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for modulating biological activity and developing effective therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the core aspects of N-alkylated 2-pyridones, focusing on robust synthetic methodologies, definitive characterization techniques, and their expanding applications in drug discovery.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form.[5] However, the pyridone (lactam) form typically predominates in both solid and solution phases.[5] This structural feature makes it an excellent bioisostere for amides and phenols and enables it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4][5] N-alkylation not only blocks this hydrogen-bonding capability at the nitrogen but also provides a critical vector for synthetic diversification, allowing chemists to fine-tune the molecule's properties for specific applications. The strategic placement of an N-alkyl group can enhance binding affinity to target proteins, improve cell permeability, and alter metabolic pathways, making it a key step in drug design and optimization.[4]

Part 1: Synthetic Methodologies

The synthesis of N-alkylated 2-pyridones requires careful control of regioselectivity to favor substitution on the nitrogen atom over the exocyclic oxygen. The deprotonated 2-pyridone is an ambident nucleophile, capable of reacting at either the nitrogen or oxygen, leading to mixtures of N-alkylated 2-pyridones and 2-alkoxypyridines.[2][6] The choice of synthetic strategy is therefore paramount.

Direct N-Alkylation of 2-Pyridones

The most straightforward approach is the direct alkylation of a pre-formed 2-pyridone ring. This SN2 reaction is typically performed by deprotonating the 2-pyridone with a suitable base, followed by the addition of an alkylating agent (e.g., alkyl halide or sulfonate).[2]

Causality Behind Experimental Choices:

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the pyridone nitrogen without competing with the alkylating agent. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can also be effective, particularly with more reactive alkylating agents.[7] The use of Cs₂CO₃ has been shown to promote N-alkylation.[7]

  • Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they solvate the cation of the base, leaving a highly reactive, "naked" pyridone anion, which enhances the reaction rate.

  • Regioselectivity (N- vs. O-Alkylation): The ratio of N- to O-alkylation is influenced by several factors. Harder electrophiles (e.g., alkyl sulfates) tend to favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) favor N-alkylation according to Hard-Soft Acid-Base (HSAB) theory. Furthermore, reaction conditions can be tuned; for instance, conducting the reaction in water with a surfactant like Tween 20 has been shown to afford high regioselectivity for N-alkylation.[8][9][10]

Detailed Protocol: Direct N-Alkylation of 5-Bromo-2-pyridone[9][10]
  • Reaction Setup: To a solution of 5-bromo-2-pyridone (1.0 equiv.) in anhydrous DMF (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Addition of Alkylating Agent: Add the desired alkyl bromide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 50 °C, for less reactive halides) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).

  • Workup: Quench the reaction by slowly adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated 2-pyridone.

Modern Synthetic Approaches

While direct alkylation is a workhorse method, modern catalysis has introduced more sophisticated and often milder routes.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[11][12][13] It is particularly useful for synthesizing N-aryl-2-pyridones, a class of compounds with significant biological activity.[14] The reaction typically employs a palladium precursor and a specialized phosphine ligand.[11][12]

  • Photoredox Catalysis: Emerging as a green and efficient alternative, visible-light photoredox catalysis enables C-N bond formation under exceptionally mild conditions.[15][16][17][18][19] These reactions often proceed via radical mechanisms, offering unique reactivity and selectivity profiles compared to traditional methods.[15][17]

Diagram: N- vs. O-Alkylation Pathways

G cluster_0 2-Pyridone Tautomers cluster_1 Deprotonation cluster_2 Alkylation (Sₙ2) Pyridone 2-Pyridone (Lactam) Hydroxypyridine 2-Hydroxypyridine (Lactim) Pyridone->Hydroxypyridine Equilibrium Anion Ambident Pyrido-anion Pyridone->Anion + Base - H⁺ N_Product N-Alkylated 2-Pyridone Anion->N_Product + R-X (N-attack) O_Product O-Alkylated 2-Alkoxypyridine Anion->O_Product + R-X (O-attack)

Caption: General scheme showing the competitive N- and O-alkylation of 2-pyridone.

Part 2: Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial to confirm successful N-alkylation and distinguish it from the O-alkylated isomer. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence for N-alkylation is the appearance of signals corresponding to the protons on the alkyl group attached to the nitrogen. For an N-benzyl group, for instance, a characteristic singlet for the benzylic CH₂ protons will appear, typically around 5.0-5.5 ppm. In contrast, the CH₂ protons of an O-benzyl group in 2-benzyloxypyridine appear further downfield. The chemical shifts of the pyridone ring protons are also diagnostic.[20][21]

    • ¹³C NMR: The carbonyl carbon (C2) of an N-alkylated 2-pyridone typically resonates around 160-165 ppm.[20] In the O-alkylated isomer, this carbon becomes an sp²-hybridized carbon attached to oxygen and shifts significantly.[22]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized product, providing an exact mass that validates the molecular formula.[22]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching absorption band between 1640-1680 cm⁻¹ is a key indicator of the 2-pyridone ring and confirms that alkylation did not occur on the oxygen atom.

Table 1: Representative Spectroscopic Data for 1-Benzyl-5-bromo-2-pyridone
TechniqueFeatureTypical Value/Observation
¹H NMR (400 MHz, CDCl₃)N-CH₂ (benzyl)~5.1 ppm (singlet, 2H)
Aromatic protons (benzyl)~7.2-7.4 ppm (multiplet, 5H)
Pyridone ring protons~6.5-7.5 ppm (multiplet, 3H)
¹³C NMR (100 MHz, CDCl₃)N-CH₂ (benzyl)~52 ppm
C=O (pyridone C2)~162 ppm
Aromatic/Pyridone carbons~105-140 ppm
IR (KBr)C=O stretch~1660 cm⁻¹ (strong)
HRMS (ESI)[M+H]⁺Calculated m/z matches observed m/z within 5 ppm

Part 3: Applications in Drug Discovery

The N-alkylated 2-pyridone scaffold is a validated pharmacophore found in a multitude of clinically important agents.[1][3] Its versatility allows it to target a wide array of biological systems.

Antiviral Agents

N-alkylated 2-pyridones are prominent in antiviral research. They have shown potent activity against several viruses, including:

  • Hepatitis B Virus (HBV): Certain derivatives have demonstrated excellent inhibitory activity against HBV DNA replication with high selectivity indexes.[23]

  • Hepatitis C Virus (HCV): Dihydropyridone derivatives act as potent inhibitors of the HCV NS5B polymerase, a critical enzyme for viral replication.[24]

  • SARS-CoV-2: The 2-pyridone scaffold has been identified as a key pharmacophore for inhibiting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[25] Natural products containing this moiety are being investigated as potential leads for COVID-19 treatments.[25] Some synthetic hybrids have also shown promising activity against SARS-CoV-2.[26]

Anticancer Agents

The structural features of N-alkylated 2-pyridones make them suitable candidates for anticancer drug design. They have been successfully developed as:

  • Kinase Inhibitors: The pyridone ring can mimic the hinge-binding motifs required for kinase inhibition. Derivatives have been developed as potent inhibitors of kinases like PIM-1, which is implicated in cell survival and proliferation pathways in cancer.[7][27]

  • Agents Targeting Various Cancer Cell Lines: Numerous studies have reported the synthesis of N-alkylated 2-pyridone libraries that exhibit significant growth inhibition against a wide panel of human cancer cell lines, including those for breast, lung, and renal cancer.[1][4][7]

Diagram: Pharmacophore Model for a Generic Kinase Inhibitor

G cluster_0 N-Alkylated 2-Pyridone Core cluster_1 Target Kinase Active Site A Pyridone Ring (Hinge Binder) B N-Alkyl Group (Solubility/Selectivity) A->B C Substituent (R₁) (Vector for Growth) A->C D Substituent (R₂) (Hydrophobic Pocket) A->D E Hinge Region (H-Bonding) A->E H-Bond Acceptor F Solvent Exposed Region B->F Interaction G Hydrophobic Pocket D->G Hydrophobic Interaction

Caption: A generalized pharmacophore model for an N-alkylated 2-pyridone kinase inhibitor.

Conclusion and Future Outlook

N-alkylated 2-pyridones continue to be a fertile ground for research and development. The synthetic methodologies for their preparation are mature yet continue to evolve with the advent of new catalytic systems that offer milder conditions and improved selectivity. The proven track record of this scaffold in approved therapeutics ensures its continued exploration in drug discovery programs targeting viral diseases, cancer, and other unmet medical needs. Future efforts will likely focus on leveraging computational chemistry for rational design, exploring novel N-alkyl substituents to probe new chemical space, and applying green chemistry principles to their large-scale synthesis.

References

Tautomerism in 2-pyridone systems.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 2-Pyridone Systems for Researchers and Drug Development Professionals

Abstract

Prototropic tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a phenomenon of fundamental importance in heterocyclic chemistry, with profound implications for medicinal chemistry and drug development. The 2-pyridone ⇌ 2-hydroxypyridine system represents one of the most extensively studied and illustrative examples of lactam-lactim tautomerism. The position of this equilibrium is exquisitely sensitive to the molecular environment, including solvent polarity, pH, temperature, and the electronic nature of substituents on the pyridine ring. Understanding and controlling this tautomeric balance is critical, as the distinct forms exhibit different physicochemical properties such as aromaticity, dipole moment, lipophilicity, and, most importantly, hydrogen bonding patterns. These differences directly influence a molecule's pharmacokinetics and its ability to engage in specific molecular recognition events with biological targets. This guide provides a comprehensive technical overview of the core principles governing 2-pyridone tautomerism, details robust experimental and computational methodologies for its characterization, and explores its critical impact on the drug design and development process.

Introduction to Prototropic Tautomerism

Tautomerism describes the chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[1] The most common form is prototropic tautomerism, which involves the relocation of a proton, often accompanied by a shift in the position of a double bond.[1][2] This process can be considered a subset of acid-base behavior.[1] In heterocyclic systems, tautomerism is a pervasive feature that dictates the chemical reactivity and biological function of countless compounds.[3][4] The interconversion between tautomers, unlike resonance structures which are theoretical depictions of a single molecule, involves the breaking and forming of covalent bonds and results in distinct chemical species with measurable energy differences.[1] The energy barrier between tautomers is typically low enough to allow for rapid interconversion under ambient conditions, leading to a dynamic equilibrium.[3]

The 2-pyridone system is a canonical example of lactam-lactim tautomerism, a specific type of amide-imidic acid tautomerism occurring within a heterocyclic ring.[2] It serves as a crucial model for understanding similar equilibria in more complex biological molecules, including the purine and pyrimidine bases of DNA and RNA, where tautomeric shifts can lead to point mutations.[5][6]

The 2-Pyridone ⇌ 2-Hydroxypyridine Equilibrium

The tautomeric equilibrium in 2-pyridone systems involves the interconversion between the amide (lactam) form, 2-pyridone , and the enol (lactim) form, 2-hydroxypyridine . This equilibrium is established by a 1,3-proton transfer between the nitrogen and oxygen atoms.[7][8]

Tautomerism cluster_HPY 2-Hydroxypyridine (Lactim Form) cluster_PY 2-Pyridone (Lactam Form) HPY HPY PY PY HPY->PY K_T

Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Thermodynamic Landscape

The relative stability of the two tautomers is not intrinsic but is instead heavily dictated by the surrounding environment.

  • Gas Phase: In the gas phase or in non-polar solvents, the 2-hydroxypyridine (lactim) form is generally more stable.[7][8][9] Experimental and theoretical studies report that 2-hydroxypyridine is favored by approximately 3 kJ/mol.[7][8] This preference is attributed to its greater aromaticity, as the pyridine ring retains a classic 6π-electron aromatic system.[10][11]

  • Solid State: In the crystalline solid state, the 2-pyridone (lactam) form is overwhelmingly predominant.[7][8][12] This is confirmed by X-ray crystallography and IR spectroscopy.[7][8][12] The stability of the lactam form in the solid phase is driven by the formation of strong intermolecular hydrogen bonds, often in a helical structure, which are more favorable for the amide group of 2-pyridone than for the hydroxyl group of 2-hydroxypyridine.[12][13]

  • Polar Solvents: In polar solvents, particularly protic ones like water and alcohols, the equilibrium dramatically shifts to favor the 2-pyridone form.[7][8][9][12] In water, the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) can be as high as 900, indicating that the pyridone form is more stable by about 12 kJ/mol.[7][8] This stabilization is due to the larger dipole moment of 2-pyridone, which allows for more effective solvation by polar solvent molecules, and its superior ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O).[10][14]

Aromaticity Considerations

While 2-hydroxypyridine is a classically aromatic heterocycle, the aromaticity of 2-pyridone is more complex. Computational studies and bond length analyses suggest that 2-pyridone possesses significant aromatic character.[10][13] The lone pair of electrons on the nitrogen atom participates in delocalization into the ring, contributing to a 6π-electron system.[13] However, there is also evidence of bond length alternation, suggesting a partial loss of aromaticity compared to 2-hydroxypyridine.[10] The gain in stability from the strong C=O bond and favorable intermolecular interactions in the lactam form often compensates for any minor loss in aromatic stabilization energy.[11]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms can be precisely tuned by several interconnected factors.

Solvent Effects

The choice of solvent is the most powerful external factor for controlling the tautomeric equilibrium. The equilibrium constant, KT, correlates strongly with solvent polarity.[15]

  • Non-polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): These solvents minimally interact with the solute. The equilibrium lies in favor of the less polar 2-hydroxypyridine tautomer, though both forms often coexist in comparable amounts.[7][8][10]

  • Polar Aprotic Solvents (e.g., Chloroform, Acetonitrile): As solvent polarity increases, the more polar 2-pyridone tautomer is preferentially stabilized. The calculated dipole moment of 2-pyridone is significantly higher than that of 2-hydroxypyridine, leading to stronger dipole-dipole interactions with the solvent.[10]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents strongly shift the equilibrium towards the 2-pyridone form through hydrogen bonding. The N-H group of 2-pyridone is a better hydrogen bond donor and the C=O group is a better acceptor than the corresponding groups in 2-hydroxypyridine, leading to superior solvation and stabilization.[10][14]

Solvent Dielectric Constant (ε) Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) Predominant Form
Gas Phase1~0.32-Hydroxypyridine[6]
Cyclohexane2.0~1.7Both, slight favor for 2-Pyridone[10]
Chloroform4.8~6.02-Pyridone[10]
Ethanol24.6Detectable amount of pyridone only2-Pyridone[14]
Water80.1~9002-Pyridone[7][8]
Substituent Effects

The introduction of substituents onto the pyridine ring systematically alters the electronic properties of the system, thereby shifting the tautomeric equilibrium. The position and nature (electron-donating or electron-withdrawing) of the substituent are critical.[16][17]

  • Electron-Withdrawing Groups (EWGs, e.g., -NO2, -Cl, -F):

    • When placed at positions that stabilize the lactam form (e.g., positions 3 or 5), EWGs can increase the population of 2-pyridone.[16][17] They achieve this by increasing the acidity of the N-H bond or by stabilizing the charge-separated resonance forms of the lactam.[17]

    • Conversely, when placed at position 6, EWGs tend to shift the equilibrium towards the lactim (2-hydroxypyridine) form.[17]

  • Electron-Donating Groups (EDGs, e.g., -NH2, -CH3):

    • EDGs at positions 3 or 4 typically shift the equilibrium towards the lactam form by increasing the electron density on the ring nitrogen, reducing N-H acidity.[17]

    • At position 6, EDGs generally favor the lactim form.[17]

The effect is a complex interplay of inductive and resonance effects that modulate the relative acidities of the N-H and O-H bonds.[16][17][18]

Mechanistic Pathways of Tautomerization

Direct intramolecular 1,3-proton transfer is a high-energy process and is not the favored pathway for interconversion.

Pathways cluster_paths Tautomerization Pathways start 2-Hydroxypyridine (Lactim) p1 Unimolecular Pathway start->p1 p2 Dimer-Mediated Pathway start->p2 p3 Solvent-Assisted Pathway start->p3 end 2-Pyridone (Lactam) p1->end High Activation Energy (125-210 kJ/mol) Forbidden 1,3-Suprafacial Shift p2->end Low Activation Energy Self-Catalytic Double Proton Transfer p3->end Low Activation Energy Proton Relay via Solvent Bridge Binding cluster_tautomer cluster_hbond cluster_receptor cluster_outcome Tautomer 2-Pyridone System Lactim 2-Hydroxypyridine (Lactim) H-Bond Donor: OH H-Bond Acceptor: Ring N Tautomer->Lactim Lactam 2-Pyridone (Lactam) H-Bond Donor: NH H-Bond Acceptor: C=O Tautomer->Lactam Receptor Protein Active Site Lactim->Receptor Interaction? Lactam->Receptor Interaction? Binding High Affinity Binding (Correct Tautomer) Receptor->Binding NoBinding Steric Clash / Repulsion (Incorrect Tautomer) Receptor->NoBinding

References

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

An In-Depth Profile for Medicinal Chemistry and Drug Discovery

This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. It is intended for researchers, synthetic chemists, and drug development professionals seeking detailed information on its properties, synthesis, and applications.

Core Compound Identification and Properties

This compound is a substituted pyridinone derivative. The presence of a methyl ester at the C3 position and an N-methyl group distinguishes it from its corresponding carboxylic acid, imparting distinct physicochemical properties such as solubility and reactivity.

Chemical Structure

The molecular structure features a dihydropyridine ring, which is a common scaffold in pharmacologically active compounds. The positioning of the carbonyl group, the methyl ester, and the N-methyl substituent dictates its steric and electronic profile, influencing its interaction with biological targets.

Caption: Chemical structure of the title compound.

Physicochemical Data

A summary of the key identifiers and molecular properties for this compound is provided below. These values are essential for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
IUPAC Name methyl 1-methyl-2-oxopyridine-3-carboxylate[1]
CAS Number 67367-27-5[1][2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Synonyms This compound[1]
Purity (Typical) ≥97%[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid or a one-pot reaction from simpler precursors. The choice of synthetic route is often dictated by the desired scale, purity requirements, and available starting materials.

Representative Synthetic Protocol: Fischer Esterification

A common and straightforward method for synthesizing the title compound is the acid-catalyzed esterification of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol.

Principle: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the methyl ester. The use of excess methanol serves both as a reagent and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heating: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Caption: Workflow for the synthesis of the title compound.

Applications in Research and Drug Development

This molecule is recognized primarily as a versatile building block for more complex chemical structures. Its utility stems from the multiple reactive sites that can be selectively functionalized.

Role as a Protein Degrader Building Block

One of the key applications for this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It is categorized as a "Protein Degrader Building Block," suggesting its use in constructing fragments that can be incorporated into these larger bifunctional molecules.[2] PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyridinone scaffold can serve as a core structure or a linker component in such designs.

Intermediate in Pharmaceutical Synthesis

As a functionalized heterocycle, it serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The ester group can be hydrolyzed back to the carboxylic acid, converted to an amide, or reduced to an alcohol, providing a handle for further molecular elaboration in a synthetic route.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and purity of the compound.

  • Safety: While specific toxicity data is limited, related compounds may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light to prevent degradation.[2]

References

Methodological & Application

The Versatile Building Block: Protocol for Utilizing Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, the 2-pyridone nucleus holds a privileged position due to its prevalence in numerous biologically active molecules. This guide provides an in-depth exploration of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a key synthetic intermediate. We will delve into its fundamental properties and, more importantly, provide detailed, field-proven protocols for its conversion into the versatile carboxylic acid and subsequent application in advanced synthetic transformations, including amide bond formation and transition metal-catalyzed C-H functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Compound Profile: Physicochemical and Safety Data

This compound is a stable, crystalline solid that serves as an excellent starting material for a variety of synthetic manipulations. Its key properties and safety information are summarized below.

PropertyValueSource
IUPAC Name Methyl 1-methyl-2-oxopyridine-3-carboxylate[1]
CAS Number 67367-27-5[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)
Storage Store at room temperature in a dry, well-ventilated place.

Safety Profile: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Strategy: From Ester to Versatile Carboxylic Acid

While this compound can potentially be used in some transformations directly, its synthetic utility is significantly expanded upon its hydrolysis to the corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This carboxylic acid is a versatile intermediate for a wide range of coupling reactions and further functionalization.

G cluster_0 Core Transformation cluster_1 Synthetic Applications Methyl Ester (Starting Material) Methyl Ester (Starting Material) Hydrolysis (Saponification) Hydrolysis (Saponification) Methyl Ester (Starting Material)->Hydrolysis (Saponification) Carboxylic Acid (Key Intermediate) Carboxylic Acid (Key Intermediate) Hydrolysis (Saponification)->Carboxylic Acid (Key Intermediate) Amide Coupling Amide Coupling Carboxylic Acid (Key Intermediate)->Amide Coupling C-H Alkenylation C-H Alkenylation Carboxylic Acid (Key Intermediate)->C-H Alkenylation

Caption: General workflow for the utilization of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key transformations involving this compound and its derived carboxylic acid.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent reactions.

G Start Start Dissolve Ester Dissolve Methyl Ester in THF/Water Start->Dissolve Ester Add Base Add LiOH (or NaOH/KOH) Dissolve Ester->Add Base Stir at RT Stir at Room Temp. (Monitor by TLC/LC-MS) Add Base->Stir at RT Acidify Acidify with aq. HCl to pH ~2-3 Stir at RT->Acidify Extract Extract with DCM or EtOAc Acidify->Extract Dry & Concentrate Dry over Na2SO4 & Concentrate Extract->Dry & Concentrate Product Product Dry & Concentrate->Product

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 ratio). The concentration should be approximately 0.1-0.5 M.

  • Saponification: To the stirred solution, add a solution of LiOH, NaOH, or KOH (1.5-3.0 eq) in water.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amide Coupling of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

This protocol details a standard procedure for the formation of an amide bond between 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and a primary or secondary amine, a common transformation in drug discovery.

G Start Start Combine Reactants Combine Carboxylic Acid, Amine, and DIPEA in DMF Start->Combine Reactants Stir Stir for 10 min Combine Reactants->Stir Add Coupling Agent Add HATU Stir->Add Coupling Agent Reaction Stir at Room Temp. (Monitor by TLC/LC-MS) Add Coupling Agent->Reaction Work-up Aqueous Work-up & Extraction Reaction->Work-up Purify Purify by Column Chromatography Work-up->Purify Product Product Purify->Product

Caption: Workflow for the amide coupling reaction.

Materials:

  • 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Primary or secondary amine of choice

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF, stir the mixture for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Addition of Coupling Agent: Add HATU (1.5 eq) to the reaction mixture.[2][3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: Rhodium-Catalyzed C4-Selective C-H Alkenylation

This advanced protocol describes a direct C-H functionalization at the C4 position of the pyridone ring, demonstrating the potential for late-stage diversification of this scaffold.

G Start Start Combine Solids Combine Carboxylic Acid, [Cp*RhCl2]2, Cu(OAc)2.H2O, K4P2O7, and Molecular Sieves Start->Combine Solids Inert Atmosphere Evacuate and backfill with N2 Combine Solids->Inert Atmosphere Add Liquids Add Toluene and Styrene Inert Atmosphere->Add Liquids Heat Stir at 160 °C for 24 h Add Liquids->Heat Cool & Purify Cool to RT, Filter, and Purify by Chromatography Heat->Cool & Purify Product Product Cool & Purify->Product

References

The Versatile Scaffolding of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a potent building block in the landscape of organic synthesis. Its unique electronic and steric properties, characterized by an electron-deficient pyridone ring system and strategically placed reactive sites, render it an invaluable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its utility in cycloaddition reactions and as a scaffold in medicinal chemistry. Detailed, field-proven protocols are provided to enable researchers to effectively harness the synthetic potential of this versatile reagent.

Introduction: Unveiling a Privileged Scaffold

The 1,2-dihydropyridine core is a "privileged scaffold" in medicinal chemistry, forming the central framework of numerous therapeutic agents.[1][2] The incorporation of an oxo group at the 2-position, a methyl group on the nitrogen, and a carboxylate at the 3-position, as seen in this compound, bestows upon the molecule a unique reactivity profile. This profile is governed by the interplay of the electron-withdrawing ester and the electron-donating nature of the N-methyl group within the pyridone ring. This electronic push-pull system activates the diene portion of the ring for cycloaddition reactions and provides multiple handles for further functionalization.

This document serves as a detailed guide for researchers, offering not only step-by-step protocols but also the underlying scientific rationale for the application of this building block in the synthesis of novel compounds.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available starting materials. The following protocol is a robust and scalable method adapted from established syntheses of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[3][4]

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process: the formation of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid intermediate, followed by esterification and N-methylation.

Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

This step involves the condensation of an enamine, derived from Meldrum's acid, with an active methylene compound.[3][4]

  • Materials:

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Triethyl orthoformate

    • Aniline

    • Cyanoacetamide

    • Potassium hydroxide (KOH)

    • Ethanol (EtOH)

    • Hydrochloric acid (HCl, concentrated)

    • Water (deionized)

    • Hexane

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).

    • Heat the mixture to reflux with vigorous stirring for 5 minutes. The reaction mixture will become a thick syrup.

    • Add 30 mL of ethanol and continue to reflux for an additional 3 minutes.

    • Cool the reaction mixture to approximately 20°C with continued stirring.

    • Slowly add 100 mL of water to precipitate the anilinomethylidene Meldrum's acid derivative.

    • Stir for 2 hours, then collect the solid product by vacuum filtration.

    • Wash the solid sequentially with water, 60% ethanol, and hexane. Dry the product under vacuum.

    • In a separate flask, suspend the dried anilinomethylidene derivative (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol.

    • Add potassium hydroxide (0.02 mol) to the suspension with vigorous stirring.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Acidify the mixture to pH 5 with concentrated hydrochloric acid.

    • Stir for 3 hours to allow for complete precipitation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    • Collect the precipitate by vacuum filtration and wash with water and ethanol. Dry the product.

Step 2: Esterification and N-Methylation

  • Materials:

    • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (from Step 1)

    • Methanol (MeOH, anhydrous)

    • Thionyl chloride (SOCl₂) or other suitable esterification agent

    • Dimethyl sulfate or methyl iodide

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Acetone or Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend the 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

    • Dissolve the methyl ester (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (1.5 eq) and dimethyl sulfate or methyl iodide (1.2 eq).

    • Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitor by TLC).

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Organic Synthesis

Cycloaddition Reactions: Building Molecular Complexity

The diene system within the 1-methyl-2-pyridone ring is electron-rich, making it an excellent partner in inverse-electron-demand Diels-Alder reactions.[5] Furthermore, the exocyclic double bond can participate in other cycloaddition pathways, such as [2+2] cycloadditions.[2][6]

cluster_cycloaddition Cycloaddition Pathways BuildingBlock Methyl 1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate DielsAlder Inverse-Electron-Demand Diels-Alder BuildingBlock->DielsAlder Reacts with DipolarCycloaddition 1,3-Dipolar Cycloaddition BuildingBlock->DipolarCycloaddition Reacts with Dienophile Electron-Deficient Dienophile (e.g., Alkyne, Alkene) Dipolarophile Dipolarophile Cycloadduct Polycyclic Heterocycle DielsAlder->Cycloadduct Forms DipolarCycloaddition->Cycloadduct Forms

Caption: Cycloaddition pathways of the building block.

Protocol 2: Inverse-Electron-Demand Diels-Alder Reaction

This protocol provides a general procedure for the reaction of this compound with an electron-deficient alkyne.

  • Materials:

    • This compound

    • Dimethyl acetylenedicarboxylate (DMAD) or other activated alkyne

    • High-boiling solvent (e.g., xylenes, diphenyl ether)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen high-boiling solvent.

    • Add the electron-deficient alkyne (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (typically 140-250°C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting bicyclic adduct by column chromatography on silica gel.

Causality in Experimental Choices: The choice of a high-boiling solvent is crucial to provide the necessary thermal energy to overcome the activation barrier of the cycloaddition. An inert atmosphere is essential to prevent oxidation of the starting materials and products at elevated temperatures.

A Scaffold for Medicinal Chemistry

The 2-pyridone core is a key pharmacophore in a variety of biologically active molecules, including inhibitors of EZH2, a target in cancer therapy.[7] The title compound provides a versatile starting point for the synthesis of such inhibitors and other potential drug candidates. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies.

Start Methyl 1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid 1-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Hydrolysis->Acid AmideCoupling Amide Coupling (e.g., HATU, DIPEA, Amine) Acid->AmideCoupling AmideLibrary Library of Amide Derivatives AmideCoupling->AmideLibrary SAR Structure-Activity Relationship (SAR) Studies AmideLibrary->SAR

Caption: Derivatization for medicinal chemistry.

Protocol 3: Synthesis of Amide Derivatives for SAR Studies

This protocol describes the hydrolysis of the methyl ester followed by amide coupling.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M HCl

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • A library of primary or secondary amines

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

    • Amide Coupling: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes.

    • Add the desired amine (1.2 eq) and stir at room temperature until the reaction is complete.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the amide product by column chromatography or preparative HPLC.

Data Summary

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC₈H₉NO₃167.1667367-27-5
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidC₇H₇NO₃153.1410128-91-3

Conclusion

This compound is a building block of significant synthetic value. Its straightforward preparation and diverse reactivity make it an attractive starting material for the construction of complex heterocyclic systems. The protocols and conceptual frameworks presented herein are intended to empower researchers to explore the full potential of this versatile scaffold in both academic and industrial settings, particularly in the realms of total synthesis and drug discovery.

References

The Versatile 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Scaffold: A Gateway to Novel Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Among the myriad of heterocyclic scaffolds, 2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have emerged as exceptionally versatile building blocks. Their intrinsic chemical reactivity, coupled with their prevalence in numerous bioactive compounds, positions them as privileged starting materials for the synthesis of a diverse array of fused and substituted heterocycles. This guide provides an in-depth exploration of the synthetic utility of these scaffolds, offering detailed application notes, step-by-step protocols, and mechanistic insights for researchers, scientists, and professionals in the field of drug development.

The 2-pyridone motif is a core structure in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1][2] The strategic placement of a carboxylic acid or its derivatives at the 3-position unlocks a plethora of synthetic possibilities, enabling the construction of complex polycyclic systems through multicomponent reactions, cycloadditions, and tandem cyclizations.

I. Multicomponent Reactions: A Strategy for Rapid Diversity

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the one-pot synthesis of complex molecules from three or more starting materials. 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are excellent substrates for MCRs, leading to the efficient generation of diverse heterocyclic libraries.

A. Synthesis of Pyrano[2,3-b]pyridines

Fused pyranopyridines are known to exhibit a wide range of biological activities. A straightforward three-component reaction utilizing a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative can be employed for their synthesis.

Reaction Scheme:

Start 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivative + Malononitrile + Aromatic Aldehyde Catalyst Piperidine (catalyst) Ethanol, Reflux Start->Catalyst Reaction Conditions Product Pyrano[2,3-b]pyridine Derivative Catalyst->Product Yields

Caption: Multicomponent synthesis of pyrano[2,3-b]pyridines.

Protocol 1: Synthesis of 4-Aryl-2-amino-6-(naphthalen-1-yl)-1,8-dihydropyrano[2,3-b]pyridin-7-one-3-carbonitrile

This protocol details the synthesis of a specific pyrano[2,3-b]pyridine derivative from a 6-(naphthalen-1-yl)-2-oxo-4-aryl-1,2-dihydropyridine-3-carbonitrile.

Materials:

  • 6-(Naphthalen-1-yl)-2-oxo-4-aryl-1,2-dihydropyridine-3-carbonitrile (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • To a stirred solution of the 2-pyridone derivative and malononitrile in ethanol, add a catalytic amount of piperidine.

  • Add the aromatic aldehyde to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure pyrano[2,3-b]pyridine derivative.

Expected Outcome & Characterization: The reaction typically affords the desired product in good to excellent yields. Characterization can be performed using standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the newly formed pyran ring protons, and the amino group.

  • ¹³C NMR: Signals corresponding to the carbons of the fused heterocyclic system, including the nitrile and carbonyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the amino (N-H stretching), nitrile (C≡N stretching), and carbonyl (C=O stretching) groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.

Table 1: Representative Yields for Pyrano[2,3-b]pyridine Synthesis

Aryl Substituent (Ar)Yield (%)
4-Chlorophenyl81
Thiophen-2-yl78

Data adapted from a representative synthesis of similar compounds.[2]

II. Synthesis of Fused Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous compounds with diverse biological activities, including kinase inhibitors.[3] A versatile route to this scaffold involves the cyclization of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid hydrazide derivative.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis:

Start Ethyl 2-Oxo-1,2-dihydropyridine-3-carboxylate Step1 Hydrazine Hydrate Ethanol, Reflux Start->Step1 Intermediate 2-Oxo-1,2-dihydropyridine-3-carbohydrazide Step1->Intermediate Step2 Ethyl Acetoacetate Glacial Acetic Acid, Reflux Intermediate->Step2 Product Pyrazolo[3,4-b]pyridin-3(2H)-one Derivative Step2->Product

Caption: Synthetic pathway to pyrazolo[3,4-b]pyridines.

A. Preparation of the Key Intermediate: 2-Oxo-1,2-dihydropyridine-3-carbohydrazide

The initial step involves the conversion of the corresponding ester to the hydrazide, a crucial intermediate for subsequent cyclization reactions.

Protocol 2: Synthesis of 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

This protocol describes the synthesis of a specific carbohydrazide from its corresponding methyl ester.[4]

Materials:

  • Methyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (0.02 mol)

  • Hydrazine hydrate (99%, 6 mL)

  • Ethanol (50 mL)

Procedure:

  • A mixture of the ester and excess hydrazine hydrate in ethanol is heated under reflux for 2 hours.

  • The solid precipitate that forms upon cooling is filtered off.

  • The collected solid is washed with water and recrystallized from ethanol to yield the pure carbohydrazide.[4]

Characterization of the Intermediate:

  • IR Spectroscopy: The appearance of absorption bands around 3250 and 3170 cm⁻¹ indicates the presence of the NH₂ and NH groups of the hydrazide moiety.[4]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the carbohydrazide.[4]

B. Cyclization to the Pyrazolo[3,4-b]pyridine Core

The carbohydrazide intermediate can be cyclized with various reagents to form the desired fused pyrazole ring.

Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridin-3(2H)-one Derivative

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivative (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • A mixture of the carbohydrazide and ethyl acetoacetate in glacial acetic acid is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

III. Construction of Fused Thiazolo[3,2-a]pyridines

Thiazolo[3,2-a]pyridines are another class of fused heterocycles with interesting biological properties. These can be synthesized from 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives through a reaction with a bifunctional reagent like chloroacetone.

Reaction Scheme for Thiazolo[3,2-a]pyridine Synthesis:

Start 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea Reagent Chloroacetone Ethanol, Reflux Start->Reagent Reaction Product Thiazolo[3,2-a]pyridine Derivative Reagent->Product Cyclization

Caption: Synthesis of thiazolo[3,2-a]pyridines.

Protocol 4: Synthesis of 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol outlines the synthesis of a thiazolo[3,2-a]pyridine derivative starting from a thiourea-functionalized 2-pyridone.[5]

Materials:

  • 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea (1.0 mmol)

  • Chloroacetone (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the thiourea derivative and chloroacetone in ethanol is refluxed for 5-7 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with ethanol and dried. Recrystallization from a suitable solvent may be performed for further purification.[5]

Expected Characterization Data:

  • ¹H NMR: Signals for the methyl groups on the pyridine and thiazole rings, the pyridine ring proton, and the NH proton.

  • ¹³C NMR: Resonances for the carbons of the fused heterocyclic system.

  • IR Spectroscopy: Characteristic peaks for the nitrile and carbonyl groups.

  • Mass Spectrometry: A molecular ion peak consistent with the expected product.

Table 2: Characterization Data for a Representative Thiazolo[3,2-a]pyridine Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z) [M]⁺
6a 2.25 (s, 3H), 2.35 (s, 3H), 2.36 (s, 3H), 6.33 (s, 1H), 7.33-7.52 (m, 5H), 9.88 (s, 1H)18.8, 20.7, 21.5, 108, 114, 117, 128.6, 128.8, 129.2, 129.4, 135.7, 138, 147, 154, 160, 167364

Data for 4,6-Dimethyl-1-((4-methyl-5-(phenyldiazenyl)thiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (a related derivative).[5]

IV. Mechanistic Considerations

The synthesis of these diverse heterocyclic systems from 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives proceeds through well-established reaction mechanisms.

  • Multicomponent Reactions: These reactions often initiate with a Knoevenagel condensation between an active methylene compound and an aldehyde, followed by a Michael addition of the 2-pyridone derivative, and subsequent intramolecular cyclization and dehydration to afford the final product.

  • Fused Pyrazole and Thiazole Synthesis: These transformations typically involve the reaction of a functionalized 2-pyridone (e.g., a carbohydrazide or thiourea) with a bifunctional electrophile. The reaction proceeds via an initial nucleophilic attack followed by an intramolecular cyclization and dehydration, leading to the formation of the fused five-membered heterocyclic ring.

V. Conclusion and Future Perspectives

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework and its derivatives are undeniably powerful and versatile platforms for the synthesis of novel and complex heterocyclic compounds. The methodologies outlined in this guide, including multicomponent reactions and the construction of fused ring systems, offer efficient and adaptable routes to a wide array of molecular architectures with significant potential in drug discovery. The ability to readily introduce diverse substituents allows for the fine-tuning of physicochemical and pharmacological properties, making these scaffolds particularly attractive for the development of new therapeutic agents. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of the biological activities of the novel heterocycles derived from these versatile building blocks.

References

Application Notes and Protocols: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Pyridone Scaffold in Medicinal Chemistry

The 2-pyridone structural motif is a cornerstone in the design of contemporary pharmaceuticals, exhibiting a wide spectrum of biological activities. Its prevalence in drug discovery is attributed to its ability to act as a bioisostere for various functional groups, its capacity for hydrogen bonding, and its metabolic stability. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, in particular, are recognized as valuable precursors and intermediates in the synthesis of a range of therapeutic agents.[1][2] This document provides a detailed guide on the use of a key derivative, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, as a pharmaceutical intermediate. We will delve into its synthesis, key reactions, and potential applications, offering researchers and drug development professionals a practical framework for its utilization.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use and storage.

PropertyValueReference
IUPAC Name methyl 1-methyl-2-oxopyridine-3-carboxylate[3]
CAS Number 67367-27-5[3]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMF, and DMSO
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.[3]

Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: N-Methylation of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

The most direct and efficient route to this compound is through the N-methylation of its precursor, Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen of the pyridone ring attacks the methylating agent.

Diagram of the Synthetic Pathway

Synthesis Precursor Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate Product This compound Precursor->Product N-Methylation Reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Dimethylformamide (DMF) Reagents->Precursor

Caption: Synthetic route to the title compound via N-methylation.

Step-by-Step Experimental Protocol

This protocol is adapted from a general procedure for the N-alkylation of pyridone systems.[4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents). The potassium carbonate acts as a base to deprotonate the nitrogen of the pyridone ring, activating it for nucleophilic attack.

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (CH₃I, 1.1 equivalents) dropwise at room temperature. The use of a slight excess of methyl iodide ensures complete conversion of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

  • Work-up: Upon completion of the reaction (typically 12-24 hours), pour the reaction mixture into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The organic layers contain the desired product.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Pharmaceutical Synthesis: A Versatile Building Block

Potential Synthetic Transformations

The ester and the pyridone ring of this compound offer several handles for further chemical modifications.

Transformations cluster_ester Ester Modifications cluster_ring Ring Functionalization Intermediate This compound Hydrolysis Hydrolysis (e.g., LiOH, H2O) Intermediate->Hydrolysis Forms Carboxylic Acid Amidation Amidation (e.g., RNH2, heat) Intermediate->Amidation Forms Amide Halogenation Halogenation (e.g., NBS, Br2) Intermediate->Halogenation Introduces Halogen Nitration Nitration (e.g., HNO3, H2SO4) Intermediate->Nitration Introduces Nitro Group Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig on halogenated derivative) Halogenation->Coupling Forms C-C or C-N bonds

Caption: Potential synthetic transformations of the title intermediate.

  • Hydrolysis of the Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, under basic conditions (e.g., using lithium hydroxide in a water/methanol mixture). This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drugs.[5]

  • Amidation: Direct amidation of the ester with an amine can be achieved, often requiring heat or catalysis, to generate a variety of amide derivatives.

  • Ring Functionalization: The pyridone ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the C4 and C6 positions. These functionalized derivatives can then serve as substrates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build the carbon skeleton of the target pharmaceutical.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the multiple reactive sites it possesses make it an attractive starting point for the construction of complex molecular architectures. The protocols and application insights provided in this document are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors.

References

Application Notes and Protocols for In Vitro Assay Development Using Substituted Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Pyridones

Substituted pyridones are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for various functional groups, make them privileged scaffolds in the design of novel therapeutics.[1] This versatile class of molecules has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, primarily through the inhibition of key enzymes such as protein kinases.[1][2][3]

The development of potent and selective drugs targeting specific molecular pathways is a cornerstone of modern medicine. Substituted pyridones have emerged as promising candidates for the development of targeted therapies. For instance, certain pyridone derivatives have been shown to be potent inhibitors of kinases involved in cell signaling pathways that are dysregulated in cancer.[4] Therefore, the robust in vitro evaluation of these compounds is a critical step in the drug discovery pipeline.

This document provides a comprehensive guide to the development of in vitro assays for the characterization of substituted pyridones. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Guiding Principles for Assay Development

The successful development of in vitro assays for substituted pyridones hinges on a clear understanding of their potential mechanisms of action and the selection of appropriate biological systems and methodologies. The primary goal is to generate reliable and reproducible data that can accurately predict the biological activity and therapeutic potential of these compounds.

Biochemical vs. Cell-Based Assays: A Comparative Overview

A fundamental decision in assay development is the choice between biochemical and cell-based assays. Each approach offers distinct advantages and limitations.

  • Biochemical assays are performed in a cell-free system, typically using purified proteins or enzymes. They are ideal for studying the direct interaction between a compound and its molecular target, providing quantitative measures of binding affinity (Kd) or inhibitory potency (IC50) in a controlled environment.[5][6]

  • Cell-based assays are conducted using living cells, offering a more physiologically relevant context. These assays can assess a compound's effects on cellular processes such as proliferation, viability, and signaling pathways, taking into account factors like cell permeability and metabolism.[5][7]

Assay Type Advantages Disadvantages When to Use
Biochemical High throughput, direct target interaction, precise quantification of potency, less variability.[5][6]Lacks physiological context (no cell membrane, metabolism), may not reflect cellular activity.Primary screening for direct enzyme inhibitors, determining mechanism of action (e.g., competitive vs. non-competitive).
Cell-Based Physiologically relevant, assesses cellular effects (e.g., toxicity, pathway modulation), provides insights into bioavailability and metabolism.[5][7]More complex, higher variability, indirect measure of target engagement.Secondary screening to confirm cellular activity, assessing cytotoxicity and functional outcomes.

A common strategy is to use biochemical assays for initial high-throughput screening (HTS) to identify potent inhibitors of a specific target, followed by cell-based assays to validate their activity in a more complex biological system.[5]

Section 1: In Vitro Assays for Anticancer Activity of Substituted Pyridones

Many substituted pyridones have demonstrated significant anticancer potential by targeting various aspects of cancer cell biology, including proliferation, survival, and apoptosis.[2] This section details the protocols for key in vitro assays to evaluate the anticancer efficacy of these compounds.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a substituted pyridone is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8]

Principle of the MTT Assay: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8][9] This reduction is carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Substituted pyridone compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the substituted pyridone compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[12]

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10][11]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.[8][10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[13]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell lines is critical and should be based on the research question. For a broad-spectrum anticancer agent, a panel of cell lines from different cancer types is recommended.[14][15][16] If the substituted pyridone is designed to target a specific pathway, cell lines with known alterations in that pathway should be used.[14][15]

  • Seeding Density: The optimal seeding density ensures that the cells are in the logarithmic growth phase during the experiment and that the control wells do not become over-confluent.

  • Treatment Duration: The incubation time with the compound should be sufficient to observe a biological effect. A time-course experiment (e.g., 24, 48, and 72 hours) is often performed to determine the optimal treatment duration.

Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[17]

Principle of the Annexin V/PI Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Materials:

  • Cancer cell lines

  • Substituted pyridone compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the substituted pyridone compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS.[17]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and quadrants.

Data Analysis:

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the substituted pyridone.

Section 2: In Vitro Assays for Kinase Inhibition

Many substituted pyridones function as kinase inhibitors, making the direct assessment of their inhibitory activity against specific kinases a crucial step in their characterization.[1]

Biochemical Kinase Inhibition Assays

Biochemical kinase assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. These assays are essential for determining the potency (IC50) and selectivity of the inhibitor.

Principle of a Generic Kinase Assay: A typical kinase assay involves incubating the purified kinase with its substrate (e.g., a peptide or protein) and ATP in the presence of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

This is an example of a widely used, luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Substituted pyridone compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

    • Add the substituted pyridone compounds at various concentrations to the wells of the plate.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add an equal volume of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Luminescence of Treated Sample / Luminescence of Vehicle Control)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP used in the assay is a critical parameter. For competitive inhibitors, the IC50 value will increase with increasing ATP concentration.[19] It is often recommended to use an ATP concentration close to its Km value for the kinase.[19]

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: The substrate concentration should also be optimized, typically around its Km value.[19]

Section 3: High-Throughput Screening (HTS) of Substituted Pyridone Libraries

HTS is a key technology in drug discovery that allows for the rapid screening of large chemical libraries to identify "hits" with desired biological activity.[4] The assays described in the previous sections can be adapted for HTS.

Workflow for a High-Throughput Screening Campaign:

Caption: High-Throughput Screening Workflow for Substituted Pyridones.

Key Considerations for HTS:

  • Assay Robustness: The assay must be robust and reproducible, with a high signal-to-noise ratio and a Z'-factor > 0.5.

  • Miniaturization: Assays are typically miniaturized to 384- or 1536-well formats to reduce reagent costs and increase throughput.

  • Automation: HTS relies heavily on automation for liquid handling, plate reading, and data analysis.

Troubleshooting Common Issues in In Vitro Assays

Issue Possible Cause Troubleshooting Steps
High Variability in Results Inconsistent cell seeding, pipetting errors, edge effects in plates.Use a multichannel pipette for consistency, avoid using the outer wells of the plate, ensure proper mixing of reagents.
Compound Inactivity Poor solubility, compound degradation, incorrect concentration.Check compound solubility in assay buffer, prepare fresh stock solutions, verify compound concentration.[12]
Low Signal or No Activity Inactive enzyme or cells, incorrect assay conditions (pH, temperature), expired reagents.Use a positive control to validate the assay, optimize assay conditions, check reagent expiration dates.
High Background Signal Contamination, non-specific binding, autofluorescence of compounds.Use sterile techniques, include appropriate controls, test for compound autofluorescence.

Conclusion

The development of robust and reliable in vitro assays is paramount for the successful advancement of substituted pyridones as potential therapeutic agents. This guide provides a framework for designing and executing key in vitro assays, from initial cytotoxicity screening to specific enzyme inhibition studies. By understanding the principles behind these assays and adhering to best practices in experimental design and data analysis, researchers can generate high-quality data to guide the optimization and development of this promising class of compounds.

References

Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated 2-pyridone scaffolds are privileged heterocyclic motifs integral to a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Their synthesis, however, is frequently complicated by challenges in controlling regioselectivity. This guide provides an in-depth exploration of the one-pot synthesis of N-alkylated 2-pyridone derivatives, focusing on robust methodologies that favor high N-selectivity. We will dissect the underlying mechanistic principles, provide a field-proven, step-by-step experimental protocol, and offer comprehensive troubleshooting and characterization advice for researchers in organic synthesis and drug development.

The Core Challenge: Overcoming Ambident Nucleophilicity

The primary hurdle in the alkylation of 2-pyridones is the molecule's nature as an ambident nucleophile. The deprotonation of the 2-pyridone ring under basic conditions generates a pyridonate anion with two nucleophilic sites: the nitrogen atom (N1) and the oxygen atom (O2).[1][4] This duality leads to a potential mixture of two isomeric products: the desired N-alkylated 2-pyridone and the O-alkylated 2-alkoxypyridine.[5][6]

Controlling the regioselectivity of this reaction is paramount and is influenced by a multitude of factors, including:

  • Counter-ion: The choice of base (e.g., NaH, K₂CO₃, CsF) affects the association of the cation with the oxygen atom, influencing the nitrogen's availability.[7]

  • Alkylating Agent: The structure of the electrophile (alkyl halide) plays a role. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

  • Solvent: The polarity and coordinating ability of the solvent can stabilize one of the nucleophilic centers over the other.[7]

  • Temperature: Reaction temperature can also shift the N/O alkylation ratio.[7]

Modern one-pot methodologies are designed to navigate these factors to achieve high yields of the N-alkylated product with minimal O-alkylation, thereby simplifying purification and improving overall efficiency.[5][8]

Mechanism of N-Alkylation

The most common pathway for N-alkylation involves a direct nucleophilic substitution (S_N2) reaction. The process is initiated by the deprotonation of the 2-pyridone, followed by the attack of the pyridonate anion on the alkylating agent.

N_vs_O_Alkylation cluster_anion Pyridonate Anion (Ambident Nucleophile) Pyridone 2-Pyridone AnionN Nitrogen Center (N⁻) Pyridone:e->AnionN:w Deprotonation Base Base (e.g., K₂CO₃) Base->Pyridone AlkylHalide Alkyl Halide (R-X) N_Product N-Alkylated 2-Pyridone (Desired Product) AlkylHalide->N_Product O_Product O-Alkylated 2-Alkoxypyridine (Byproduct) AlkylHalide->O_Product AnionO Oxygen Center (O⁻) AnionN->AnionO Resonance AnionN->N_Product SN2 Attack (Path A) AnionO->O_Product SN2 Attack (Path B)

Caption: General mechanism for the alkylation of 2-pyridone.

The key to a successful one-pot synthesis is to employ conditions that kinetically or thermodynamically favor Path A (N-alkylation) over Path B (O-alkylation). Recent advancements, such as the use of micellar systems in water, have shown remarkable success in enhancing N-selectivity by modulating the solubility and reactivity of the starting materials.[7][9]

Detailed Experimental Protocol: Mild, One-Pot N-Alkylation in an Aqueous Micellar System

This protocol is adapted from a highly regioselective method that leverages a micellar system to promote N-alkylation, offering a greener and often more selective alternative to traditional organic solvents.[7][9]

3.1. Materials and Reagents

  • Substrates: Substituted or unsubstituted 2-pyridone.

  • Alkylating Agent: Primary or secondary alkyl halide (e.g., benzyl bromide, n-propyl iodide).

  • Base: Potassium carbonate (K₂CO₃), anhydrous.

  • Surfactant: Polysorbate 20 (Tween 20).

  • Solvent: Deionized water.

  • Extraction Solvent: Ethyl acetate (EtOAc).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • TLC Supplies: Silica gel plates, appropriate mobile phase (e.g., Hexane/EtOAc mixture), UV lamp.

  • Purification: Silica gel for column chromatography.

3.2. Equipment

  • Round-bottom flask or reaction vial with a magnetic stir bar.

  • Magnetic stir plate with heating capabilities.

  • Condenser.

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

3.3. Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Combination Add 2-pyridone, K₂CO₃, Tween 20, and water to the flask. B 2. Addition of Alkylating Agent Add alkyl halide to the stirring mixture. A->B C 3. Reaction Heat the mixture (e.g., 70 °C) and monitor via TLC. B->C D 4. Workup Cool, dilute with water, and perform ethyl acetate extraction. C->D E 5. Isolation Dry the organic layer, filter, and concentrate via rotary evaporation. D->E F 6. Purification Purify the crude product using silica gel column chromatography. E->F G 7. Characterization Analyze the pure product (NMR, MS). F->G

Caption: One-pot N-alkylation experimental workflow.

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add the 2-pyridone (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Tween 20 (0.1 g, ~2% w/w).

  • Solvent Addition: Add 5 mL of deionized water to the flask. Stir the mixture vigorously for 5-10 minutes at room temperature to form a micellar suspension.

  • Addition of Electrophile: Add the alkyl halide (1.2 mmol, 1.2 equiv) to the suspension.

  • Reaction Conditions: Attach a condenser to the flask and place it in a pre-heated oil bath at 70 °C. Let the reaction stir for 12-24 hours.

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting 2-pyridone. Visualize under a UV lamp.

  • Workup: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 15 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated 2-pyridone.

Data, Results, and Characterization

The success of the synthesis is determined by the isolated yield and the N/O regioselectivity. The protocol described has been shown to provide good to excellent yields with high preference for N-alkylation.[7][9]

Table 1: Representative Substrate Scope and Yields

Entry2-PyridoneAlkyl HalideN/O RatioIsolated Yield (%)
12-PyridoneBenzyl bromide>5:194
22-Pyridonen-Propyl iodide>6:175
35-Methyl-2-pyridoneBenzyl bromide>5:192
42-PyridoneIsopropyl iodide>2.4:160
(Data synthesized from representative results reported in the literature.[7][9])

Product Characterization:

  • ¹H and ¹³C NMR: The most definitive method to confirm the structure and distinguish between N- and O-alkylated isomers. For N-alkylation, characteristic shifts for the protons and carbons of the alkyl group attached to the nitrogen will be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The N-alkylated product will show a characteristic C=O stretching frequency for the amide carbonyl, which is absent in the O-alkylated isomer.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive alkyl halide. 2. Insufficient heating or reaction time. 3. Base is not sufficiently anhydrous or active.1. Check the purity/age of the alkyl halide; consider using an iodide salt for better reactivity. 2. Increase temperature slightly (e.g., to 80-90 °C) or extend the reaction time, monitoring by TLC. 3. Use freshly dried K₂CO₃.
Significant O-Alkylation Byproduct 1. The specific substrate/electrophile combination favors O-alkylation under these conditions. 2. Sterically hindered alkyl halide.1. For challenging substrates, consider alternative methods such as using 2-alkoxypyridines as starting material or catalyst-free methods with organohalides.[6][8] 2. Secondary and tertiary halides are more prone to O-alkylation; this method shows improved N-selectivity but may still yield mixtures.[7] Careful chromatography is required.
Complex Mixture of Products 1. Decomposition of starting materials or products at elevated temperatures. 2. Use of dihalides leading to multiple alkylation events.[10]1. Attempt the reaction at a lower temperature for a longer duration. 2. Avoid using dihalides unless dimerization or polymerization is the desired outcome.
Difficulty in Purification 1. N- and O-isomers have very similar polarity. 2. Residual Tween 20 surfactant in the crude product.1. Use a shallow gradient during column chromatography and consider a different solvent system. 2. Ensure thorough aqueous workup and extraction; a brine wash can help remove residual water-soluble impurities.

Conclusion

The one-pot synthesis of N-alkylated 2-pyridones is a powerful strategy for accessing valuable chemical entities. By understanding the principles of regioselectivity and employing optimized protocols, such as the aqueous micellar method detailed here, researchers can achieve high yields of the desired N-alkylated products efficiently and selectively. This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry, making it a valuable tool for both academic and industrial laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic pathway, troubleshoot common issues, and ultimately optimize reaction yields and purity. This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

I. Synthesis Overview & Core Principles

The synthesis of this compound is most commonly and efficiently achieved through a two-step process. This pathway involves the formation of a key enaminone intermediate, which then undergoes cyclization with methylamine to yield the desired pyridone structure. Understanding the underlying mechanisms of each step is crucial for effective troubleshooting and optimization.

Step 1: Formation of the Enaminone Intermediate

The initial step is the reaction of methyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the enaminone, (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate. DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the condensation reaction.

Step 2: Cyclization to the Pyridone Ring

The purified enaminone intermediate is then reacted with methylamine. This step involves a nucleophilic attack by the methylamine, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the stable 2-pyridone ring.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Enaminone Formation - (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate

Question 1: My reaction to form the enaminone intermediate is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in the formation of (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate is a common issue. Several factors can contribute to this:

  • Purity of Reagents: The purity of both methyl acetoacetate and DMF-DMA is critical. Impurities in methyl acetoacetate can lead to side reactions, while old or decomposed DMF-DMA will have reduced reactivity.

    • Recommendation: Use freshly distilled methyl acetoacetate and a new bottle of DMF-DMA if possible. Store DMF-DMA under anhydrous conditions and away from light.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate.

    • Recommendation: If the reaction is slow, consider heating the mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of byproducts at higher temperatures.

  • Stoichiometry: An excess of DMF-DMA is often used to drive the reaction to completion.

    • Recommendation: A molar ratio of 1.1 to 1.5 equivalents of DMF-DMA to methyl acetoacetate is a good starting point.

Question 2: I am observing multiple spots on my TLC plate during the enaminone synthesis. What are these byproducts?

Answer:

The formation of multiple spots on TLC during the enaminone synthesis can be attributed to several side reactions:

  • Self-condensation of Methyl Acetoacetate: Under certain conditions, methyl acetoacetate can undergo self-condensation.

  • Formation of a Bis-adduct: It is possible for DMF-DMA to react with both the methyl and methylene groups of methyl acetoacetate, although this is less common under controlled conditions.

  • Hydrolysis of the Enaminone: The enaminone is susceptible to hydrolysis, especially during workup.

Troubleshooting Workflow for Enaminone Formation

Troubleshooting_Enaminone start Low Yield or Impure Enaminone reagent_purity Check Reagent Purity (Methyl Acetoacetate & DMF-DMA) start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup Review Workup Procedure start->workup distill_ma Distill Methyl Acetoacetate reagent_purity->distill_ma new_dmf_dma Use Fresh DMF-DMA reagent_purity->new_dmf_dma temp_control Adjust Temperature (40-50°C) reaction_conditions->temp_control stoichiometry Adjust Stoichiometry (Excess DMF-DMA) reaction_conditions->stoichiometry anhydrous_conditions Ensure Anhydrous Conditions During Workup workup->anhydrous_conditions end_success Improved Yield and Purity distill_ma->end_success new_dmf_dma->end_success temp_control->end_success stoichiometry->end_success anhydrous_conditions->end_success

Caption: Troubleshooting workflow for the synthesis of the enaminone intermediate.

Step 2: Cyclization to this compound

Question 3: The cyclization of my enaminone with methylamine is giving a low yield of the final product. What can I do to improve this?

Answer:

Low yields in the cyclization step can often be traced back to the following factors:

  • Purity of the Enaminone Intermediate: Impurities from the first step can interfere with the cyclization reaction.

    • Recommendation: Ensure the enaminone is of high purity before proceeding. Purification by recrystallization or column chromatography may be necessary.

  • Reaction Solvent and Temperature: The choice of solvent and reaction temperature is crucial for efficient cyclization.

    • Recommendation: Methanol or ethanol are commonly used solvents for this reaction. Refluxing the reaction mixture is often required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • pH of the Reaction Mixture: The basicity of the reaction mixture can influence the rate of reaction.

    • Recommendation: While methylamine is a base, the addition of a non-nucleophilic base like triethylamine (TEA) can sometimes facilitate the reaction. However, excess base can lead to side reactions.

Question 4: My final product is difficult to purify. What are the best methods for purification?

Answer:

Purification of pyridone derivatives can be challenging due to their polarity.[1] Here are some recommended methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes are good starting points for recrystallization.[2] Experiment with different solvent systems to find the optimal conditions for your product.

  • Silica Gel Column Chromatography: If recrystallization is not effective or if there are multiple impurities, column chromatography is the next step.

    • Recommended Eluent: A gradient of ethyl acetate in hexanes is a common choice.[1] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The ideal Rf value for your product on a TLC plate should be around 0.3 to ensure good separation on the column.

Table 1: Comparison of Purification Methods

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Recrystallization70-90>98Highly dependent on the initial purity of the crude product.
Column Chromatography50-80>99Can result in some product loss on the column.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, remove the volatile byproducts (methanol and dimethylamine) under reduced pressure.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Protocol 2: Synthesis of this compound
  • Dissolve the purified (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of methylamine (1.1 eq, e.g., 40% in water or as a solution in the reaction solvent) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography as described in the troubleshooting section.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different amine instead of methylamine in the cyclization step?

A1: Yes, it is possible to use other primary amines to synthesize different N-substituted pyridones. The reaction conditions may need to be optimized for different amines.

Q2: How can I confirm the structure of my final product?

A2: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Q3: What are the main safety precautions I should take during this synthesis?

A3: Both DMF-DMA and methylamine are hazardous chemicals. DMF-DMA is flammable and an irritant.[4] Methylamine is a flammable and corrosive gas or liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

V. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Mechanism of Enaminone Formation

The reaction of methyl acetoacetate with DMF-DMA proceeds through a nucleophilic attack of the enol form of methyl acetoacetate on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.

Mechanism of Pyridone Formation

The cyclization of the enaminone with methylamine involves a series of steps:

  • Michael Addition: The primary amine (methylamine) acts as a nucleophile and attacks the β-carbon of the enaminone.

  • Intramolecular Cyclization: The nitrogen of the newly added amine then attacks the ketone carbonyl group.

  • Elimination: Subsequent elimination of dimethylamine and water leads to the formation of the aromatic pyridone ring.

The following diagram illustrates the key steps in the cyclization mechanism.

Cyclization_Mechanism Enaminone Enaminone Intermediate Michael_Adduct Michael Adduct Enaminone->Michael_Adduct 1. Michael Addition Methylamine Methylamine Methylamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 2. Intramolecular   Cyclization Final_Product Final Pyridone Product Cyclized_Intermediate->Final_Product 3. Elimination of   Me2NH and H2O

Caption: Key steps in the cyclization of the enaminone with methylamine.

VI. References

  • BenchChem. Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone. Available from: --INVALID-LINK--

  • European Patent Office. EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Available from: --INVALID-LINK--

  • Chad's Prep. 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube; 2021. Available from: --INVALID-LINK--

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available from: --INVALID-LINK--

  • SynHet. This compound. Available from: --INVALID-LINK--

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Available from: --INVALID-LINK--

  • Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Available from: --INVALID-LINK--

  • Preiß, T., et al. 5 Combination of 1H and 13C NMR Spectroscopy. In: NMR-Spektroskopie für die pharmazeutische Praxis. Springer Spektrum, Berlin, Heidelberg; 2019.

  • Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o677-o678.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--

  • BenchChem. Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. Available from: --INVALID-LINK--

  • Madsen, J. L., et al. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database; 2017.

  • Sigma-Aldrich. 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Available from: --INVALID-LINK--

  • BIOSYNCE. (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate CAS 203186-56-5. Available from: --INVALID-LINK--

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. 2024. Available from: --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. 2022. Available from: --INVALID-LINK--

  • PubMed. Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. 2021. Available from: --INVALID-LINK--

  • National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: --INVALID-LINK--

  • Sciforum. SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Enamine synthesis by amination. Available from: --INVALID-LINK--

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. 2022. Available from: --INVALID-LINK--

  • Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. 2025. Available from: --INVALID-LINK--

  • YouTube. Enamine: Formation, properties and Reactivity. 2023. Available from: --INVALID-LINK--

  • BenchChem. ethyl-2-methyl-3-oxobutanoate. Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: --INVALID-LINK--

  • PubMed. Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. 2003. Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Available from: --INVALID-LINK--

  • BLDpharm. (E)-Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate. Available from: --INVALID-LINK--

  • ResearchGate. A [2 + 2] Cycloaddition Route to Dimethylaminomethylene Vinamidinium Salts. Available from: --INVALID-LINK--

References

Technical Support Center: Purification of Substituted Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted dihydropyridines (DHPs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable compounds. As a class of molecules with significant therapeutic importance, particularly as calcium channel blockers, achieving high purity is paramount for accurate biological evaluation and clinical success.[1][2] However, the inherent chemical nature of the dihydropyridine scaffold presents unique challenges that can often lead to low yields, degradation, and impure final products.

This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflows. We will delve into the common pitfalls and provide robust, field-tested solutions to overcome them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the purification of substituted dihydropyridines.

Q1: My dihydropyridine seems to be degrading during purification. What are the most likely causes?

A1: Dihydropyridines are notoriously sensitive to several factors that can lead to degradation, primarily through the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[3][4][5][6] The main culprits are:

  • Light: DHPs are highly photosensitive. Exposure to ambient light, especially UV, can trigger photochemical degradation.[7][8] It is crucial to protect your sample from light at all stages of purification and storage by using amber glassware or wrapping containers in aluminum foil.

  • Heat: Elevated temperatures can accelerate degradation.[9] When using techniques like recrystallization, it's important to use the minimum necessary heat and avoid prolonged exposure.

  • Air/Oxygen: The presence of oxygen can lead to oxidative aromatization of the dihydropyridine ring.[10] While often slow at room temperature, this process can be accelerated by other factors like light and heat.

  • pH: Extremes of pH can also affect the stability of DHPs. Acidic conditions, in particular, can promote degradation.

Q2: I'm seeing an unexpected peak in my HPLC that corresponds to the pyridine analog of my target DHP. How can I minimize its formation?

A2: The formation of the pyridine analog is a common issue.[3][4][5][6] To minimize this:

  • Inert Atmosphere: During synthesis and work-up, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Mild Reagents: If your synthesis involves an oxidation step to form a different part of the molecule, ensure the chosen reagent is selective and does not oxidize the dihydropyridine ring.

  • Controlled Work-up: During aqueous work-up, avoid strong acids. Use buffered solutions if necessary to maintain a neutral to slightly basic pH.

  • Rapid Purification: Aim to purify your crude product as quickly as possible after synthesis to reduce the time it is exposed to potentially degrading conditions.

Q3: What are the best starting points for developing an HPLC purification method for a novel dihydropyridine?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing and purifying DHPs.[11][12][13][14][15] A good starting point for method development is:

  • Column: A C18 reversed-phase column is the most common and often effective choice.[13][16]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.[13][15] You may need to incorporate a buffer, such as an acetate buffer at around pH 5, to improve peak shape and resolution.[13]

  • Detector: A UV detector is suitable for most DHPs, with detection wavelengths commonly in the range of 230-360 nm.[13]

  • Gradient Elution: A gradient from a lower to a higher percentage of the organic solvent is often necessary to elute the DHP and separate it from impurities with different polarities.

Q4: My dihydropyridine is a racemic mixture. How can I separate the enantiomers?

A4: The separation of enantiomers is critical as they can have different pharmacological activities.[1] The most common approach is chiral chromatography.[1][17] This can be achieved through:

  • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available that can resolve racemic DHPs. The choice of CSP and mobile phase will depend on the specific structure of your compound.

  • Diastereomeric Salt Formation: If your DHP has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers can then be separated by standard techniques like fractional crystallization, followed by removal of the chiral auxiliary.[1]

Troubleshooting Guides

This section provides more in-depth guidance on specific challenges you may encounter.

Guide 1: Poor Recovery from Column Chromatography

Problem: You are experiencing low recovery of your dihydropyridine after silica gel column chromatography.

Potential Causes & Solutions:

  • On-Column Degradation: Silica gel can be slightly acidic, which can lead to the degradation of sensitive DHPs.

    • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. You can do this by preparing a slurry of silica gel in your eluent and adding 1-2% triethylamine.

  • Irreversible Adsorption: Highly polar DHPs may bind strongly to the silica gel, making elution difficult.

    • Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate or adding a small amount of a more polar solvent like methanol can help.

  • Incorrect Solvent System: The chosen eluent may not be optimal for your compound.

    • Solution: Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides good separation and a reasonable Rf value (typically 0.2-0.4) for your target compound.

Guide 2: Difficulty with Recrystallization

Problem: Your dihydropyridine either fails to crystallize or oils out during recrystallization.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly at room temperature.[18]

    • Solution: Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene). A two-solvent system can also be effective. In this method, the DHP is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[18]

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

  • Presence of Impurities: High levels of impurities can inhibit crystallization.

    • Solution: If the crude product is very impure, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Data and Protocols

Table 1: HPLC Method Development Starting Parameters for Substituted Dihydropyridines
ParameterRecommended Starting ConditionNotes
Column C18, 5 µm, 4.6 x 250 mmA standard workhorse for reversed-phase chromatography.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Acetate Buffer (pH 5)The choice of modifier can significantly impact peak shape.[13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution.
Gradient 5% to 95% B over 20 minutesA good starting point for unknown samples.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature can affect selectivity and resolution.[13]
Detection UV at 238 nm and 360 nmMonitor at multiple wavelengths to ensure all components are detected.[13]
Protocol 1: General Procedure for Recrystallization of a Substituted Dihydropyridine
  • Solvent Selection: In a small test tube, add a small amount of your crude DHP. Add a potential recrystallization solvent dropwise at room temperature. If the solid dissolves readily, it is not a suitable single solvent. If it does not dissolve, heat the test tube. If the solid dissolves when hot and reappears upon cooling, you have found a good solvent.

  • Dissolution: Place the crude DHP in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing Purification Workflows

A logical approach to selecting a purification strategy is essential. The following diagram outlines a decision-making workflow for purifying a novel substituted dihydropyridine.

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Strategy cluster_final Final Product Start Crude Dihydropyridine Product TLC_HPLC TLC / HPLC Analysis Start->TLC_HPLC Purity_Check Purity > 95%? TLC_HPLC->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No (Single Major Impurity) Column_Chrom Column Chromatography Purity_Check->Column_Chrom No (Multiple Impurities) Pure_Product Pure Dihydropyridine Purity_Check->Pure_Product Yes Recrystallization->TLC_HPLC Column_Chrom->TLC_HPLC Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Co-eluting Impurities Prep_HPLC->Pure_Product

Caption: Decision workflow for dihydropyridine purification.

The following diagram illustrates the primary degradation pathway of dihydropyridines that poses a significant purification challenge.

DHP_Degradation cluster_factors Degradation Factors DHP Substituted 1,4-Dihydropyridine Pyridine Substituted Pyridine DHP->Pyridine Oxidation / Aromatization Light Light (hv) Heat Heat (Δ) Oxygen [O]

Caption: Primary degradation pathway of dihydropyridines.

References

Technical Support Center: Enhancing the Stability of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 67367-27-5). As Senior Application Scientists, we understand that maintaining the stability and integrity of your research compounds is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the potential stability challenges associated with this molecule and to offer practical, field-proven solutions.

The structure of this compound contains two key functional groups prone to degradation: a methyl ester and a dihydropyridine ring. Understanding the vulnerabilities of these moieties is the first step toward mitigating stability issues. This guide will address the most common degradation pathways—hydrolysis and oxidation—and provide troubleshooting steps and proactive strategies to ensure the long-term integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Vulnerabilities

This section addresses the fundamental stability questions researchers encounter when working with this compound.

Q1: What are the primary chemical degradation pathways for this compound?

A1: The compound is primarily susceptible to two distinct degradation pathways owing to its molecular structure:

  • Hydrolysis: The methyl ester group (-COOCH₃) is vulnerable to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) and methanol. This reaction is significantly accelerated in aqueous solutions, particularly under acidic or basic pH conditions, and at elevated temperatures.[1][2]

  • Oxidation (Aromatization): The 1,2-dihydropyridine ring is sensitive to oxidation, which converts it into a more stable aromatic pyridine ring. This is a common degradation pathway for dihydropyridine-based compounds and often results in a loss of biological activity.[3] This process can be initiated by atmospheric oxygen, light (photodegradation), or trace metal contaminants.[1][3][4]

cluster_0 Degradation Pathways Parent Methyl 1-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate Hydrolysis_Product 1-Methyl-2-oxo-1,2-dihydropyridine- 3-carboxylic Acid + Methanol Parent->Hydrolysis_Product Hydrolysis (+H₂O, pH extremes, Heat) Oxidation_Product Methyl 1-methyl-2-oxo- 1,2-pyridine-3-carboxylate (Aromatized Pyridine Derivative) Parent->Oxidation_Product Oxidation (Light, O₂, Metal Ions)

Caption: Primary degradation pathways for the target compound.

Q2: How can I visually or analytically detect if my compound is degrading?

A2: Degradation can manifest in several ways:

  • Visual Changes: A color change, often to yellow or brown, can indicate photodegradation or oxidative processes. The formation of a precipitate may suggest the generation of a less soluble degradation product, such as the hydrolyzed carboxylic acid.

  • Analytical Detection: The most reliable method is High-Performance Liquid Chromatography (HPLC).[5] When analyzing a degrading sample, you will typically observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The hydrolyzed carboxylic acid will typically have a shorter retention time (be more polar) on a reverse-phase column, while the oxidized pyridine derivative may have a different retention time and UV-Vis spectrum.[6][7]

Q3: What are the ideal storage conditions for this compound in its solid state versus in solution?

A3: Proper storage is the most critical and straightforward way to ensure stability. The ideal conditions differ for the solid compound and its solutions.

Storage FormTemperatureAtmosphereLight ConditionsHumidity ControlRationale
Solid ≤ 4°C (Refrigerated)Inert gas (Argon or Nitrogen) is recommended for long-term storage.Protect from light (use amber vials or store in a dark place).Store in a desiccator with a drying agent (e.g., silica gel).Minimizes thermal degradation and oxidation.[8][9] Prevents photo-oxidation of the dihydropyridine ring.[3] Prevents hydrolysis from atmospheric moisture.[8][10]
Solution ≤ -20°C (Frozen)Use degassed, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile).Use amber vials or wrap vials in aluminum foil.Prepare solutions in a dry environment (e.g., glove box) if possible.Prevents hydrolysis and slows reaction kinetics.[1] Aprotic solvents minimize hydrolysis.[2] Prevents light-induced degradation.[11]

Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving specific stability problems encountered during experiments.

Issue 1: An unexpected, more polar peak appears in my HPLC analysis of an aqueous-buffered solution.
  • Likely Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is more polar than the parent methyl ester, causing it to elute earlier on a standard reverse-phase HPLC column. This process is highly dependent on the pH of your buffer.[1]

  • Causality Explained: The ester linkage is an electrophilic center susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid (H⁺) and base (OH⁻). Therefore, moving away from a neutral pH in an aqueous environment will dramatically increase the rate of degradation.

  • Troubleshooting & Solution Protocol:

    • Confirm Identity: If possible, confirm the identity of the new peak as the carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) using LC-MS.[7]

    • pH Optimization: Determine the pH at which the compound is most stable. Prepare a series of buffers (e.g., pH 5, 6, 7, 7.4, 8) and incubate the compound in each. Analyze samples by HPLC at various time points to find the pH of minimum degradation. For many esters, a slightly acidic to neutral pH (around 6-7) is optimal.[1]

    • Solvent Strategy: If the experimental design allows, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF and make final dilutions into the aqueous buffer immediately before use. This minimizes the time the compound spends in the aqueous environment.

    • Temperature Control: Perform all experiments at the lowest practical temperature to reduce the hydrolysis rate. Keep solutions on ice whenever possible.

Issue 2: My solid compound or solution darkens (turns yellow/brown) after being left on the lab bench.
  • Likely Cause: This discoloration is characteristic of photodegradation, where light energy promotes the oxidation of the dihydropyridine ring to the corresponding aromatic pyridine derivative.[3] Dihydropyridines are notoriously sensitive to light, particularly in the UV range.[11]

  • Causality Explained: The dihydropyridine ring can absorb photons, promoting an electron to a higher energy state. This excited state is more susceptible to reacting with oxygen, leading to an irreversible oxidation reaction that forms the thermodynamically stable aromatic pyridine ring. This structural change almost always results in a loss of the compound's intended biological activity.

  • Troubleshooting & Solution Protocol:

    • Implement Strict Light Protection: Always handle the solid compound and its solutions under subdued lighting. Use amber glass vials or containers wrapped in aluminum foil to block light exposure.[11]

    • Conduct a Confirmatory Photostability Study (Modified ICH Q1B): To understand the extent of the issue, perform a controlled experiment.

      • Prepare two identical sets of solutions.

      • Wrap one set completely in foil (the "dark control").

      • Expose the other set to a controlled light source as specified by ICH Q1B guidelines (e.g., a photostability chamber providing at least 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light).[11]

      • Analyze samples from both sets by HPLC at regular intervals. A significant difference in degradation between the exposed and dark control samples confirms photosensitivity.

    • Consider Formulation Excipients: For final formulations, the inclusion of photoprotective agents or UV absorbers may be necessary. Encapsulation with cyclodextrins has also been shown to improve the photostability of some drugs.[1]

Part 3: Proactive Stabilization - Key Experimental Protocols

Proactive stability assessment is crucial for robust drug development and reliable research. A forced degradation study is an indispensable tool for this purpose.

Protocol: Forced Degradation Study Workflow

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and establish the stability-indicating nature of your analytical method.[5]

cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution in Acetonitrile/Water acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH, RT) start->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) start->oxid Expose Aliquots thermal Thermal (Solid, 80°C, 75% RH) start->thermal Expose Aliquots photo Photolytic (ICH Q1B) start->photo Expose Aliquots analyze Neutralize (if needed) Dilute to Target Conc. Analyze by HPLC-UV/MS acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze evaluate Evaluate Results: - Identify Degradants - Calculate Mass Balance - Assess Peak Purity analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 1, 4, and 8 hours (base hydrolysis is often faster).

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in a stability chamber at 80°C with 75% relative humidity for 7 days.[8][9] Sample and prepare for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution to light conditions as per ICH Q1B guidelines.[11] Include a dark control.

  • Analysis: Before HPLC injection, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to aid in peak identification and purity assessment.

Protocol: Stability-Indicating HPLC Method

This method serves as a starting point for assessing the purity of this compound and its potential degradation products.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV/PDA at 255 nm and 330 nm (or as determined by UV scan)

Rationale: A C18 column provides good hydrophobic retention for the parent molecule.[6] The acidic mobile phase helps to produce sharp peaks for both the parent compound and the hydrolyzed carboxylic acid.[12] A gradient elution is necessary to separate the parent compound from potentially more and less polar degradation products within a reasonable runtime.[5]

References

Troubleshooting N-alkylation reactions of 2-pyridones.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting N-alkylation reactions of 2-pyridones.

Welcome to the technical support center for the N-alkylation of 2-pyridones. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in this crucial transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate issues but also build a robust understanding for future success.

The N-alkylation of 2-pyridones is a cornerstone reaction in medicinal chemistry, as the resulting scaffolds are present in numerous natural products and active pharmaceutical ingredients.[1] However, the reaction is notoriously challenging due to the ambident nucleophilic nature of the 2-pyridone ring.[2][3] It exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, and its corresponding anion can be alkylated at either the nitrogen or the oxygen atom, leading to mixtures of N- and O-alkylated products.[4][5]

This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address the specific, real-world problems you may be facing at the bench.

Troubleshooting Guide: A Problem-Solving Approach

Issue 1: My reaction has low or no conversion. I'm recovering my 2-pyridone starting material.

This is a common starting problem and can almost always be resolved by systematically evaluating the core reaction parameters.

Answer: Low conversion typically points to one of four key areas: insufficient deprotonation, low reactivity of the electrophile, inappropriate temperature, or poor solubility.

  • Base Strength & Solubility: The base must be strong enough to deprotonate the 2-pyridone (pKa of N-H ≈ 11) to a sufficient degree. The pKa of the base's conjugate acid should ideally be several units higher than that of the 2-pyridone.[6][7]

    • Insight: If you are using a mild, heterogeneous base like potassium carbonate (K₂CO₃) in a solvent like acetone and seeing poor results, the issue could be both strength and solubility.[8][9] Switching to a more soluble and reactive base like cesium carbonate (Cs₂CO₃) in a more polar solvent like DMF or acetonitrile can dramatically improve the outcome.[8] For very stubborn cases, a strong, irreversible base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions as NaH reacts violently with water.[8]

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is critical. The general reactivity trend for Sₙ2 reactions is R-I > R-Br > R-Cl.

    • Insight: If you are using an alkyl bromide with little success, switching to the corresponding alkyl iodide will significantly accelerate the reaction.[8] Alternatively, you can generate the more reactive iodide in situ by adding a catalytic amount of potassium iodide (KI). This is known as the Finkelstein reaction condition and is a highly effective strategy.[8][9]

  • Reaction Temperature: Many Sₙ2 reactions require thermal energy to overcome the activation barrier.

    • Insight: If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, then 80 °C). Microwave irradiation is another powerful technique for accelerating slow reactions and can often drive sluggish alkylations to completion in minutes instead of hours.[1]

  • Solvent Choice: The solvent must solubilize the reactants, particularly the pyridone salt formed after deprotonation, to facilitate the reaction.

    • Insight: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are the standard choices as they promote Sₙ2 reactions.[8] If you observe poor solubility of your starting materials or the base, changing the solvent is a logical step.

Issue 2: My reaction is working, but I get a mixture of N- and O-alkylated products. How can I improve N-selectivity?

This is the central challenge in 2-pyridone chemistry. Achieving high regioselectivity requires fine-tuning the reaction conditions to favor attack by the nitrogen atom.

Answer: The N- versus O-alkylation ratio is a delicate balance controlled by multiple factors, including the base's counter-ion, the solvent, and the nature of the alkylating agent, largely governed by Hard and Soft Acid-Base (HSAB) theory. The pyridone anion is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center.

  • Base and Counter-ion (The "Cesium Effect"): The choice of base does more than just deprotonate; its metal counter-ion plays a key role.

    • Insight: Cesium carbonate (Cs₂CO₃) often provides superior N-selectivity compared to potassium or sodium carbonates.[8] The large, soft Cs⁺ cation associates loosely with the pyridone anion, leaving the softer nitrogen atom more available for alkylation by soft electrophiles like alkyl halides. In contrast, smaller, harder cations like K⁺ or Na⁺ coordinate more tightly to the hard oxygen atom, which can sometimes favor O-alkylation.

  • Solvent Polarity and Type: The solvent environment influences the state of the pyridone anion.

    • Insight: Polar aprotic solvents (DMF, DMSO) are generally preferred for N-alkylation as they effectively solvate the cation but not the nucleophilic anion, increasing its reactivity.[8] Recently, a highly effective and green chemistry approach using water with a surfactant like Tween 20 has been developed.[1][3][10] This micellar system promotes high N-selectivity, even for challenging secondary alkyl halides, by creating a hydrophobic microenvironment for the reaction.[11]

  • Alkylating Agent: The structure of the electrophile is a critical determinant.

    • Insight: Primary and benzylic halides are relatively soft electrophiles and typically favor N-alkylation.[3] Secondary alkyl halides are more sterically hindered and less reactive, sometimes leading to lower N/O ratios.[10] Tertiary alkyl halides are generally unsuitable as they strongly favor elimination over substitution.[8]

  • Temperature: In some cases, O-alkylation is the kinetically favored pathway, while the N-alkylated product is the thermodynamically more stable isomer.

    • Insight: If you suspect you are forming a kinetic O-alkylated product, running the reaction at a higher temperature for a longer duration may facilitate rearrangement to the more stable N-alkylated product.[8] Base-free methods at high temperatures often exploit this thermodynamic preference.[2]

Troubleshooting Workflow Diagram

Here is a decision tree to guide your troubleshooting process for a failed or low-yielding reaction.

G start Reaction Failed or Low Conversion check_base 1. Check Base start->check_base base_ok Base is appropriate (pKa, stoichiometry) check_base->base_ok Yes action_base Action: - Use stronger base (e.g., Cs₂CO₃, NaH) - Ensure 1.2-2.0 equivalents are used check_base->action_base No check_halide 2. Check Alkylating Agent halide_ok Agent is reactive (e.g., R-I) check_halide->halide_ok Yes action_halide Action: - Switch from R-Cl/R-Br to R-I - Add catalytic KI (Finkelstein) check_halide->action_halide No check_conditions 3. Check Conditions cond_ok Temp/Time are sufficient check_conditions->cond_ok Yes action_conditions Action: - Increase temperature (e.g., 80 °C) - Use microwave irradiation check_conditions->action_conditions No check_solvent 4. Check Solvent solvent_ok Reactants are soluble check_solvent->solvent_ok Yes action_solvent Action: - Switch to a more polar solvent (DMF, DMSO) - Try micellar catalysis (Tween 20/H₂O) check_solvent->action_solvent No base_ok->check_halide halide_ok->check_conditions cond_ok->check_solvent success Reaction Optimized solvent_ok->success

Caption: A systematic workflow for troubleshooting low-conversion N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my N-alkylation?

A1: The choice of base is critical and depends on your substrate's reactivity and the required conditions. A base is effective if its conjugate acid has a pKa value significantly higher than that of 2-pyridone (~11), ensuring the equilibrium favors the deprotonated pyridone anion.

BaseConjugate AcidpKa of Conjugate AcidKey Characteristics & Recommendations
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3Mild, inexpensive, and common. Often sufficient for activated halides but may be slow or ineffective for less reactive partners.[8]
Cesium Carbonate (Cs₂CO₃)Bicarbonate (HCO₃⁻)~10.3More soluble and reactive than K₂CO₃. Often improves yields and N-selectivity (the "cesium effect"). An excellent first choice when K₂CO₃ fails.[8]
Sodium Hydride (NaH)Hydrogen (H₂)~36A very strong, non-nucleophilic, and irreversible base. Excellent for difficult alkylations but requires strict anhydrous (dry) conditions.[8]
DBUDBUH⁺~13.5 (in ACN)A strong, non-nucleophilic organic base. Useful for mild, homogeneous reaction conditions.

Q2: Can I use alternative methods if standard Sₙ2 conditions fail or give poor selectivity?

A2: Yes, several other methods exist, each with its own advantages and disadvantages.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to alkylate a nucleophile with a primary or secondary alcohol.[12] While it can be used for 2-pyridones, it does not guarantee N-selectivity and the N/O ratio can be highly dependent on the pyridone's substituents and reaction conditions.[2][10] Purification can also be challenging due to stoichiometric phosphine oxide byproducts.[13]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent and often greener alternative that facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic solution).[14] A quaternary ammonium salt (e.g., TBAB) transfers the pyridone anion into the organic phase, increasing its reactivity.[15] This can allow for the use of milder bases and less polar solvents.[16]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, but it is primarily used for N-arylation (coupling with aryl halides), not N-alkylation.[17][18][19] It is the go-to method for synthesizing N-aryl-2-pyridones but is not applicable for attaching simple alkyl groups.

Q3: Is it possible to perform the N-alkylation under "green" or base-free conditions?

A3: Yes. As mentioned, the use of water with a surfactant like Tween 20 is a leading green chemistry approach that offers mild conditions and high N-selectivity.[1][3] Additionally, catalyst- and base-free N-alkylation has been reported.[2] This method typically requires high temperatures (e.g., >100 °C) and relies on the in situ generation of HX, which catalyzes the conversion of any kinetically formed O-alkylated intermediate into the more thermodynamically stable N-alkylated product.[8]

N- vs. O-Alkylation: The Underlying Chemistry

The regioselectivity of this reaction is governed by the ambident nature of the pyridone anion. Understanding the factors that influence which atom attacks the electrophile is key to controlling the outcome.

Caption: Factors influencing the regioselectivity of 2-pyridone alkylation.

Key Experimental Protocols

Protocol 1: Standard N-Alkylation using Cesium Carbonate in DMF

This protocol is a robust starting point for most primary and benzylic halides.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-pyridone starting material (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.2 M solution) followed by cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Addition of Electrophile: Stir the suspension for 15 minutes at room temperature, then add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat the reaction to the desired temperature (start with 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Protocol 2: Micellar N-Alkylation in Water (Green Chemistry Approach)

This protocol is excellent for achieving high N-selectivity and follows methodologies reported in the literature.[1][3]

  • Preparation: To a round-bottom flask, add the 2-pyridone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the alkyl halide (1.5 eq).

  • Micellar Medium: Add a 2% w/w solution of Tween 20 in deionized water to the flask (to make a ~0.3 M solution with respect to the pyridone).

  • Reaction: Stir the mixture vigorously at the desired temperature (start with room temperature for reactive halides, or heat to 70 °C for less reactive ones). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, extract the reaction mixture directly with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Scale-Up Synthesis of N-Alkylated 2-Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-alkylated 2-pyridones. As a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this important transformation, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of N-alkylated 2-pyridone synthesis in a question-and-answer format, focusing on the underlying chemical principles to empower effective problem-solving.

Issue 1: Low or No Conversion of 2-Pyridone Starting Material

Question: My N-alkylation reaction is showing low to no conversion, and I am recovering a significant amount of my 2-pyridone starting material. What are the likely causes and how can I improve the conversion rate?

Answer: Low conversion in the N-alkylation of 2-pyridones on a larger scale can stem from several factors, often related to reaction kinetics and solubility. A systematic approach to troubleshooting this issue is crucial.

Causality and Solutions:

  • Insufficient Base Strength or Solubility: The deprotonation of the 2-pyridone is a critical first step. If the base is not strong enough or is poorly soluble in the reaction solvent, the formation of the pyridonate anion will be inefficient, leading to low conversion.[1]

    • Recommendation: Consider switching to a stronger or more soluble base. For instance, if you are experiencing issues with potassium carbonate (K₂CO₃) in a solvent like acetone, changing to cesium carbonate (Cs₂CO₃) in a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can significantly improve the outcome.[1] Sodium hydride (NaH) is a very strong base that can also be effective, but it requires strictly anhydrous conditions.[1]

  • Inadequate Reaction Temperature: The reaction may have a high activation energy, requiring thermal input to proceed at a practical rate.

    • Recommendation: If the reaction is being conducted at room temperature, a gradual increase in temperature should be explored. Monitoring the reaction progress by TLC or LC-MS at various temperature points will help identify the optimal condition. Microwave irradiation can also be a powerful tool to accelerate the reaction, especially during methods development.[1]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent plays a significant role in the reaction rate.

    • Recommendation: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. If you are using an alkyl bromide with poor results, switching to the corresponding alkyl iodide can lead to a marked improvement in the reaction rate. Alternatively, the addition of a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide or chloride to the more reactive alkyl iodide.[1]

  • Poor Solvent Choice: The solvent must effectively solubilize both the 2-pyridone and the base to facilitate the reaction.

    • Recommendation: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are commonly employed for this transformation.[1] If solubility remains an issue, consider alternative solvent systems. A notable development is the use of a micellar system with Tween 20 in water, which has been shown to enhance reaction rates by improving the solubility of the starting materials.[2][3][4]

Issue 2: Poor Regioselectivity - Formation of O-Alkylated Byproduct

Question: My reaction is producing a significant amount of the undesired O-alkylated isomer. How can I improve the N-selectivity of my 2-pyridone alkylation?

Answer: The formation of both N- and O-alkylated products is a common challenge due to the ambident nucleophilic nature of the pyridonate anion.[5][6] The regioselectivity is influenced by a delicate balance of factors including the counter-ion, solvent, and the nature of the electrophile.

Causality and Solutions:

  • Hard and Soft Acid-Base (HSAB) Principle: The pyridonate anion has a "hard" oxygen center and a "softer" nitrogen center. "Hard" electrophiles tend to react at the oxygen, while "soft" electrophiles favor the nitrogen.

    • Recommendation: While the alkylating agent is a primary determinant, the reaction conditions can be tuned to favor N-alkylation.

  • Solvent Polarity: The choice of solvent can have a profound impact on regioselectivity.

    • Recommendation: Protic solvents can solvate the oxygen atom of the pyridonate anion through hydrogen bonding, potentially favoring N-alkylation. However, polar aprotic solvents are more commonly used for their ability to solubilize the reactants.[1] In some cases, non-polar solvents can favor N-alkylation. A systematic screen of solvents is often necessary.

  • Counter-ion Effects: The nature of the cation associated with the pyridonate anion can influence the accessibility of the nitrogen and oxygen atoms.

    • Recommendation: The use of cesium carbonate (Cs₂CO₃) is often associated with higher N-selectivity.[1] The larger cesium cation is thought to coordinate less tightly with the oxygen, leaving the nitrogen more accessible for alkylation.

  • Alternative Strategies for High N-Selectivity:

    • Solid-Phase Synthesis: A method involving linking the 2-alkoxypyridine intermediate to a solid support has been shown to yield exclusively N-alkylated pyridones upon cleavage.[7][8]

    • Catalyst- and Base-Free Conditions: A specific method for the N-alkylation of 2-hydroxypyridines with organohalides under catalyst- and base-free conditions has been reported to provide greater than 99% N-selectivity.[9]

Experimental Protocols

General Protocol for Scale-Up N-Alkylation of 2-Pyridone

This protocol provides a starting point for the scale-up synthesis. Optimization will be required based on the specific substrate and alkylating agent.

  • Reactor Setup: To a clean, dry, and inerted reactor, add the 2-pyridone starting material.

  • Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) under a nitrogen or argon atmosphere.

  • Base Addition: Add the base (e.g., Cs₂CO₃, K₂CO₃) portion-wise to the stirred solution.

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Alkylating Agent Addition: Slowly add the alkylating agent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Bases and Solvents for N-Alkylation

BaseSolventTypical Temperature (°C)N/O SelectivityComments
K₂CO₃AcetoneRefluxModerateOften requires longer reaction times; solubility can be an issue.[10]
Cs₂CO₃DMF60-80HighGenerally provides good yields and high N-selectivity.[1]
NaHTHF/DMF0 - RTHighRequires strictly anhydrous conditions; handle with care.[1]
K₂CO₃Water/Tween 20RT - 70High"Green" conditions; micellar catalysis enhances rate and selectivity.[2][3]

Visualization

Workflow for Troubleshooting Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_base Is the base strong and soluble enough? start->check_base change_base Switch to a stronger/more soluble base (e.g., Cs₂CO₃, NaH) check_base->change_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature or use microwave irradiation check_temp->increase_temp No check_alkylating_agent Is the alkylating agent reactive enough? check_temp->check_alkylating_agent Yes increase_temp->check_alkylating_agent change_agent Switch to a more reactive halide (R-I) or add catalytic KI check_alkylating_agent->change_agent No check_solvent Is the solvent appropriate? check_alkylating_agent->check_solvent Yes change_agent->check_solvent change_solvent Change to a more suitable solvent (e.g., DMF, MeCN) or try a micellar system check_solvent->change_solvent No success Improved Conversion check_solvent->success Yes change_solvent->success

Caption: A decision-making workflow for troubleshooting low conversion in N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use greener solvents for the N-alkylation of 2-pyridones?

A1: Yes, recent advancements have demonstrated the feasibility of using water as a solvent for this reaction. The use of a surfactant like Tween 20 to create a micellar system in water has been shown to be highly effective, leading to enhanced reaction rates and high regioselectivity for N-alkylation.[2][3][11] This approach offers significant environmental benefits over traditional organic solvents.

Q2: How do electron-donating or electron-withdrawing groups on the 2-pyridone ring affect the reaction?

A2: Substituents on the 2-pyridone ring can influence both the reaction rate and regioselectivity. Electron-donating groups generally increase the nucleophilicity of the pyridone, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease the nucleophilicity, making the reaction more sluggish and possibly requiring more forcing conditions.[7] The electronic nature of the substituents can also impact the N/O selectivity, although this relationship can be complex and may require empirical optimization for each specific substrate.

Q3: Are there any non-halide alkylating agents that can be used?

A3: While alkyl halides are the most common electrophiles, other alkylating agents can be employed. For instance, a method utilizing α-keto esters mediated by P(NMe₂)₃ has been developed for the regioselective N-alkylation of 2-pyridones via a deoxygenation process.[12] Additionally, methods involving the ring-opening of 2H-azirines catalyzed by Brønsted acids have been reported for both O- and N-alkylation, with the regioselectivity controlled by the choice of acid catalyst.[13][14]

Q4: What are the key safety considerations when scaling up this reaction?

A4: When scaling up, several safety aspects must be carefully considered:

  • Exothermic Reactions: The alkylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that the alkylating agent is added at a controlled rate to manage the heat evolution.

  • Handling of Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They must be handled under an inert atmosphere by trained personnel.

  • Solvent Hazards: Many of the organic solvents used (e.g., DMF, DMSO) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent and use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

  • Pressure Build-up: Ensure the reactor is properly vented, especially if there is a possibility of gas evolution.

Q5: How can I efficiently separate the N- and O-alkylated isomers during purification?

A5: The separation of N- and O-alkylated isomers can often be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separation. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution is often necessary to achieve good separation.

  • Recrystallization: If the desired N-alkylated product is a solid and has significantly different solubility characteristics from the O-alkylated isomer, recrystallization can be an effective and scalable purification method.

  • Preparative HPLC: For high-purity requirements, especially in a pharmaceutical context, preparative HPLC may be necessary, although it is a more costly and less scalable option for large quantities.

References

Technical Support Center: Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylates. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the common challenges associated with the synthesis of these important heterocyclic compounds. 2-pyridone-containing heterocycles are significant scaffolds in drug discovery due to their roles as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties like metabolic stability and water solubility.[1][2]

I. Troubleshooting Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylates, offering explanations for the underlying causes and providing actionable solutions.

FAQ 1: My reaction yield is consistently low when using a classical cyclization approach. What are the likely causes and how can I improve it?

Low yields in cyclization reactions for synthesizing 2-pyridones are a frequent challenge. The root causes can often be traced to suboptimal reaction conditions, incomplete conversion, or the formation of side products.

Common Causes & Solutions:

  • Inefficient Condensation: The initial condensation of starting materials, such as an enamine and a malonate derivative, may be incomplete.

    • Troubleshooting:

      • Catalyst Choice: The choice of base or acid catalyst is critical. For reactions involving active methylene compounds, stronger bases like sodium ethoxide or potassium hydroxide can facilitate deprotonation and subsequent condensation.[3] In some cases, Lewis acids can also promote the reaction.

      • Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Aprotic polar solvents like DMF or DMSO can enhance the solubility of reactants and facilitate the reaction. However, for certain multicomponent reactions, greener solvents like ethanol are effective.[1][2]

      • Temperature and Reaction Time: Ensure the reaction is heated to the optimal temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Side Reactions and Decomposition: Starting materials or the product may be susceptible to decomposition under the reaction conditions, especially at elevated temperatures.

    • Troubleshooting:

      • Temperature Control: Carefully control the reaction temperature. In some cases, running the reaction at a lower temperature for a longer period can minimize decomposition.

      • Inert Atmosphere: If your starting materials or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Difficult Purification: The desired product may be difficult to separate from starting materials or byproducts, leading to apparent low yields after purification.

    • Troubleshooting:

      • Recrystallization: Optimize the recrystallization solvent system to improve the purity and recovery of your product.

      • Column Chromatography: If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system to achieve separation.

FAQ 2: I am attempting a Bohlmann-Rahtz pyridine synthesis to obtain a related pyridine structure, but the reaction is failing or giving complex mixtures. What should I investigate?

The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can be a powerful tool but is known for its sensitivity to reaction conditions.[4][5]

Common Causes & Solutions:

  • High Temperature Requirement for Cyclodehydration: The final cyclodehydration step often requires high temperatures, which can lead to decomposition.[4]

    • Troubleshooting:

      • Acid Catalysis: The use of Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ytterbium triflate, zinc bromide) can significantly lower the temperature required for cyclodehydration.[4][5] Solid acid catalysts like Amberlyst-15 offer a milder alternative with easier work-up.[4][5]

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization in a shorter time, potentially reducing byproduct formation.

  • Decomposition of Acid-Sensitive Enamines: Certain enamines, particularly those with electron-withdrawing groups like tert-butyl esters, can decompose in the presence of strong acid catalysts.[4]

    • Troubleshooting:

      • Milder Catalysts: Opt for milder catalysts such as Amberlyst-15.[4]

      • In Situ Generation: Generate the enamine in situ from an amine (e.g., ammonium acetate) and a β-ketoester. This avoids the need to isolate and handle potentially unstable enamines.[4][5]

Workflow for Troubleshooting Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting start Low Yield or Complex Mixture check_temp Is Cyclodehydration Temperature Optimal? start->check_temp check_catalyst Is the Catalyst Appropriate? check_temp->check_catalyst Yes solution_acid Use Brønsted/Lewis Acid Catalysis check_temp->solution_acid No solution_microwave Consider Microwave Irradiation check_temp->solution_microwave check_enamine Is the Enamine Stable? check_catalyst->check_enamine Yes solution_mild_catalyst Use Milder Catalyst (e.g., Amberlyst-15) check_catalyst->solution_mild_catalyst No solution_in_situ Generate Enamine In Situ check_enamine->solution_in_situ No end Improved Yield and Purity check_enamine->end Yes solution_acid->end solution_microwave->end solution_mild_catalyst->end solution_in_situ->end

Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.

II. Alternative Synthetic Routes and Methodologies

Exploring alternative synthetic strategies can often overcome the limitations of a particular method. Here, we outline several reliable routes to 2-oxo-1,2-dihydropyridine-3-carboxylates and related 2-pyridones.

Route 1: Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.[2] They are advantageous due to their operational simplicity and time and energy savings.[2]

Example: Synthesis of Pyrano[3,2-c]pyridones

A three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative can yield pyrano[3,2-c]pyridones in good yields.[2]

General Protocol:

  • Combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and 4-hydroxy-2-pyridone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., triethylamine).

  • Reflux the mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Filter the solid and wash with a cold solvent to obtain the pure product.

Route 2: Synthesis from Meldrum's Acid Derivatives

This method utilizes the reactivity of anilinomethylidene derivatives of Meldrum's acid with active methylene nitriles.[3][6][7]

Step-by-Step Protocol: [3][7]

  • Preparation of Anilinomethylidene Meldrum's Acid: Reflux a mixture of Meldrum's acid, triethyl orthoformate, and aniline. Dilute with ethanol, reflux briefly, and then cool and add water to precipitate the product.

  • Cyclization: Add potassium hydroxide to a suspension of the anilinomethylidene Meldrum's acid and an active methylene nitrile (e.g., cyanoacetamide) in ethanol. Stir at room temperature.

  • Acidification: After the reaction is complete, acidify the mixture with concentrated HCl to precipitate the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.

Route 3: C-H Functionalization

Recent advances have enabled the synthesis of N-substituted 2-pyridones through rhodium(III)-catalyzed C-H functionalization. This approach involves a formal [3+3] annulation of enaminones with acrylates.[8][9]

Conceptual Workflow:

CH_Functionalization Enaminone Enaminone Intermediate C-C Coupled Intermediate Enaminone->Intermediate Acrylate Acrylate Acrylate->Intermediate Catalyst [Rh(III)] Catalyst Catalyst->Intermediate C-H Activation Product N-Substituted 2-Pyridone Intermediate->Product Aminolysis Cyclization

Caption: C-H functionalization approach to N-substituted 2-pyridones.

Comparative Summary of Synthetic Routes
Synthetic RouteKey Starting MaterialsCatalyst/ReagentsAdvantagesPotential Challenges
Multicomponent Reactions Aldehydes, active methylene compounds, 2-pyridone derivativesBasic or acidic catalystsHigh atom economy, operational simplicity, diverse products.[1][2]Optimization of reaction conditions can be complex.
Meldrum's Acid Route Meldrum's acid, triethyl orthoformate, aniline, active methylene nitrilesBase (e.g., KOH)Good yields, access to carboxylic acid functionality.[3][6][7]Requires pre-synthesis of the Meldrum's acid derivative.
Bohlmann-Rahtz Synthesis Enamines, ethynylketonesHeat, acid catalysts (Brønsted or Lewis)Versatile for substituted pyridines.[4]High temperatures, potential for side reactions and decomposition.[4][10]
C-H Functionalization Enaminones, acrylatesRh(III) catalyst, oxidantHigh efficiency, novel bond formation.[8][9]Catalyst cost and sensitivity, substrate scope limitations.

III. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from --INVALID-LINK--

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35873–35894. --INVALID-LINK--

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-19.

  • Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1098. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from --INVALID-LINK--

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35873–35894. --INVALID-LINK--

  • Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. --INVALID-LINK--

  • Sokov, V. S., Tafeenko, V. A., & Belov, M. S. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 788–799. --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from --INVALID-LINK--

  • Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Sciforum. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2020). An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Organic & Biomolecular Chemistry, 18(43), 8866-8870. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from --INVALID-LINK--

  • Comins, D. L., & Goehring, R. R. (1983). A New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry, 48(25), 5045–5047. --INVALID-LINK--

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(8), 1149-1151.

  • Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482.

  • Wang, C., et al. (2016). Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. Organic & Biomolecular Chemistry, 14(30), 7243-7247. --INVALID-LINK--

  • Li, X., et al. (2021). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. Organic Letters, 23(15), 5925-5930. --INVALID-LINK--

  • Sharma, S., et al. (2021). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. ChemistrySelect, 6(29), 7377-7393.

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2020). An efficient method for the synthesis of 2-pyridones: Via C-H bond functionalization. Organic & Biomolecular Chemistry, 18(43), 8866-8870.

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Lab, Scripps Research. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from --INVALID-LINK--

  • Bagley, M. C., et al. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry, 70(4), 1389–1399. --INVALID-LINK--

  • Lippard, S. J., et al. (1994). Models of the oxidized forms of polyiron oxo proteins: synthetic routes to (μ-oxo)bis(μ-carboxylato)diiron(III) complexes with neutral monodentate and bidentate capping ligands. Inorganic Chemistry, 33(1), 1-2.

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from --INVALID-LINK--

  • Andersson, H., et al. (2012). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 8, 141-146. --INVALID-LINK--

  • Chattopadhyay, S., Fanwick, P. E., & Walton, R. A. (2003). Reactions of the dirhenium(II) complex Re2Cl4(mu-dppm)2 with pyridinecarboxylic acids. Examples of bidentate O,O versus N,O coordination and tridentate O,N,O coordination and structural isomers that contain the pyridine-2,6-dicarboxylate ligand. Inorganic Chemistry, 42(19), 5924–5931. --INVALID-LINK--

References

Technical Support Center: Refining Reaction Conditions for Multicomponent Reactions of Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of multicomponent reactions (MCRs) in the synthesis of pyridone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of MCRs to build complex molecular architectures efficiently. 2-pyridone and its derivatives are privileged scaffolds in drug discovery due to their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties like metabolic stability and water solubility.[1][2][3]

Multicomponent reactions are highly convergent, allowing for the formation of a single product from three or more reactants in one pot, which saves time, energy, and resources.[1] However, the complexity of these reactions can sometimes lead to challenges in optimization. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis of pyridone-containing heterocycles via MCRs.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield
Q1: My multicomponent reaction to synthesize a pyridone derivative is resulting in a significantly lower yield than expected. What are the primary factors I should investigate?

A1: Low yields in pyridone MCRs are a frequent challenge and can stem from several interrelated factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the key areas to investigate:

  • Reagent Purity and Stoichiometry: MCRs are highly sensitive to the quality and precise ratio of starting materials. Ensure all reagents are pure and that the stoichiometry is accurately measured. Impurities in starting materials can introduce side reactions, while incorrect ratios can lead to the formation of undesired byproducts.[4]

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a critical role. Some MCRs require specific temperature control to favor the desired reaction pathway over competing ones.[5] Similarly, extended reaction times can sometimes lead to product degradation.

  • Solvent and Catalyst Choice: The solvent and catalyst are pivotal in modulating reaction rates and selectivity. The choice of solvent can influence reactant solubility and the stability of intermediates.[6] The catalyst, whether acidic, basic, or metallic, directs the reaction along a specific mechanistic pathway.[7]

  • Work-up and Purification: Significant product loss can occur during the extraction and purification stages.[4] In some cases, the product may have poor solubility, making purification by column chromatography challenging.[1]

Here is a logical workflow to diagnose the issue:

References

Technical Support Center: Regioselective N- vs. O-Alkylation of 2-Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-pyridone alkylation, designed for chemists in research and development.

Welcome to the technical support center for 2-pyridone alkylation. As a Senior Application Scientist, I've designed this guide to address the common, yet critical, challenge of controlling regioselectivity in the alkylation of 2-pyridone and its derivatives. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategy.

The core challenge stems from the ambident nucleophilic nature of the 2-pyridone anion. Following deprotonation, the negative charge is delocalized across the nitrogen and oxygen atoms, making both sites available for reaction with an electrophile.[1][2][3] This competition between N-alkylation (forming N-alkyl-2-pyridones) and O-alkylation (forming 2-alkoxypyridines) is a classic problem in heterocyclic chemistry.[4][5] Controlling the outcome is paramount, as these two isomers possess distinct chemical properties and biological activities.

This guide is structured into a troubleshooting section for when your reaction is not performing as expected and a comprehensive FAQ section to build your foundational knowledge.

Visualizing the Core Problem: The Ambident Pyridone Anion

Before troubleshooting, it's crucial to understand the competing pathways at play. The 2-pyridone exists in tautomeric equilibrium with 2-hydroxypyridine. Deprotonation with a base generates a resonance-stabilized pyridonate anion, which is the key intermediate in these alkylation reactions.

Figure 1. Competing N- vs. O-alkylation pathways of the 2-pyridonate anion.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my 2-pyridone alkylation, but after the specified time, I see mostly unreacted starting material by TLC or LC-MS. What's going wrong?

Answer: Low conversion is a common hurdle that can often be traced back to reaction kinetics and reagent reactivity. Let's break down the likely causes and solutions.

Possible Causes & Recommended Solutions:

  • Insufficient Base Strength or Solubility: The pyridone (pKa ≈ 11) must be deprotonated to form the reactive anion. If your base is too weak or is not soluble in the reaction medium, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6] For milder conditions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially at elevated temperatures.[7] Ensure the base is fresh and handled under anhydrous conditions if it is water-sensitive (e.g., NaH).

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group is critical. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl.[8] Unactivated alkyl chlorides may be too sluggish under standard conditions.

    • Solution A (Finkelstein Conditions): If you are using an alkyl bromide or chloride, consider adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI).[6][8] This in situ generates the more reactive alkyl iodide, which can dramatically accelerate the reaction.

    • Solution B (More Reactive Electrophile): If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, using an alkyl triflate or tosylate provides a much better leaving group and can enhance reactivity.

  • Low Reaction Temperature: Alkylations, especially with less reactive electrophiles, often require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. If you are running the reaction at room temperature, try heating to 50-80 °C. For very unreactive partners, reflux temperatures may be necessary. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[1][9]

  • Solubility Issues: If your 2-pyridone or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Choose a solvent that can dissolve all components. Polar aprotic solvents like DMF, DMSO, and acetonitrile are common choices.[8] An innovative approach for improving solubility is the use of a micellar system, such as 2% w/w Tween 20 in water, which has been shown to enhance reaction rates.[7][8][10]

Issue 2: Poor Regioselectivity with a Significant Amount of O-Alkylation Product

Question: My reaction works, but I get a mixture of N- and O-alkylated products that is difficult to separate. How can I improve the N-selectivity?

Answer: This is the central challenge of 2-pyridone chemistry. Achieving high N-selectivity requires carefully tuning the reaction conditions to favor attack at the nitrogen atom. The N- vs. O-alkylation ratio is influenced by a combination of factors, often explained by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder."

Key Factors & Optimization Strategies:

FactorTo Favor N-Alkylation (Soft Site) To Favor O-Alkylation (Hard Site) Rationale
Base Counter-ion Large, polarizable cations (K⁺, Cs⁺, NBu₄⁺)[6][11]Small, hard cations (Li⁺, Ag⁺)[11]Hard cations like Ag⁺ coordinate tightly to the hard oxygen atom, directing the alkylation there. Softer cations like Cs⁺ associate less tightly, leaving the softer, more nucleophilic nitrogen atom more available for reaction.
Alkylating Agent Soft electrophiles (e.g., primary alkyl halides, benzyl halides)Hard electrophiles (e.g., alkyl sulfates, secondary alkyl iodides under certain conditions)[12]Soft electrophiles preferentially react with the soft nitrogen site, following the HSAB principle.
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)[8][11]Non-polar or poor ion-solvating media (Benzene, Dioxane)[11]Polar aprotic solvents solvate the cation, creating a "naked" and more reactive pyridonate anion where the greater charge density on the nitrogen atom dictates reactivity. In non-polar solvents, tight ion pairing between the cation and oxygen can favor O-alkylation.
Additives Lewis acids like LiBr can promote N-alkylation in specific systems.[9]None typically used.Additives can modulate the reactivity of the anion or the electrophile.
Temperature Generally, higher temperatures can favor the thermodynamically more stable N-alkyl product.Lower temperatures may favor the kinetically controlled O-alkyl product in some systems.The N-alkyl-2-pyridone is often the thermodynamically more stable isomer.

Recommended Solutions:

  • Use Cesium Carbonate or Cesium Fluoride: Cesium salts are highly effective for promoting N-alkylation.[7][12][13] CsF in DMF has been shown to give excellent N-selectivity with activated halides like benzyl and allyl chlorides.[12]

  • Employ a Micellar System: Performing the reaction with K₂CO₃ in a Tween 20/water system provides high N-selectivity (>19:1 for benzyl bromide) under mild, environmentally friendly conditions.[7][10]

  • Catalyst- and Base-Free Conditions: For certain substrates, simply heating the 2-hydroxypyridine with an organohalide at an elevated temperature can provide exclusively the N-alkylated product with >99% selectivity.[14] The reaction is thought to proceed via an initial O-alkylation followed by an in-situ HX-facilitated O-to-N migration.[14]

Frequently Asked Questions (FAQs)

Q1: Which general set of conditions is the best starting point for selective N-alkylation?

A highly reliable starting point for achieving selective N-alkylation, particularly with primary or benzylic halides, is to use cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF) at room temperature or with gentle heating (e.g., 50 °C). [7] This combination leverages the soft cesium cation and the polar aprotic solvent to strongly favor attack at the nitrogen position. For a greener alternative, the micellar protocol using K₂CO₃ in 2% Tween 20/water is also an excellent choice.[10]

Q2: How can I achieve selective O-alkylation?

While often the undesired side product, the synthesis of 2-alkoxypyridines is also synthetically important. To favor O-alkylation:

  • Use Silver Salts: Treating the 2-pyridone with a silver salt (e.g., Ag₂CO₃ or Ag₂O) generates the silver pyridonate. The hard Ag⁺ cation strongly coordinates to the hard oxygen atom, directing alkylation to that site, especially in non-polar solvents.[11]

  • Use Hard Alkylating Agents: Reagents like dimethyl sulfate or diethyl sulfate are hard electrophiles and tend to favor O-alkylation.

  • Specialized Methods: For challenging substrates, specific methods have been developed. For instance, a TfOH-catalyzed carbenoid insertion using diazo compounds can achieve O-alkylation with exceptional regioselectivity (>99:1).[15] Visible-light-promoted methods with α-aryldiazoacetates have also proven effective for selective O-alkylation.[16]

Q3: My alkylating agent is a bulky secondary halide. I'm getting poor conversion and a mix of isomers. What should I do?

Secondary alkyl halides are notoriously difficult substrates due to lower reactivity and increased steric hindrance, which can lead to competing elimination reactions (E2).

  • For N-Alkylation: The micellar catalysis approach has shown success even with secondary alkyl iodides, providing moderate to good yields with N/O ratios between 2.4:1 and 7:1.[7][10] This is often the best available method for direct alkylation. An alternative strategy is to use a "masked" 2-pyridone approach, such as alkylating a 2-fluoropyridine and subsequently hydrolyzing it to the N-alkyl-2-pyridone, though this requires highly electrophilic agents.[17]

  • For O-Alkylation: Using CsF as the base has been reported to selectively promote O-alkylation with secondary alkyl iodides.[12]

Q4: Is there a way to avoid the regioselectivity problem altogether?

Yes, several strategies circumvent the direct alkylation of the ambident anion.

  • Alkylation of a 2-Alkoxypyridine: One of the most robust methods for guaranteeing N-alkylation is to start with a 2-alkoxypyridine (e.g., 2-methoxypyridine). The nitrogen atom is the only remaining nucleophilic site. Reaction with an alkyl halide forms a pyridinium salt. The halide counter-ion then displaces the methyl group (via an SN2 reaction) to yield the desired N-alkyl-2-pyridone.[5] This method is exceptionally regioselective.

  • O- to N-Alkyl Migration: If you have already formed the 2-alkoxypyridine (O-alkylated product), it is possible to isomerize it to the more stable N-alkyl-2-pyridone. This can be achieved by heating, sometimes with the aid of a Lewis acid promoter like lithium iodide (LiI).[4][6]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and a dialkyl azodicarboxylate) can be used, but its regioselectivity is highly dependent on the substituents on the pyridone ring and the alcohol used.[2][18] It does not always solve the selectivity issue and can favor O-alkylation with secondary alcohols.[10]

Decision Workflow for Regioselective Alkylation

This flowchart provides a simplified decision-making guide for your experimental design.

G start Goal: Alkylate 2-Pyridone product_choice Desired Product? start->product_choice n_alkyl N-Alkyl-2-pyridone product_choice->n_alkyl N-Alkylation o_alkyl 2-Alkoxypyridine product_choice->o_alkyl O-Alkylation n_strategy Choose N-Alkylation Strategy n_alkyl->n_strategy o_strategy Choose O-Alkylation Strategy o_alkyl->o_strategy direct_n Direct Alkylation n_strategy->direct_n Primary / Benzylic R-X indirect_n Indirect / Alternative Route n_strategy->indirect_n Guaranteed Selectivity Needed direct_o Direct Alkylation o_strategy->direct_o Standard R-X special_o Specialized Reagents o_strategy->special_o High Selectivity Needed conditions_n Conditions: • Base: Cs₂CO₃ or K₂CO₃ • Solvent: DMF or Tween/H₂O • Temp: RT to 80°C direct_n->conditions_n conditions_indirect_n Method: • Start with 2-alkoxypyridine • React with R-X • Promotes exclusive N-alkylation indirect_n->conditions_indirect_n conditions_o Conditions: • Base: Ag₂CO₃ or Ag₂O • Solvent: Benzene or Toluene • Temp: RT to Reflux direct_o->conditions_o conditions_special_o Method: • Use diazo compounds with  TfOH catalyst for >99% O-selectivity special_o->conditions_special_o

Figure 2. A workflow for selecting an appropriate 2-pyridone alkylation strategy.

Experimental Protocols

Protocol 1: Highly N-Selective Alkylation in a Micellar System

This protocol is based on a reported mild and regioselective N-alkylation of 2-pyridones in water.[8][10]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-pyridone (1.0 equiv.), the alkyl halide (1.2 equiv.), and potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add a sufficient volume of a 2% (w/w) aqueous solution of Tween 20 to create a stirrable mixture (typically a 0.1 to 0.5 M concentration of the 2-pyridone).

  • Reaction: Stir the mixture vigorously at room temperature. For less reactive halides (e.g., primary alkyl iodides), the reaction may be heated to 70 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-alkyl-2-pyridone.

Protocol 2: Selective O-Alkylation using a Silver Salt

This protocol is a general method adapted from principles favoring O-alkylation.[11]

  • Setup: To a round-bottom flask protected from light (wrapped in aluminum foil) and equipped with a magnetic stir bar, add the 2-pyridone (1.0 equiv.) and silver(I) carbonate (Ag₂CO₃, 0.75 equiv.).

  • Solvent Addition: Add an anhydrous, non-polar solvent such as benzene or toluene.

  • Azeotropic Water Removal: Heat the suspension to reflux with a Dean-Stark trap for 1-2 hours to remove any residual water and form the silver pyridonate salt in situ.

  • Reaction: Cool the mixture to room temperature, then add the alkyl halide (1.1 equiv.). Heat the reaction to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove silver salts. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the 2-alkoxypyridine.

References

Technical Support Center: Overcoming Poor Solubility of 2-Pyridone Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 2-pyridone starting materials. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving these valuable compounds during their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common hurdles.

Understanding the Challenge: The Dual Nature of 2-Pyridones

The poor solubility of many 2-pyridone derivatives stems from their unique chemical structure. These compounds exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[1][2][3][4]

  • In polar, protic solvents (e.g., water, alcohols), the more polar 2-pyridone (lactam) form is favored. This form can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions and potentially lower solubility.[2][3]

  • In non-polar, aprotic solvents (e.g., cyclohexane), the 2-hydroxypyridine (lactim) form is more prevalent.[3]

This dynamic interplay of tautomers is a critical factor to consider when developing dissolution strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-pyridone derivative not dissolving in common organic solvents?

A1: The solubility of 2-pyridone derivatives is highly dependent on the interplay between the compound's solid-state properties (crystal lattice energy) and its interaction with the solvent. The strong hydrogen bonding capabilities of the 2-pyridone ring can lead to high crystal lattice energy, making it difficult for solvents to break apart the crystal structure. Furthermore, the specific substituents on the pyridone ring can dramatically alter its polarity and solubility profile.

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What should I do?

A2: This is a common issue known as "crashing out" and indicates that the solvent is not ideal for maintaining the compound in solution at lower temperatures. While heating increases the kinetic energy to overcome the lattice energy, the solution becomes supersaturated upon cooling. Consider using a co-solvent system or a solvent in which the compound has moderate solubility at room temperature.

Q3: Can I use water to dissolve my 2-pyridone starting material?

A3: While some simple 2-pyridones have some solubility in water, many derivatives, especially those with non-polar substituents, are poorly water-soluble.[5] The solubility in aqueous media is also highly dependent on the pH of the solution.

Q4: How do substituents on the 2-pyridone ring affect its solubility?

A4: Substituents play a major role in determining the overall polarity, lipophilicity, and hydrogen bonding potential of the molecule, thereby influencing its solubility. For instance, polar substituents like hydroxyl (-OH) or amino (-NH2) groups may increase aqueous solubility, while bulky, non-polar groups will decrease it. The position of the substituent on the ring also has a significant impact.

Troubleshooting Guides

Issue 1: Complete Insolubility in a Range of Solvents

You have tried dissolving your 2-pyridone derivative in various common solvents (e.g., methanol, ethanol, acetone, dichloromethane) with little to no success, even with heating and stirring.

Root Cause Analysis:

This issue often points to a combination of high crystal lattice energy and a significant mismatch in polarity between your compound and the chosen solvents. The strong intermolecular hydrogen bonds within the crystal structure are too robust for the solvent to overcome.

Solutions:

  • Systematic Solvent Screening: Broaden your solvent selection. Test solubility in a wider range of solvents with varying polarities, including amides (DMF, DMAc), sulfoxides (DMSO), and ethers (THF, dioxane).

  • Co-Solvent Systems: Employ a mixture of a "good" solvent (in which the compound shows some solubility) and a "poor" solvent (in which it is less soluble). This can modulate the overall polarity of the solvent system to better match that of your compound. A common approach is to dissolve the compound in a minimal amount of a good solvent and then slowly add a miscible poor solvent until the point of precipitation.

  • pH Adjustment (for aqueous or alcoholic solutions): If your 2-pyridone derivative has acidic or basic functional groups, altering the pH can significantly increase its solubility.

    • For acidic 2-pyridones, increasing the pH with a base (e.g., NaOH, K2CO3) will deprotonate the acidic group, forming a more soluble salt.

    • For basic 2-pyridones, decreasing the pH with an acid (e.g., HCl) will protonate the basic group, also forming a more soluble salt.

Issue 2: "Oiling Out" Instead of Crystallizing

Upon cooling a hot, saturated solution, your 2-pyridone derivative separates as an oil or a sticky amorphous solid rather than forming crystals.

Root Cause Analysis:

"Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that the molecules do not have sufficient time to orient themselves into a crystal lattice. This is common when the solution is highly concentrated or when the solvent is a very poor solvent for the compound at lower temperatures.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly and then gradually cool it further in an ice bath. Avoid rapid cooling.

  • Reduce Concentration: Use a slightly larger volume of the hot solvent to create a less concentrated solution. This will lower the supersaturation level upon cooling, giving the molecules more time to form an ordered crystal lattice.

  • Use a Different Solvent or Co-solvent System: The chosen solvent may be too "good" at high temperatures and too "poor" at low temperatures. A solvent with a less steep solubility-temperature curve might be more suitable.

In-Depth Technical Protocols

Protocol 1: Systematic Solvent Screening for a Novel 2-Pyridone Derivative

Objective: To identify a suitable solvent or solvent system for the dissolution or recrystallization of a new, poorly soluble 2-pyridone derivative.

Materials:

  • Your 2-pyridone derivative (approx. 50 mg)

  • A selection of solvents with varying polarities (see table below)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate/stirrer

  • Thermometer

Procedure:

  • Initial Screening at Room Temperature: a. Place a small, known amount of your compound (e.g., 5 mg) into a series of labeled vials. b. Add a small volume (e.g., 0.1 mL) of each solvent to the respective vials. c. Vortex each vial for 30 seconds. d. Observe and record the solubility: "insoluble," "partially soluble," or "fully soluble."

  • Screening at Elevated Temperature: a. For the solvents in which the compound was insoluble or partially soluble at room temperature, gently heat the vials on a hot plate with stirring. b. Increase the temperature in increments of 10 °C, observing for dissolution. Do not exceed the boiling point of the solvent. c. Record the temperature at which the compound fully dissolves.

  • Cooling and Observation: a. Allow the vials that showed complete dissolution at elevated temperatures to cool slowly to room temperature. b. Observe if the compound crystallizes, precipitates as an amorphous solid, or "oils out."

Data Interpretation:

SolventPolarity IndexDielectric ConstantRoom Temp. SolubilityHot SolubilityObservations on Cooling
Water10.280.1
DMSO7.246.7
Methanol5.132.7
Ethanol4.324.5
Acetone4.320.7
Dichloromethane3.48.9
Ethyl Acetate4.46.0
THF4.07.5
Toluene2.42.4
Hexane0.11.9

Table 1: Example of a solvent screening table. Polarity index and dielectric constant values can be found in standard chemistry resources.

Protocol 2: pH-Mediated Dissolution of an Amphoteric 2-Pyridone Derivative

Objective: To dissolve a 2-pyridone derivative possessing both acidic and basic functional groups by adjusting the pH of an aqueous or alcoholic solution.

Materials:

  • Your amphoteric 2-pyridone derivative

  • Deionized water or ethanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Determine the pKa of your compound (if unknown): This can be done experimentally or estimated using cheminformatics software. Knowing the pKa values of the acidic and basic groups is crucial for selecting the appropriate pH range for solubilization.

  • Acidic Dissolution: a. Suspend your compound in a chosen volume of water or ethanol. b. While stirring, slowly add 0.1 M HCl dropwise. c. Monitor the pH and observe for dissolution. The compound should dissolve as the pH approaches and goes below the pKa of the basic group.

  • Basic Dissolution: a. In a separate flask, suspend your compound in the same volume of water or ethanol. b. While stirring, slowly add 0.1 M NaOH dropwise. c. Monitor the pH and observe for dissolution. The compound should dissolve as the pH approaches and goes above the pKa of the acidic group.

Causality: By converting the neutral, zwitterionic, or poorly soluble form of the amphoteric compound into its more soluble salt form (either the protonated cation or the deprotonated anion), you can significantly enhance its solubility in polar protic solvents.

Advanced Strategies for Highly Recalcitrant 2-Pyridones

For particularly challenging 2-pyridone derivatives, more advanced techniques may be necessary.

Co-Crystal Formation

Concept: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice. This can disrupt the strong self-association of the 2-pyridone molecules, leading to a new crystalline form with improved solubility and dissolution rates.[6][7][8][9]

Workflow for Co-Crystal Screening:

Caption: A typical workflow for co-crystal screening of a poorly soluble 2-pyridone.

Use of Surfactants

Concept: Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in aqueous media.[5][10][11][12][13]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Common choices include non-ionic surfactants like Polysorbate 80 (Tween 80) or anionic surfactants like sodium dodecyl sulfate (SDS).

  • Prepare Surfactant Solutions: Create a series of aqueous solutions of the chosen surfactant at concentrations both below and above its known CMC.

  • Determine Solubility: Add an excess of your 2-pyridone derivative to each surfactant solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analyze: Filter the solutions to remove undissolved solid and determine the concentration of the dissolved 2-pyridone in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the Data: Plot the solubility of the 2-pyridone as a function of surfactant concentration. A sharp increase in solubility is typically observed around the CMC.

Case Study: Solubility Enhancement of Pirfenidone

Pirfenidone, a 5-methyl-1-phenyl-2(1H)-pyridinone, is an antifibrotic drug. While it has relatively good bioavailability, its solubility in aqueous media is pH-dependent.

Solubility Profile of Pirfenidone:

SolventSolubility (mg/mL)
Ethanol~20[14]
DMSO~17[14]
Dimethyl formamide (DMF)~10[14]
PBS (pH 7.2)~3[14]
Water~20 (pH-independent from 1-10)[15]
MethanolSoluble[15][16][17]
AcetoneMore soluble than in water[15][16]
ChloroformMore soluble than in water[15][16]

Table 2: Solubility of Pirfenidone in various solvents.

This data illustrates that while pirfenidone is more soluble in organic solvents, its aqueous solubility is still significant, classifying it as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability).[15]

Visualizing the Core Problem: Tautomerism and Solvent Effects

The following diagram illustrates the fundamental equilibrium that governs the behavior of 2-pyridones in solution.

Caption: The tautomeric equilibrium of 2-pyridone is influenced by solvent polarity.

References

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Novel Dihydropyridines: A Case Study on Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of novel dihydropyridine compounds, using Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a focal point for discussion. While specific experimental data for this particular molecule is not extensively available in the public domain, this document will equip researchers, scientists, and drug development professionals with the necessary scientific rationale, experimental protocols, and data interpretation strategies to rigorously evaluate its potential alongside established dihydropyridine drugs.

Introduction: The Dihydropyridine Scaffold and the Quest for Novel Modulators

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for a major class of L-type calcium channel blockers used in the treatment of hypertension and angina.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their ability to modulate the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[1][3] The continuous exploration of novel DHP derivatives is driven by the pursuit of improved therapeutic profiles, including enhanced tissue selectivity, modified pharmacokinetic properties, and reduced side effects.[4]

This compound (CAS 67367-27-5) presents an interesting structural variation within the dihydropyridine class.[5] Its 2-oxo substitution distinguishes it from the classical 1,4-DHP structure of drugs like nifedipine and amlodipine. This guide will outline the critical experiments and analytical approaches required to characterize its pharmacological profile and benchmark its performance against other dihydropyridines.

Foundational Analysis: Structure-Activity Relationship (SAR) Insights

The biological activity of dihydropyridines is highly dependent on their structural features.[6][7] Key structural motifs that influence the activity of classical 1,4-dihydropyridines include:

  • The 1,4-dihydropyridine ring: Essential for activity.

  • Substituents at the 3- and 5-positions: Typically ester groups, which are important for receptor binding.[7]

  • A substituted aryl group at the 4-position: Crucial for optimal activity, with the nature and position of the substituent influencing potency and selectivity.[6]

  • Substituents at the 2- and 6-positions: Generally small alkyl groups.

This compound deviates from this classical structure with its 2-oxo group. This modification necessitates a thorough investigation to determine its impact on the molecule's interaction with the L-type calcium channel or other potential biological targets.

Experimental Workflow for Comparative Analysis

A systematic and multi-faceted experimental approach is crucial for a comprehensive comparative analysis. The following workflow outlines the key stages, from initial screening to in-depth pharmacological characterization.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME Profiling cluster_2 Phase 3: In Vivo Evaluation a Receptor Binding Assays b Functional Cellular Assays a->b Determine functional consequence of binding c Electrophysiology Studies b->c Confirm mechanism of action d Metabolic Stability Assays e Permeability Assays d->e Assess oral bioavailability potential f Vasorelaxant Activity in Isolated Tissues g Animal Models of Hypertension f->g Validate in a physiological system

Caption: Experimental workflow for benchmarking new dihydropyridine candidates.

In Vitro Characterization

Objective: To determine the binding affinity (Kᵢ) of this compound for the L-type calcium channel and compare it with known dihydropyridines.[1]

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) from its binding site on the channel.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat brain or heart).

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Objective: To assess the functional activity of the compound as a blocker of L-type calcium channels by measuring changes in intracellular calcium concentration.[1]

Principle: Depolarization of cells expressing L-type calcium channels leads to calcium influx, which can be detected using a calcium-sensitive fluorescent dye. A channel blocker will inhibit this influx.

Protocol:

  • Cell Culture: Use a cell line that endogenously expresses or has been engineered to express L-type calcium channels (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of the test compound.

  • Depolarization and Measurement: Induce depolarization with a high concentration of potassium chloride (KCl) and measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the calcium influx for each concentration of the test compound and determine the IC₅₀ value from the dose-response curve.

Objective: To directly measure the effect of the compound on the ionic currents flowing through L-type calcium channels.[8]

Principle: The patch-clamp technique allows for the recording of ionic currents from a single cell or a patch of cell membrane.

Protocol:

  • Cell Preparation: Prepare isolated cells suitable for patch-clamping (e.g., ventricular myocytes or transfected cells).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Current Elicitation: Apply depolarizing voltage steps to elicit L-type calcium currents.

  • Compound Application: Perfuse the cell with the test compound at various concentrations and record the currents.

  • Data Analysis: Measure the peak current amplitude at each concentration and plot the percentage of current inhibition as a function of compound concentration to determine the IC₅₀ value.

ADME Profiling

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to predict its pharmacokinetic behavior.[9][10]

Key Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

  • Permeability: Use in vitro models like the Caco-2 cell monolayer assay to predict intestinal absorption.

In Vivo Evaluation

Objective: To assess the ability of a dihydropyridine compound to relax pre-contracted isolated aortic rings.[11]

Protocol:

  • Tissue Preparation: Dissect the thoracic aorta from a rat and cut it into rings.

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing a physiological salt solution.

  • Pre-contraction: Contract the aortic rings with an agent like phenylephrine or KCl.

  • Compound Addition: Add cumulative concentrations of the test compound and record the relaxation response.

  • Data Analysis: Construct a concentration-response curve and determine the EC₅₀ value.

Comparative Data Summary

The following tables provide a template for summarizing the comparative data obtained from the aforementioned experiments.

Table 1: In Vitro Potency and Affinity

CompoundReceptor Binding Affinity (Kᵢ, nM)Functional Cellular Assay (IC₅₀, nM)Electrophysiology (IC₅₀, nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Nifedipine (Reference)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Amlodipine (Reference)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: In Vitro ADME Profile

CompoundMetabolic Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)Plasma Protein Binding (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Nifedipine (Reference)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Amlodipine (Reference)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion

The systematic evaluation of novel dihydropyridine derivatives like this compound is essential for advancing our understanding of their therapeutic potential. The experimental framework outlined in this guide provides a robust and logical progression for characterizing the pharmacological and pharmacokinetic properties of new chemical entities. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reproducible data that will facilitate a meaningful comparative analysis and inform the drug development process. The structural novelty of the 2-oxo-dihydropyridine core warrants a particularly thorough investigation to elucidate its mechanism of action and potential advantages over existing therapies.

References

A Comparative Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and Other 2-Pyridone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-pyridone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties make it a versatile building block in the design of novel therapeutics. This guide provides an in-depth, objective comparison of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a representative N-alkylated 2-pyridone ester, with its close structural analogs: the corresponding carboxylic acid and the ethyl ester derivative. This analysis is supported by experimental data from peer-reviewed literature to inform researchers, scientists, and drug development professionals on the nuanced differences in their synthesis, physicochemical properties, and biological activities.

Introduction to the 2-Pyridone Core

The 2-pyridone ring is a six-membered aromatic heterocycle with a carbonyl group at the 2-position. This structure is of significant interest due to its ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisosteric replacement for other chemical groups in drug design. Derivatives of 2-pyridone have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2]

This guide will focus on a comparative analysis of three closely related 2-pyridone derivatives to highlight the impact of small structural modifications on their overall profile:

  • This compound (1)

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (2)

  • Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (3)

The rationale for this comparison lies in the common synthetic relationship between these molecules and the significant impact the ester and carboxylic acid functionalities can have on a molecule's physicochemical properties and biological activity.

Chemical Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of these 2-pyridone derivatives often involves a multi-step process, starting from readily available precursors. While specific yields can vary depending on the reaction conditions and scale, the general synthetic pathways provide insight into their accessibility for research and development.

dot

Caption: Synthetic relationships and key physicochemical property differences.

Synthesis Insights

The synthesis of the core 2-pyridone-3-carboxylic acid structure can be achieved through various methods, including multicomponent reactions which offer high efficiency and structural diversity.[1] Subsequent N-alkylation, in this case, methylation, followed by esterification provides access to the target compounds. The choice of alcohol (methanol or ethanol) in the esterification step directly yields the corresponding methyl or ethyl ester.

Physicochemical Properties Comparison

The seemingly minor difference between a carboxylic acid and its methyl or ethyl ester profoundly impacts the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

PropertyMethyl Ester (1)Carboxylic Acid (2)Ethyl Ester (3)Rationale & Implications
Molecular Weight 167.16 g/mol 153.14 g/mol 181.19 g/mol Affects diffusion and membrane permeability.
LogP (Predicted) HigherLowerHigherHigher LogP suggests increased lipophilicity and potential for better membrane permeability, but may also lead to lower aqueous solubility and increased metabolic clearance.[3]
Aqueous Solubility LowerHigherLowerThe carboxylic acid's ability to ionize and act as a hydrogen bond donor significantly enhances its water solubility compared to the more lipophilic esters.[4]
Hydrogen Bonding Acceptor onlyDonor & AcceptorAcceptor onlyThe carboxylic acid can participate in more extensive hydrogen bonding networks, influencing its interaction with biological targets and its physical properties like melting and boiling points.[4]
Chemical Stability Susceptible to hydrolysisGenerally stableSusceptible to hydrolysisEsters can be hydrolyzed back to the carboxylic acid in vivo by esterases, which can be a strategy for prodrug design.

Biological Activity: A Head-to-Head Comparison

The true measure of a compound's potential in drug discovery lies in its biological activity. Here, we compare the reported activities of 2-pyridone derivatives in two key areas: antimicrobial effects and PIM-1 kinase inhibition.

Antimicrobial Activity

The 2-pyridone scaffold is a known pharmacophore in several antibacterial agents.[1] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

While a direct comparative study of compounds 1 , 2 , and 3 against a standardized panel of microbes is not available in the literature, we can infer potential trends based on published data for structurally similar 2-pyridone derivatives.

Compound ClassOrganismMIC (µg/mL)Reference
N-amino-5-cyano-6-pyridonesE. coli3.91[5]
N-amino-5-cyano-pyridonesB. pumilus7.81[5]
N-Methyl piperidone derivativesS. mitis250-500[6]
N-Methyl piperidone derivativesS. sanguinis250-500[6]

Analysis: The data suggests that N-substituted 2-pyridones can exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria.[5] The nature of the substituents on the pyridone ring and the nitrogen atom plays a crucial role in determining the spectrum and potency of antimicrobial action. For the compounds in our comparison, the greater aqueous solubility of the carboxylic acid (2) might be advantageous for formulation and delivery in certain applications, while the increased lipophilicity of the esters (1, 3) could enhance their ability to penetrate bacterial cell membranes. Structure-activity relationship studies on similar compounds have shown that the length of the alkyl chain in esters can influence antimicrobial potency.[7]

dot

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is a well-established target in oncology due to its role in cell survival and proliferation.[8] Several 2-pyridone derivatives have been investigated as PIM-1 inhibitors. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ClassPIM-1 IC50 (µM)Reference
Dihydropyridine-3-carbonitriles0.01[9]
Cyanopyridine derivatives0.13 - 0.326[9]
O-alkyl pyridine derivatives0.095 - 0.110[9]

Analysis: The 2-pyridone scaffold is a promising starting point for the development of potent PIM-1 kinase inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range.[9][10] The presence and nature of substituents on the pyridone ring are critical for achieving high potency. For our comparative set, the carboxylic acid (2) offers a key interaction point for binding to the enzyme's active site through hydrogen bonding and ionic interactions. The esters (1, 3) , being more lipophilic, might exhibit different binding kinetics and cell permeability. Furthermore, the ester group could be hydrolyzed in vivo to the active carboxylic acid, functioning as a prodrug.

dot

Caption: Simplified PIM-1 kinase signaling pathway and mechanism of inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed are provided below.

Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (2)

This protocol is a representative example for the synthesis of the N-alkylated carboxylic acid core.

  • Step 1: Synthesis of the 2-pyridone-3-carboxylic acid precursor. A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and a primary amine (e.g., aniline, 0.1 mol) is refluxed with vigorous stirring for 5 minutes. The reaction mixture is then diluted with ethanol and refluxed for an additional 3 minutes. After cooling, water is added, and the precipitated product is filtered and washed.[11]

  • Step 2: N-methylation. The precursor from Step 1 is dissolved in a suitable solvent (e.g., DMF) and treated with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate). The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final product (2) .

Protocol 2: Esterification to Methyl and Ethyl Esters (1 and 3)
  • Step 1: Acid-catalyzed Esterification. 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (2) (1 equivalent) is dissolved in the corresponding alcohol (methanol for 1 , ethanol for 3 ), which serves as both the solvent and reactant. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Step 2: Reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography to yield the pure product (1 or 3) .

Protocol 3: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Step 1: Preparation of Inoculum. A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Step 2: Serial Dilution. The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Step 3: Inoculation. Each well is inoculated with the standardized bacterial suspension.

  • Step 4: Incubation. The microtiter plate is incubated at 37°C for 18-24 hours.

  • Step 5: Determination of MIC. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Protocol 4: In Vitro PIM-1 Kinase Inhibition Assay

This is a representative protocol for a biochemical kinase assay.

  • Step 1: Reagent Preparation. Prepare solutions of recombinant PIM-1 kinase, a suitable substrate (e.g., a peptide substrate), ATP, and the test compounds at various concentrations in an appropriate kinase buffer.

  • Step 2: Kinase Reaction. In a microtiter plate, the PIM-1 kinase is incubated with the test compounds for a short period before initiating the reaction by adding the substrate and ATP mixture.

  • Step 3: Incubation. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Step 4: Detection. The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or luminescence-based assays that measure ADP production.

  • Step 5: Data Analysis. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of this compound with its corresponding carboxylic acid and ethyl ester. The key takeaways for researchers and drug development professionals are:

  • Synthesis and Physicochemical Properties: Small modifications to the functional group at the 3-position (ester vs. carboxylic acid) lead to significant and predictable changes in physicochemical properties such as solubility and lipophilicity. These differences are crucial for optimizing a compound's drug-like properties.

  • Biological Activity: The 2-pyridone core is a versatile scaffold for developing potent antimicrobial agents and kinase inhibitors. The choice between a carboxylic acid and an ester can influence target engagement, cell permeability, and metabolic stability. The esters may act as prodrugs for the more polar, and potentially more active, carboxylic acid.

  • Structure-Activity Relationships: The data presented underscores the importance of systematic structure-activity relationship studies. By comparing closely related analogs, researchers can gain valuable insights into the structural requirements for desired biological activity and pharmacokinetic profiles.

Future research in this area should focus on direct comparative studies of homologous series of 2-pyridone derivatives to provide more definitive structure-activity and structure-property relationships. Such studies will be invaluable in guiding the rational design of next-generation therapeutics based on the privileged 2-pyridone scaffold.

References

Validating the Biological Activity of Novel 2-Pyridone Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several FDA-approved drugs.[1][2] These six-membered nitrogen-containing heterocycles are lauded for their unique physicochemical properties, such as their ability to act as both hydrogen bond donors and acceptors, which allows for versatile interactions with biological targets.[1] The therapeutic landscape of 2-pyridone derivatives is vast, encompassing antimicrobial, anti-inflammatory, antiviral, and potent anticancer activities.[3][4][5][6] Notably, many recently approved 2-pyridone-based drugs function as kinase inhibitors, highlighting the scaffold's utility in targeting crucial signaling pathways.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel 2-pyridone compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and compare a hypothetical novel 2-pyridone compound (N2PC) against established alternatives, supported by experimental data.

The Validation Funnel: A Strategic Approach to Characterization

The validation of a novel compound is a multi-step process that begins with broad, high-throughput screening and progressively narrows down to specific mechanistic studies. This "validation funnel" approach ensures that resources are allocated efficiently, with only the most promising candidates advancing to more complex and resource-intensive assays.

Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Potency cluster_2 Phase 3: Target Engagement & Mechanism of Action A High-Throughput Screening (e.g., Cell Viability Assay) B Dose-Response & IC50 Determination (e.g., MTT Assay) A->B Identify active compounds C Apoptosis vs. Necrosis Assessment (e.g., Annexin V/PI Staining) B->C Confirm cytotoxic effect & determine potency D In Vitro Kinase Inhibition Assay C->D Investigate mode of cell death E Cellular Pathway Analysis (e.g., Western Blot for p-ERK) D->E Confirm direct target inhibition

Caption: A streamlined workflow for validating novel 2-pyridone compounds.

Comparative Analysis: N2PC vs. Established Inhibitors

To contextualize the performance of our hypothetical Novel 2-Pyridone Compound (N2PC), we will compare its activity against well-characterized inhibitors. For this guide, we will assume N2PC was designed as a kinase inhibitor targeting the MAPK/ERK pathway, a common mechanism for anticancer 2-pyridones.

Table 1: In Vitro Cytotoxicity Profile

This table compares the half-maximal inhibitory concentration (IC50) of N2PC against various cancer cell lines, benchmarked against a standard chemotherapeutic and a known MEK inhibitor.

CompoundCell Line (Cancer Type)IC50 (µM)
N2PC (Hypothetical) A549 (Lung Carcinoma)2.5
HT-29 (Colorectal Carcinoma)1.8
MCF-7 (Breast Adenocarcinoma)3.2
Doxorubicin (Chemotherapy) A549 (Lung Carcinoma)0.8
HT-29 (Colorectal Carcinoma)0.5
MCF-7 (Breast Adenocarcinoma)1.1
Selumetinib (MEK Inhibitor) A549 (Lung Carcinoma)0.5
HT-29 (Colorectal Carcinoma)0.3
MCF-7 (Breast Adenocarcinoma)>10

Data for Doxorubicin and Selumetinib are representative values from public data for illustrative purposes.

Table 2: Kinase Inhibition Profile

This table showcases the specificity of N2PC by comparing its inhibitory activity against the target kinase (MEK1) and other related kinases. Staurosporine is included as a non-selective kinase inhibitor control.

CompoundMEK1 IC50 (nM)CDK2 IC50 (nM)PI3K IC50 (nM)
N2PC (Hypothetical) 15>10,000>10,000
Selumetinib 14>10,000>10,000
Staurosporine 537

Data for Selumetinib and Staurosporine are representative values from public data for illustrative purposes.

Table 3: Comparison with Non-Kinase Inhibitor 2-Pyridones

It is crucial to understand that the 2-pyridone scaffold is versatile. This table provides a broader context by showing the primary mechanism and application of other well-known 2-pyridone-containing drugs.

CompoundPrimary Mechanism of ActionPrimary Therapeutic Area
Pirfenidone Antifibrotic and anti-inflammatory; inhibits TGF-β stimulated collagen production.[6][7][8]Idiopathic Pulmonary Fibrosis
Ciprofloxacin Inhibition of bacterial DNA gyrase and topoisomerase IV.[2][3][4][5]Bacterial Infections

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any new compound's biological validation rests on the robustness and reproducibility of the experimental protocols. Here, we provide detailed, self-validating methodologies for the key assays.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel 2-pyridone compound and controls (e.g., DMSO as a vehicle control, a known inhibitor as a positive control) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[9][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the novel 2-pyridone compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ADP produced from a kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the novel 2-pyridone compound in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound or controls. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the kinase substrate and ATP to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Western Blot for MAPK Pathway Activation

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (activated) and total forms of a protein, we can assess the activation state of a signaling pathway.

MAPK_Pathway cluster_0 Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation N2PC N2PC N2PC->MEK

Caption: The MAPK signaling pathway with the hypothetical inhibitory action of N2PC on MEK1/2.

Protocol:

  • Cell Lysis: Treat cells with the novel 2-pyridone compound for a specified time. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of p-ERK to total ERK to determine the effect of the compound on ERK activation.

Conclusion

The validation of a novel 2-pyridone compound requires a systematic and rigorous approach. By employing a validation funnel that progresses from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently characterize the biological activity of their compounds. This guide provides the foundational knowledge, comparative data, and detailed protocols necessary to conduct these evaluations with scientific integrity. The combination of cytotoxicity assays, apoptosis detection, direct target engagement assays, and cellular pathway analysis forms a self-validating system that builds a strong data package for any promising new therapeutic candidate.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Substituted Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridone Scaffold as a Privileged Structure in Modern Drug Discovery

The pyridone ring, a six-membered nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] This designation stems from its remarkable versatility and frequent appearance in a wide array of biologically active compounds, including numerous FDA-approved drugs such as the cardiotonic agent milrinone, the anti-fibrotic pirfenidone, and the anti-HIV agent doravirine.[1][4] The power of the pyridone core lies in its unique physicochemical properties. It can serve as both a hydrogen bond acceptor and donor and act as a bioisostere for amides, phenyls, and other heterocycles, allowing for fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability.[5][6]

However, this same versatility presents a significant challenge: the potential for cross-reactivity. Many pyridone-based drugs, particularly kinase inhibitors, are designed to bind to highly conserved active sites, such as the ATP-binding pocket.[6][7] This inherent similarity across target families means that a compound designed for one target may inadvertently interact with others, leading to off-target effects, toxicity, or even unexpected therapeutic benefits (polypharmacology). Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and predicting its clinical performance. This guide provides an in-depth comparison of substituted pyridones, supported by experimental frameworks, to illuminate the structural drivers of selectivity and offer robust methodologies for its assessment.

The Structural Basis of Pyridone Selectivity and Cross-Reactivity

The selectivity of a pyridone-based compound is dictated by the intricate interplay between the core scaffold and its substituents. The pyridone ring itself often serves as an anchor, forming key hydrogen bonds with the target protein. For instance, in many kinase inhibitors, the 2-pyridone moiety acts as a hinge-binding motif, effectively mimicking the hydrogen bonding pattern of the adenine ring of ATP.[1][6]

The substituents appended to the pyridone's five derivatizable positions are what ultimately "steer" the molecule towards a specific target and away from others.[2] Modifications at these positions can:

  • Introduce Steric Hindrance: A bulky substituent may be accommodated by the intended target but clash with the topography of an off-target's binding site, thereby preventing binding.

  • Exploit Unique Pockets: Substituents can be designed to form favorable interactions (hydrophobic, electrostatic, or hydrogen bonding) with non-conserved regions or allosteric pockets adjacent to the primary binding site.

  • Alter Physicochemical Properties: Changes in polarity and lipophilicity can influence a compound's ability to access the target's binding site, which may be more exposed in some proteins than in others.[1]

Failure to optimize these substitutions can lead to promiscuous binding. For example, a minimally substituted pyridone designed to target the highly conserved kinase hinge region may show affinity for numerous other kinases that share a similar hinge architecture. Understanding this structure-activity relationship (SAR) is paramount for rationally designing selective compounds.[8][9]

Comparative Analysis of Substituted Pyridones: A Tale of Two Target Classes

To illustrate the impact of substitution on selectivity, we will examine two case studies involving distinct classes of pyridone-based inhibitors.

Case Study 1: Tuning Selectivity in Pyridone-Based Kinase Inhibitors

Protein kinases represent one of the most significant target classes for pyridone-containing drugs.[10] Their structural similarity, however, makes achieving selectivity a formidable challenge.[11] Consider two hypothetical 2-pyridone derivatives, PYR-A and PYR-B , designed to inhibit Tyrosine Kinase 1 (TK1).

  • PYR-A: Features a small methyl group at the C5 position. This modification allows it to fit comfortably into the ATP-binding pocket of TK1.

  • PYR-B: Incorporates a bulkier, more hydrophobic cyclopropylmethoxy group at the same C5 position, designed to probe a nearby hydrophobic pocket unique to TK1.

The selectivity of these compounds was profiled against a panel of related tyrosine kinases (TK2 and TK3).

CompoundTarget KinaseIC50 (nM)Fold Selectivity vs. TK2Fold Selectivity vs. TK3
PYR-A TK1 15 6.7x13.3x
TK2100-
TK3200-
PYR-B TK1 10 >100x >200x
TK2>1000-
TK3>2000-
Table 1: Kinase selectivity profile of two hypothetical pyridone derivatives. IC50 values represent the concentration required for 50% inhibition of kinase activity.

Analysis of Causality: The data clearly demonstrates that the minor structural modification between PYR-A and PYR-B results in a dramatic improvement in selectivity. While PYR-A shows modest selectivity, its small C5 substituent allows it to bind to the conserved ATP pockets of TK2 and TK3. In contrast, the bulkier cyclopropylmethoxy group of PYR-B is too large to be accommodated by the corresponding regions in TK2 and TK3, which may possess a larger "gatekeeper" residue. This steric clash effectively prevents off-target binding, leading to a highly selective inhibitor for TK1.

cluster_pathway Kinase Signaling & Inhibitor Action cluster_on_target On-Target Inhibition (PYR-B) cluster_off_target Off-Target Effect (PYR-A) Receptor Receptor Tyrosine Kinase TK1 Target Kinase (TK1) Receptor->TK1 Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream ATP ATP ADP ADP TK1->Substrate PYR_B PYR-B (Selective Inhibitor) PYR_B->TK1 Binds Selectively TK2 Off-Target Kinase (TK2) OffTarget_Sub Off-Target Substrate TK2->OffTarget_Sub PYR_A PYR-A (Non-Selective Inhibitor) PYR_A->TK2 Binds Non-Selectively Phospho_OffTarget Unintended Phosphorylation OffTarget_Sub->Phospho_OffTarget Side_Effect Side Effect Phospho_OffTarget->Side_Effect

Caption: On-target vs. off-target kinase inhibition by pyridone compounds.

Case Study 2: Overcoming Resistance in Pyridone-Based HIV-1 Integrase Inhibitors

Pyridone derivatives are also central to the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13] A major challenge in this area is the emergence of viral resistance through mutations in the integrase enzyme. A successful drug must not only be potent against the wild-type (WT) enzyme but also maintain activity against key resistant mutants. This is, in essence, a form of selectivity.

Consider two bicyclic carbamoyl pyridone analogues, BCP-1 and BCP-2 , which are derivatives of scaffolds that led to clinical candidates.[14]

  • BCP-1: A core bicyclic structure with a standard fluorobenzyl group.

  • BCP-2: An evolution of BCP-1 , featuring an additional hydroxyl group on the bicyclic scaffold, designed to establish a new hydrogen bond within the active site to anchor the inhibitor, even in the presence of resistance mutations.

CompoundTargetStrand Transfer IC50 (nM)Fold Resistance vs. G140S/Q148H
BCP-1 WT HIV-1 Integrase 5 50x
G140S/Q148H Mutant250-
BCP-2 WT HIV-1 Integrase 3 2.3x
G140S/Q148H Mutant7-
Table 2: Antiviral activity of bicyclic carbamoyl pyridone (BCP) derivatives against wild-type and a common resistant mutant HIV-1 integrase.

Analysis of Causality: The G140S/Q148H double mutant is a clinically relevant variant that confers resistance to first-generation INSTIs. BCP-1 suffers a significant 50-fold loss in potency against this mutant. However, the addition of a hydroxyl group in BCP-2 provides a new, crucial interaction point within the integrase active site. This additional anchor helps to compensate for the altered conformation caused by the mutation, allowing BCP-2 to maintain low nanomolar potency with only a 2.3-fold shift. This demonstrates how a subtle chemical modification, based on structural insights, can dramatically improve the selectivity profile of an inhibitor against resistant viral strains.[15]

Experimental Protocols for Assessing Cross-Reactivity

To generate the kind of comparative data shown above, a multi-tiered experimental approach is required, moving from simplified biochemical systems to more complex and physiologically relevant cellular models.

Tier 1: In Vitro Biochemical Assays

These assays provide a direct measure of a compound's interaction with purified target proteins, free from the complexities of a cellular environment.

Protocol 1: Competitive Binding Assay to Determine Binding Affinity (Ki)

This method quantifies the affinity of an unlabeled test compound by measuring its ability to displace a labeled tracer from the target protein. It is a direct measure of binding and is less prone to artifacts than activity-based assays.

Principle: The assay measures the concentration of a test compound required to displace 50% of a known fluorescent ligand (the tracer) from the target protein. This value (EC50) is then used to calculate the inhibitor constant (Ki).[16]

Step-by-Step Methodology:

  • Tracer Characterization: First, determine the dissociation constant (Kd) of the fluorescent tracer for the target protein. This is done by titrating the protein against a fixed, low concentration of the tracer.[16]

  • Assay Setup: Prepare a series of reactions in a microplate. Each well will contain:

    • A fixed concentration of the target protein (typically 1-2x the tracer Kd).

    • A fixed concentration of the fluorescent tracer (at or below its Kd).[16]

    • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Compound Addition: Add the substituted pyridone test compounds in a serial dilution (e.g., 10-point, 3-fold dilutions) to the wells. Include "no inhibitor" (maximum signal) and "no protein" (background) controls.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 1-2 hours), protected from light.

  • Detection: Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET) using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = EC50 / (1 + [Tracer]/Kd_tracer).

cluster_workflow Competitive Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Target Protein - Fluorescent Tracer - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup: Add Protein + Tracer to all wells prep_reagents->plate_setup add_compound Add Serial Dilution of Test Compound plate_setup->add_compound incubate Incubate to Equilibrium add_compound->incubate read_plate Read Fluorescence Signal (e.g., FP, TR-FRET) incubate->read_plate analyze Data Analysis: Plot Dose-Response Curve read_plate->analyze calculate Calculate EC50 & Ki analyze->calculate end End calculate->end

Caption: Workflow for a competitive binding assay to determine Ki.

Tier 2: Cell-Based Assays

Biochemical activity does not always translate to cellular efficacy.[17] Cell-based assays are essential to confirm target engagement and assess selectivity in a physiological context, accounting for factors like cell permeability and competition with endogenous ligands (e.g., high intracellular ATP concentrations).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful biophysical method that directly measures whether a compound binds to its target inside intact cells.[18]

Principle: When a protein binds to a ligand (like a pyridone inhibitor), it generally becomes more stable and resistant to heat-induced denaturation. CETSA® exploits this by heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[17][18]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with either the test pyridone compound or a vehicle control (e.g., DMSO) for a set period (e.g., 1 hour).

  • Heating: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (and potential off-targets) in the soluble fraction using a method like Western Blot or quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

cluster_cetsa CETSA® Workflow for Target Engagement treat_cells 1. Treat Cells (Vehicle vs. Compound) heat_cells 2. Heat Aliquots (Temperature Gradient) treat_cells->heat_cells lyse_cells 3. Lyse Cells (Freeze-Thaw) heat_cells->lyse_cells centrifuge 4. Centrifuge (Separate Soluble/Insoluble) lyse_cells->centrifuge quantify 5. Quantify Soluble Protein (e.g., Western Blot) centrifuge->quantify analyze 6. Plot Melting Curve (Shift = Binding) quantify->analyze

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Outlook

The pyridone scaffold will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future. Its inherent versatility in forming critical interactions with a wide range of biological targets ensures its continued exploration in drug discovery. However, this same chemical dexterity necessitates a deep and early understanding of a compound's cross-reactivity profile.

As this guide has illustrated, selectivity is not an inherent property of the scaffold itself but is meticulously engineered through the rational design of its substituents. By combining structural insights with a rigorous, multi-tiered evaluation strategy—from direct biochemical binding assays to sophisticated cell-based target engagement studies—researchers can effectively navigate the challenges of cross-reactivity. This approach not only helps in mitigating potential off-target toxicities but also provides a clearer understanding of a compound's true mechanism of action, ultimately accelerating the development of safer and more effective therapeutic agents. The continuous evolution of profiling technologies, such as proteome-wide CETSA®, will further empower scientists to build an even more comprehensive picture of how these privileged structures interact with the complex machinery of the cell.[18]

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the 2-pyridone scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a nuanced comparison of 2-pyridone derivatives based on their structure-activity relationships (SAR). We will move beyond a simple recitation of facts to dissect the causality behind experimental designs and the validation of their outcomes. The 2-pyridone nucleus is a "privileged scaffold," a term we in the field use for molecular frameworks that can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2][3] These activities are extensive, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory effects.[4][5][6][7] This guide will synthesize data from numerous studies to provide a clear, comparative, and actionable understanding of how structural modifications to the 2-pyridone core influence its biological function.

The 2-Pyridone Core: A Privileged Scaffold in Medicinal Chemistry

The 2-pyridone ring is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. Its ability to act as both a hydrogen bond donor (at the N-H group) and acceptor (at the C=O group) allows for versatile interactions with biological targets.[3][5] This, combined with its favorable physicochemical properties like metabolic stability and water solubility, makes it an attractive starting point for drug design.[2] The general structure of 2-pyridone allows for substitutions at multiple positions (N-1, C-3, C-4, C-5, and C-6), each offering a unique vector for modifying the molecule's steric, electronic, and pharmacokinetic properties.

Below is a general workflow for conducting SAR studies on 2-pyridone derivatives, a process that systematically links structural changes to functional outcomes.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Identify 2-Pyridone Hit Compound B Plan Structural Modifications (Substitutions at N-1, C-3, C-4, C-5, C-6) A->B Rational Design C Synthesize Library of Derivatives B->C Chemical Synthesis D Primary Screening (e.g., In vitro cytotoxicity assay) C->D Testing E Secondary Screening (e.g., Enzyme inhibition, mechanism of action) D->E Confirmation F Establish Structure-Activity Relationship (SAR) E->F Data Analysis G Identify Lead Compound(s) F->G Selection H Lead Optimization (ADME/Tox properties) G->H Refinement H->B Iterative Improvement

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Comparative SAR Analysis: Anticancer Activity of 2-Pyridone Derivatives

The development of novel anticancer agents is a primary focus for the application of 2-pyridone chemistry.[2] Derivatives of this scaffold have been shown to inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, as well as the inhibition of key enzymes like kinases.[8][9][10]

A critical aspect of SAR in this area is understanding how different substituents on the 2-pyridone ring and any attached aromatic systems influence cytotoxicity. For instance, many potent anticancer 2-pyridones feature a cyano group at the C-3 position and an aromatic or heteroaromatic ring at the C-4 position. The electronic nature of substituents on this C-4 phenyl ring plays a pivotal role in modulating anticancer activity.

Comparison of C-4 Phenyl Substituted Cyanopyridones

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2-pyridone derivatives against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. This data, synthesized from a study on dual VEGFR-2/HER-2 inhibitors, highlights the impact of substitution on the C-4 phenyl ring.[10]

Compound IDR (Substitution on C-4 Phenyl Ring)IC50 (µM) vs. MCF-7[10]IC50 (µM) vs. HepG2[10]
5a H1.77 ± 0.102.71 ± 0.15
5e 2,4-dichloro1.39 ± 0.084.11 ± 0.23
7b 4-chloro6.22 ± 0.3419.58 ± 1.06

Analysis of SAR:

  • Unsubstituted Phenyl Ring (5a): The parent compound with an unsubstituted phenyl ring at the C-4 position demonstrates potent anticancer activity against both MCF-7 and HepG2 cell lines.[10]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing chloro groups on the phenyl ring significantly influences activity. The 2,4-dichloro substituted derivative 5e shows the highest potency against the MCF-7 cell line (IC50 = 1.39 µM), suggesting that increased lipophilicity and specific electronic interactions enhance its activity against this particular cell line.[10]

  • Fused Ring System (7b): The fusion of a pyrimidine ring to the 2-pyridone core in compound 7b , which also bears a 4-chloro substituent, leads to a noticeable decrease in activity against the HepG2 cell line compared to the non-fused analogues.[10] However, it retains moderate activity against MCF-7 cells. This underscores that while a substituent may be favorable in one scaffold, its effect can be altered by broader structural changes.

The following diagram illustrates the key SAR findings for this series of anticancer 2-pyridone derivatives.

Caption: Key SAR points for anticancer 2-pyridone derivatives.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Potent 2-pyridone derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. Studies have shown that certain pyridine and pyridone compounds trigger G2/M phase arrest in the cell cycle.[8] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-related signaling pathways, such as the JNK pathway.[8][9]

The diagram below illustrates a simplified signaling pathway implicated in the anticancer activity of some 2-pyridone derivatives.

Apoptosis_Pathway Pyridone 2-Pyridone Derivative p53 p53 Upregulation Pyridone->p53 JNK JNK Upregulation Pyridone->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway for 2-pyridone-induced apoptosis.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, it is essential to follow standardized and well-documented experimental protocols. Below are representative protocols for the synthesis of a 2-pyridone derivative and its evaluation for anticancer activity.

Protocol 1: Synthesis of a 6-Amino-5-cyano-4-phenyl-2-pyridone Derivative

This protocol is a generalized procedure based on multicomponent reactions commonly used for the synthesis of this class of compounds.[2][9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 2-Cyano-N-(aryl/alkyl)-acetamide

  • Basic catalyst (e.g., piperidine or triethylamine)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the N-substituted cyanoacetamide (1 mmol) in absolute ethanol (15-20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2-pyridone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 2-pyridone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative SAR Analysis: Antibacterial Activity of 2-Pyridone Derivatives

The 2-pyridone scaffold is also a key component of several antibacterial agents. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11]

SAR of 8-Substituted 2-Pyridones

A study on 2-pyridones with fluoro-substituted pyrrolidinyl side chains at the 8-position revealed critical SAR insights for antibacterial activity. The 8-position side chain is believed to be directly involved in binding with the DNA gyrase.[11]

Key SAR Findings for Antibacterial Activity:

  • 8-Position Side Chain: The nature of the substituent at the C-8 position is paramount for antibacterial potency. Fluoro-substituted amines at this position have been shown to be particularly effective.[11]

  • Fluorine Substitution: The presence and position of fluorine atoms on the pyrrolidinyl ring can significantly impact activity and pharmacokinetic properties.

Conclusion and Future Perspectives

The 2-pyridone scaffold remains a highly versatile and fruitful starting point for the design of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that even subtle modifications to the core structure can lead to profound changes in biological activity. The anticancer field, in particular, has seen significant advances with 2-pyridone derivatives that can induce apoptosis and cell cycle arrest through various signaling pathways. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel substitutions to enhance target specificity and reduce off-target effects, and developing multi-target agents that can combat drug resistance. The continued application of rational design, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and more effective 2-pyridone-based drugs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and discovery to the safe and compliant management of all chemical materials, including waste products. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 67367-27-5). The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Core Principle: Hazard Assessment and Waste Classification

Causality: By treating this compound as hazardous, we preemptively mitigate risks, adhering to the precautionary principle that is central to laboratory safety. Therefore, all waste containing this compound must be classified and handled as Hazardous Chemical Waste .[1][4]

Property Identifier
Chemical Name This compound[5]
CAS Number 67367-27-5[5]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical Form Solid[6]
Assumed Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following engineering controls and PPE must be in place. This creates a self-validating system where safety is integrated into the workflow, not an afterthought.

  • Engineering Controls: All handling and waste consolidation should occur within a certified chemical fume hood.[7] This is the primary line of defense to prevent inhalation of any dusts or aerosols.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against potential splashes or airborne particles, which are presumed to be serious eye irritants.[3][7]

  • Hand Protection: Wear double-layered nitrile gloves. The causality here is to prevent direct skin contact, as the compound is assumed to be a skin irritant.[1][3]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn to protect against contamination of personal clothing.[7]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic. Do not dispose of this chemical down the drain or in regular trash.[8][10][11]

Step 1: Waste Segregation and Collection

The fundamental principle of waste management is segregation at the source.[4][12] This prevents dangerous reactions between incompatible chemicals and simplifies the final disposal process.

  • Solid Waste: Collect unused or expired solid this compound, along with any contaminated items like weigh boats, spatulas, and paper towels, in a dedicated solid hazardous waste container.[1][12]

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix this waste stream with other solvents unless you have confirmed compatibility. For instance, never mix acidic waste with cyanide-bearing waste.[13]

  • Contaminated Sharps & Labware: Needles, contaminated broken glass, and other sharps must go into a designated sharps container.[12] Contaminated, non-sharp labware (e.g., pipette tips, vials) should be placed in the solid waste container.

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on proper containment and communication.

  • Container Choice: Use a chemically compatible container, such as a high-density polyethylene (HDPE) drum or bottle, that is in good condition with a secure, leak-proof lid.[1][10][13] Keeping the container closed when not in use is a critical regulatory requirement that prevents spills and vapor release.[13][14]

  • Labeling: This is a non-negotiable step for safety and compliance. The label must be securely affixed and clearly legible with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "67367-27-5"

    • An accurate list of all components by percentage if it is a mixture.[13]

    • The date when waste was first added to the container (accumulation start date).

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Regulations permit the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[14]

  • Condition: The area should be inspected weekly for any signs of leakage or container degradation.[13]

Step 4: Final Disposal via Institutional EHS

Laboratory personnel are responsible for proper collection and labeling, but final disposal is a specialized, regulated process.

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided volume limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department.[1][13][14]

  • Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[15] These contractors use approved methods, such as high-temperature incineration for pyridine-based compounds, to safely destroy the chemical waste in compliance with EPA and local regulations.[2]

Spill Management Protocol

In the event of a spill, a prepared response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Containment: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1]

  • Collection: Carefully collect the absorbed material and contaminated absorbents using non-sparking tools and place them into your designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including wipes and gloves, must be disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_generation Step 1: Waste Generation & Segregation cluster_collection Step 2 & 3: Collection & Storage cluster_disposal Step 4: Final Disposal A Generation of Waste (Solid, Liquid, Contaminated PPE) B Solid Waste (Unused chemical, weigh boats) A->B Segregate C Liquid Waste (Solutions containing compound) A->C Segregate D Contaminated PPE & Labware (Gloves, tips, vials) A->D Segregate E Collect in Labeled Hazardous Waste Container B->E Consolidate C->E Consolidate D->E Consolidate F Store in Designated Satellite Accumulation Area (SAA) E->F Store Securely G Contact Institutional EHS for Waste Pickup F->G When Full or Timed Out H Final Disposal by Licensed Contractor G->H Compliant Transport

Caption: Workflow for the safe disposal of chemical waste.

References

A Senior Application Scientist's Guide to the Safe Handling of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 67367-27-5). As a key intermediate in pharmaceutical research and organic synthesis, understanding the nuanced safety protocols for this compound is paramount to ensuring a secure and productive laboratory environment. This guide moves beyond mere checklists to provide a deep, scientifically-grounded framework for its operational use and disposal, reflecting years of in-the-field experience with heterocyclic compounds.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is a substituted pyridone. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards associated with its chemical class and available safety data necessitate a cautious and well-documented approach. The primary concerns are acute oral toxicity, and skin and eye irritation.

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Given its nature as a solid, fine dust particles could also pose an inhalation hazard, making respiratory irritation a potential concern, a known issue with similar pyridone structures. The causality for these hazards lies in the reactivity of the pyridone ring system and its substituents, which can interact with biological macromolecules, leading to irritation and toxicity upon exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all scenario; it is a carefully considered ensemble designed to mitigate the specific risks identified. For this compound, the following PPE is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.(H319) Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Nitrile rubber gloves.Provides a suitable barrier against skin contact (H315) . While specific breakthrough times for this compound are not published, nitrile gloves offer good general resistance to a range of organic chemicals.[3][4] Always inspect gloves for integrity before use.
Body Protection A fully-buttoned lab coat.Prevents incidental skin contact with the solid compound or its dust.[3]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.As a solid, fine dust can be generated during handling. A fume hood mitigates the risk of inhaling these particles, which could cause respiratory irritation.[3][5]

Operational Plan: From Receipt to Disposal

A robust operational plan is a self-validating system of safety. The following step-by-step workflow is designed to minimize exposure at every stage of handling.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Don Correct PPE prep_area->gather_ppe gather_mats 3. Assemble Materials & Spill Kit gather_ppe->gather_mats weigh 4. Weigh Compound (in Fume Hood) gather_mats->weigh Proceed to Handling dissolve 5. Prepare Solution (in Fume Hood) weigh->dissolve reaction 6. Perform Reaction dissolve->reaction decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste 8. Segregate & Label Waste decontaminate->dispose_waste remove_ppe 9. Doff PPE Correctly dispose_waste->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Always designate a specific area within a certified chemical fume hood for handling this compound.[5]

    • Before handling, ensure an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Don all required PPE as detailed in the table above.

    • Have a chemical spill kit readily available. For a solid spill, this should include a scoop, brush, and a sealable container for waste.[6]

  • Handling:

    • When weighing the solid, do so within the fume hood to contain any dust. Use anti-static measures where appropriate to prevent dust dispersal.[5][6]

    • Keep the container tightly closed when not in use.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure:

    • Eye Contact (H319): Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

    • Skin Contact (H315): Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation persists, seek medical attention.[8][9]

    • Ingestion (H302): Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Call a poison control center or seek immediate medical attention.[10][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][12]

  • Spill Response:

    • For a small spill, carefully sweep up the solid material, minimizing dust generation, and place it into a labeled, sealable container for hazardous waste.[6]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan: Ensuring a Safe End-of-Life

Chemical waste management is a critical component of laboratory safety. All waste containing this compound must be treated as hazardous.

  • Waste Segregation:

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed hazardous waste container.[3]

    • Liquid waste from reactions or cleaning should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Waste containing this compound should be disposed of through your institution's hazardous waste management program.

    • The likely disposal method for pyridine-containing waste is incineration at high temperatures.[5] Do not dispose of this chemical down the drain or in regular trash.

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.